molecular formula C5H5FN2 B167992 5-Amino-2-fluoropyridine CAS No. 1827-27-6

5-Amino-2-fluoropyridine

Cat. No.: B167992
CAS No.: 1827-27-6
M. Wt: 112.10 g/mol
InChI Key: YTHMOBMZVVFNBE-UHFFFAOYSA-N
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Description

5-Amino-2-fluoropyridine (CAS 1827-27-6) is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and scientific research. Its molecular structure, featuring both an amino group and a fluorine atom on the pyridine ring, makes it a key intermediate for constructing more complex molecules. The compound has a molecular formula of C5H5FN2 and a molecular weight of 112.11 g/mol. It typically appears as a solid ranging in color from light yellow to purple or brown and has a melting point between 86°C and 92°C. It is recommended to store this compound in a cool, dark place, protected from light, and under an inert atmosphere. This compound is widely utilized across multiple research domains. In pharmaceutical development , it acts as a crucial synthetic intermediate for various active compounds, particularly those targeting neurological disorders, and is used to create molecules with enhanced efficacy and specificity. The properties of its amino and fluorine groups also contribute to research on enzyme inhibition and antibacterial effects. In agrochemical research , it is employed in the formulation of herbicides and fungicides, helping to develop effective pest control solutions with a minimized environmental impact. Within material science , researchers incorporate this compound into the development of advanced polymers and coatings, which can lead to materials with improved thermal and chemical resistance. Furthermore, its utility extends to biochemical research , where it aids in the study of complex biochemical pathways, and to the creation of fluorescent probes for cellular imaging and diagnostics. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, as it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5FN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHMOBMZVVFNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356082
Record name 5-Amino-2-fluoropyridine
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Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1827-27-6
Record name 6-Fluoro-3-pyridinamine
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Record name 5-Amino-2-fluoropyridine
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Record name 5-Amino-2-fluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-fluoropyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 5-Amino-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a pale yellow to purple crystalline solid at room temperature.[2] It is sparingly soluble in water but soluble in organic solvents.[2] The presence of both an amino group and a fluorine atom on the pyridine (B92270) ring imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.[1]

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₅FN₂PubChem[3], Sigma-Aldrich
Molecular Weight 112.11 g/mol Sigma-Aldrich
CAS Number 1827-27-6PubChem[3], Sigma-Aldrich
IUPAC Name 6-fluoropyridin-3-aminePubChem[3]
Melting Point 87-91 °CSigma-Aldrich
Appearance Pale yellow to purple crystalline solidGuidechem[2]
SMILES Nc1ccc(F)nc1Sigma-Aldrich
InChI Key YTHMOBMZVVFNBE-UHFFFAOYSA-NSigma-Aldrich

Chemical Structure

The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and an amino group at the 5-position.

Chemical Structure of this compound

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination:

To a solution of 2-bromo-5-fluoropyridine (B41290) (1.0 equivalent) in anhydrous toluene (B28343) are added tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.04 equivalents of Pd), a suitable phosphine (B1218219) ligand such as Xphos (0.08 equivalents), and sodium tert-butoxide (NaOtBu, 3.0 equivalents). The desired amine (1.5 equivalents) is then added, and the reaction mixture is stirred under an inert atmosphere (e.g., argon) at 100 °C for 24 hours. After cooling to room temperature, the crude mixture is concentrated under vacuum. The resulting residue is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-amino-5-fluoropyridine (B1271945) derivative.[2]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of aminopyridines via a palladium-catalyzed cross-coupling reaction.

G Generalized Workflow for Aminopyridine Synthesis start Start reagents Combine Reactants: - Bromo-fluoropyridine - Amine - Pd Catalyst & Ligand - Base (NaOtBu) - Toluene start->reagents reaction Inert Atmosphere (Argon) Heat to 100 °C for 24h reagents->reaction Reaction Setup workup Reaction Work-up: - Cool to RT - Concentrate under vacuum reaction->workup Post-reaction purification Purification: Column Chromatography workup->purification product Isolated Aminopyridine Product purification->product

Generalized Aminopyridine Synthesis Workflow

Reactivity and Applications

This compound is a valuable building block for the synthesis of more complex molecules due to the reactivity of its functional groups. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity in nucleophilic aromatic substitution reactions.[1]

This compound serves as a key intermediate in the production of a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The incorporation of the fluoropyridinyl moiety can enhance the metabolic stability and binding affinity of drug candidates.[1]

It is important to note that as a chemical intermediate, this compound is not typically involved in biological signaling pathways itself. Instead, it is a precursor to the synthesis of active pharmaceutical ingredients that may target specific enzymes, receptors, or other components of signaling cascades. No direct biological activity or involvement in signaling pathways for this compound has been reported in the reviewed literature.

References

A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 5-Amino-2-fluoropyridine (CAS No: 1827-27-6 for this compound and 21717-96-4 for 2-amino-5-fluoropyridine)[1][2], a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties
  • Molecular Formula: C₅H₅FN₂[1]

  • Molecular Weight: 112.11 g/mol [1]

  • Appearance: Solid, pale cream to brown or yellow crystals or powder.[3]

  • Melting Point: 87-91 °C[4] or 93-97 °C[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Data

While a publicly available peak list is not readily found, analysis of the structure and data from related compounds suggest the following approximate chemical shifts and multiplicities in a solvent like CDCl₃.[5]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.4 - 6.6ddJ(H3-H4), J(H3-F)
H-4~7.2 - 7.4dddJ(H4-H3), J(H4-H6), J(H4-F)
H-6~7.8 - 8.0dJ(H6-H4)
NH₂~3.5 - 4.5 (broad)sN/A

¹³C NMR Data

Experimental ¹³C NMR data for this compound is not widely published. The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF).

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C-2~156 - 160~230 - 250 (¹JCF)
C-3~110 - 115~5 - 10 (³JCF)
C-4~125 - 130~20 - 25 (³JCF)
C-5~140 - 145~10 - 15 (²JCF)
C-6~135 - 140~3 - 5 (⁴JCF)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group, the aromatic ring, and the carbon-fluorine bond.

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongN-H bending (scissoring) and C=C stretching
1500 - 1400StrongAromatic C=C and C=N stretching
1330 - 1260StrongC-N stretching (aromatic amine)
1250 - 1200StrongC-F stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z Relative Intensity (%) Assignment
112High[M]⁺ (Molecular ion)
93Moderate[M - F]⁺ or [M - NH₃]⁺
85Moderate[M - HCN]⁺
68Moderate[M - C₂H₂N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Tune the probe to the appropriate frequency for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Reference the chemical shifts to the solvent peak.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. For a more volatile sample, it can be introduced through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common method for small organic molecules which causes fragmentation.[6] Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.[6]

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (1H, 13C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Peak Assignment nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm final_report Final Report / Publication structure_confirm->final_report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Ascendance of a Key Intermediate: An In-depth Technical Guide to 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluoropyridine, a fluorinated heterocyclic amine, has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine (B92270) ring, make it a versatile synthon for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and logical workflows.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single seminal publication. However, its discovery can be situated within the broader historical context of the mid-20th century's burgeoning interest in organofluorine chemistry. The development of methods to introduce fluorine into aromatic systems was a significant area of research, driven by the recognition that fluorine substitution could dramatically alter the biological properties of organic molecules.

The key to the synthesis of many fluorinated aromatic compounds, including fluoropyridines, was the application of the Balz-Schiemann reaction . First reported by Günther Balz and Günther Schiemann in 1927 for the preparation of fluoroarenes, this reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoroaromatic compound. The adaptation of this reaction to the pyridine series was a logical and significant extension. While the first synthesis of 4-fluoropyridine (B1266222) was reported in 1958, the application of this methodology to various aminopyridines, including the precursor to this compound, likely occurred in the following years as chemists explored the synthesis of novel fluorinated heterocycles for potential applications in medicine and agriculture.

The importance of this compound grew with the increasing demand for fluorinated intermediates in drug discovery. Its utility as a precursor to high-value compounds, such as the peptide deformylase inhibitor LBM415, solidified its status as a commercially significant chemical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1827-27-6[1][2][3]
Molecular Formula C₅H₅FN₂[1][2][3]
Molecular Weight 112.11 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 87-91 °C[3]
Solubility Soluble in methanol (B129727) and other organic solvents; sparingly soluble in water.
pKa Not readily available
LogP 0.6[5]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataDetailsReference
¹H NMR Spectra available, but detailed assignments for the parent compound are not explicitly provided in the search results. A representative spectrum in CDCl₃ is available.[6]
¹³C NMR Data for fluoropyridines in general is available, suggesting the expected shifts. However, a specific, assigned spectrum for this compound is not detailed in the provided search results.[7][8][9]
IR Spectroscopy The structure of the target product from a synthesis route was affirmed by IR, but specific peak assignments are not provided.[10]
Mass Spectrometry Data is available through spectral databases.[6]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound starts from 2-aminopyridine. This multi-step process involves nitration, protection of the amino group, reduction of the nitro group, the Balz-Schiemann reaction, and finally deprotection.

Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:

G cluster_0 Synthesis of this compound A 2-Aminopyridine B 2-Amino-5-nitropyridine (B18323) A->B Nitration (H₂SO₄, HNO₃) C 2-Acetamido-5-nitropyridine B->C Acetylation (Acetic Anhydride) D 2-Acetamido-5-aminopyridine C->D Reduction (e.g., H₂, Pd/C) E 2-Acetamido-5-fluoropyridine Diazonium Tetrafluoroborate D->E Diazotization (HBF₄, NaNO₂) F 2-Acetamido-5-fluoropyridine E->F Thermal Decomposition (Balz-Schiemann Reaction) G This compound F->G Hydrolysis (e.g., NaOH)

Caption: Multi-step synthesis of this compound from 2-aminopyridine.

Detailed Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature.[10][11]

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

  • Reagents: 2-Aminopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

  • Procedure:

    • To a stirred and cooled solution of concentrated sulfuric acid, slowly add 2-aminopyridine, maintaining the temperature below 20 °C.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45 °C for 2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide (B78521) until the pH is basic.

    • The precipitated product, 2-amino-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

  • Typical Yield: ~41%[10]

Step 2: Acetylation of 2-Amino-5-nitropyridine to 2-Acetamido-5-nitropyridine

  • Reagents: 2-Amino-5-nitropyridine, Acetic Anhydride (B1165640).

  • Procedure:

    • A mixture of 2-amino-5-nitropyridine and an excess of acetic anhydride is heated to reflux for 1 hour.

    • The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

    • The solid residue is triturated with water, collected by filtration, and dried to give 2-acetamido-5-nitropyridine.

  • Typical Yield: ~96.3%[10]

Step 3: Reduction of 2-Acetamido-5-nitropyridine to 2-Acetamido-5-aminopyridine

  • Reagents: 2-Acetamido-5-nitropyridine, Palladium on Carbon (Pd/C) catalyst, Hydrogen gas or Hydrazine Hydrate.

  • Procedure (Catalytic Hydrogenation):

    • 2-Acetamido-5-nitropyridine is dissolved in a suitable solvent such as ethanol (B145695) or toluene.

    • A catalytic amount of 5% or 10% Pd/C is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (e.g., in a Parr apparatus) and stirred vigorously at room temperature or with gentle heating for several hours until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield 2-acetamido-5-aminopyridine.

  • Typical Yield: ~90%[10]

Step 4 & 5: Diazotization and Balz-Schiemann Reaction to form 2-Acetamido-5-fluoropyridine

  • Reagents: 2-Acetamido-5-aminopyridine, Fluoroboric Acid (HBF₄), Sodium Nitrite (B80452) (NaNO₂).

  • Procedure:

    • 2-Acetamido-5-aminopyridine is dissolved in an aqueous solution of fluoroboric acid at a low temperature (-5 to 0 °C).

    • A cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 0 °C.

    • The resulting precipitate of the diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, ethanol, and diethyl ether, and then dried.

    • The dry diazonium salt is then heated gently (e.g., to 130 °C) in an inert solvent or neat until the evolution of nitrogen gas ceases. This thermal decomposition yields 2-acetamido-5-fluoropyridine.

  • Typical Yield (for both steps): ~51.6%[10]

Step 6: Hydrolysis of 2-Acetamido-5-fluoropyridine to this compound

  • Reagents: 2-Acetamido-5-fluoropyridine, Sodium Hydroxide (NaOH).

  • Procedure:

    • 2-Acetamido-5-fluoropyridine is suspended in an aqueous solution of sodium hydroxide.

    • The mixture is heated to reflux for 2.5 hours.

    • The reaction mixture is cooled to room temperature, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give this compound. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

  • Pharmaceuticals: It is a key building block for the synthesis of drugs targeting a range of therapeutic areas. A notable example is its use in the preparation of the peptide deformylase inhibitor LBM415, which has been investigated for its antibacterial properties.[10][11] The fluorine atom in the molecule can enhance metabolic stability and improve the pharmacokinetic profile of the final drug substance.

  • Agrochemicals: The unique properties of this compound also make it a useful intermediate in the development of new herbicides and fungicides. The incorporation of the fluoropyridine moiety can lead to enhanced efficacy and selectivity of the agrochemical.

Workflow Example: Synthesis of a Key Intermediate for LBM415

The following diagram illustrates the initial coupling step in the synthesis of a key intermediate for LBM415, highlighting the role of this compound.

G cluster_1 LBM415 Intermediate Synthesis A L-Proline B Carboxamide Intermediate A->B Activation E (2S)-N-(5-fluoro-2-pyridinyl)-2-pyrrolidinecarboxamide B->E C This compound C->E D Coupling Reagents (e.g., DCC, HOBt) D->E

Caption: Coupling of this compound in the synthesis of an LBM415 intermediate.

Conclusion

This compound stands as a testament to the enabling power of fluorination in modern chemistry. From its likely origins in the mid-20th-century exploration of the Balz-Schiemann reaction on heterocyclic systems, it has become an indispensable tool for researchers in both academic and industrial settings. Its well-defined synthesis and versatile reactivity provide a reliable platform for the creation of novel pharmaceuticals and agrochemicals with improved properties. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, intended to serve as a valuable resource for scientists and developers working at the forefront of chemical innovation.

References

An In-depth Technical Guide to the Solubility of 5-Amino-2-fluoropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Amino-2-fluoropyridine

This compound (CAS No: 1827-27-6) is a solid, crystalline compound with a molecular weight of 112.11 g/mol .[1] It is generally described as being soluble in organic solvents, while sparingly soluble in water. This solubility profile is critical for its use in various synthetic processes, particularly in drug discovery and development where it serves as a versatile building block.

Qualitative Solubility Profile

Based on available chemical information, this compound is a white to light yellow crystalline powder. Its solubility in organic solvents is a key property leveraged in its synthesis and purification, as well as in its subsequent reactions to create more complex molecules. While precise figures are not published, its chemical structure suggests it would be soluble in a range of common organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents at different temperatures. The absence of this data necessitates experimental determination to support process development, formulation, and quality control activities. The following sections detail the standard methodologies for accurately measuring the solubility of this compound.

Table 1: Quantitative Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Data not available in literature

Researchers are encouraged to populate this table with experimentally determined data using the protocols outlined below.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physical chemistry and is crucial for pharmaceutical development. The following are detailed experimental protocols for accurately measuring the solubility of this compound.

The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[2][3][4]

Principle: An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical method.

Detailed Methodology:

  • Preparation:

    • Ensure the this compound to be tested is of high purity.

    • Select a range of organic solvents of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate).

    • Prepare a series of vials or flasks for each solvent.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the chosen solvent in each vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. Preliminary studies are recommended to determine the time to reach equilibrium.[4]

  • Sample Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) without disturbing the solid phase. This is typically done using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity. A calibration curve with known concentrations of this compound must be prepared.

      • UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Preparation: - Pure this compound - Selected Organic Solvents start->prep add_excess Add Excess Solute to Solvent prep->add_excess equilibrate Equilibration: - Constant Temperature Agitation - (e.g., 24-72 hours) add_excess->equilibrate sediment Sedimentation of Excess Solid equilibrate->sediment separate Phase Separation: - Syringe Filtration (0.45 µm) sediment->separate analyze Analysis of Saturated Solution: - HPLC or UV-Vis Spectroscopy separate->analyze calculate Calculate Solubility (e.g., g/100 mL, mol/L) analyze->calculate end End calculate->end

References

A Technical Guide to 5-Amino-2-fluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document outlines its fundamental chemical properties, detailed synthetic methodologies, and its role in various research and development applications.

Core Chemical Properties

This compound, also known as 6-Fluoro-3-pyridinamine, is a substituted pyridine (B92270) derivative. The presence of both an amino group and a fluorine atom on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

PropertyValueReferences
Molecular Formula C₅H₅FN₂[1][2][3]
Molecular Weight 112.11 g/mol [1][2][3]
CAS Number 1827-27-6[1][3]
Appearance White to light yellow or pink to light grey crystalline solid[2][3]
Melting Point 86 - 93 °C[3]
Solubility Soluble in organic solvents, sparingly soluble in water[2]

Synthesis of this compound

A common and effective route for the synthesis of this compound starts from 2-aminopyridine (B139424). This multi-step process involves the protection of the amino group, nitration, reduction of the nitro group, introduction of the fluorine atom via a Schiemann reaction, and finally deprotection.[4][5]

Experimental Protocol: Synthesis from 2-Aminopyridine

This protocol is a compilation of optimized steps described in the literature.[4][5]

Step 1: Acylation (Protection of the Amino Group)

  • To 9.9 g of 2-aminopyridine, add 21 mL of acetic anhydride.

  • Stir the reaction mixture at 45°C for 2.5 hours.

  • Upon completion, the product, 2-acetamidopyridine (B118701), is isolated. The reported yield for this step is approximately 96.26%.[5]

Step 2: Nitration

  • Dissolve 13.6 g of 2-acetamidopyridine in 113 mL of concentrated sulfuric acid.

  • Cool the mixture and slowly add 14.6 mL of fuming nitric acid, maintaining the temperature at 60°C.

  • Stir the reaction for 2 hours.

  • The resulting product is 2-acetamido-5-nitropyridine (B189021). This step has a reported yield of 88.40%.[5]

Step 3: Reduction of the Nitro Group

Step 4: Diazotization and Schiemann Reaction (Fluorination)

  • Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid.

  • Cool the solution and add 3.28 g of sodium nitrite.

  • Maintain the reaction at -5 to 0°C for 2 hours to form the diazonium salt.

  • The diazonium salt is then thermally decomposed in toluene (B28343) at 110°C to yield 2-acetamido-5-fluoropyridine. The combined yield for these two steps is approximately 51.6% to 64.94%.[4][5]

Step 5: Hydrolysis (Deprotection)

  • To 6 g of 2-acetamido-5-fluoropyridine, add 5 g of NaOH in a 20% aqueous solution.

  • Heat the mixture at 80°C for 2 hours.

  • After cooling, the final product, this compound, can be isolated. This final step has a reported yield of 95.25%.[5]

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2-aminopyridine to this compound.

Synthesis_of_5_Amino_2_fluoropyridine A 2-Aminopyridine B Acylation (Acetic Anhydride) A->B C 2-Acetamidopyridine B->C D Nitration (H₂SO₄, HNO₃) C->D E 2-Acetamido-5-nitropyridine D->E F Reduction (Hydrazine, Pd/C) E->F G 2-Acetamido-5-aminopyridine F->G H Diazotization & Schiemann Reaction (HBF₄, NaNO₂) G->H I 2-Acetamido-5-fluoropyridine H->I J Hydrolysis (NaOH) I->J K This compound J->K

Caption: Synthetic pathway for this compound starting from 2-aminopyridine.

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Notably, it is a key component in the synthesis of LBM415, a peptide deformylase inhibitor with potential antibacterial activity.[4][6] The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

  • Agrochemicals: This compound is utilized in the development of new herbicides and fungicides.[3]

  • Radiochemistry: this compound can be labeled with fluorine-18 (B77423) for use as a positron emission tomography (PET) imaging agent, enabling the visualization and study of biological processes in vivo.[6]

This guide provides foundational information for researchers working with this compound. For detailed safety and handling information, please refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to the Physical Characteristics of 5-Amino-2-fluoropyridine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 5-Amino-2-fluoropyridine powder, a key intermediate in pharmaceutical and agrochemical synthesis. The information is presented to assist researchers and drug development professionals in its handling, characterization, and application.

Quantitative Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₅FN₂[1][2]
Molecular Weight 112.11 g/mol [1][2]
Appearance Solid. Color can range from pink to light grey, pale cream to cream to brown or yellow crystals or powder.[1][3]
Melting Point 86 - 93 °C[1]; 87 - 91 °C[1]
Boiling Point Data not available in search results.
Density Data not available in search results.
pKa Data not available in search results.
CAS Number 1827-27-6[1][2]

Experimental Protocols for Physical Characterization

Detailed methodologies for determining the key physical properties of a powder like this compound are crucial for accurate characterization. Below are standard experimental protocols that can be employed.

2.1. Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance.[4][5]

  • Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is observed.[4] Pure crystalline compounds typically exhibit a sharp melting point, while impurities can lead to a broader melting range at a lower temperature.[6]

  • Apparatus:

    • Melting point apparatus (e.g., DigiMelt)[6][7]

    • Glass capillary tubes (one end sealed)[7]

    • Mortar and pestle (if sample is not a fine powder)[6]

    • Sample tamper or long glass tube for packing[6][7]

  • Procedure:

    • Sample Preparation: Ensure the this compound powder is completely dry.[7] If necessary, grind the crystals to a fine powder using a mortar and pestle.[6]

    • Loading the Capillary Tube: Tap the open end of the capillary tube into the powdered sample until a small amount enters the tube.[7]

    • Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube to pack the sample tightly.[7] The packed sample height should be 2-3 mm.[7]

    • Measurement:

      • Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

      • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute.[5][8]

      • For an accurate measurement, use a fresh sample and set the starting temperature to about 15-20 °C below the approximate melting point.[6][7]

      • Heat at a slow, controlled rate, typically 1-2 °C per minute, near the melting point.[6][7]

    • Recording the Melting Range:

      • Record the temperature at which the first droplet of liquid is observed.[8]

      • Record the temperature at which the entire sample has melted into a clear liquid. This range is the melting point.[4]

2.2. Solubility Determination

Determining the solubility of this compound in various solvents is essential for its application in synthesis and formulation.

  • Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is determined.[9]

  • Apparatus:

    • Test tubes and rack[9]

    • Balance[9]

    • Spatula[9]

    • Graduated cylinder[9]

    • Thermometer[9]

    • Vortex mixer or shaker

  • Procedure (Qualitative):

    • Add approximately 25 mg of this compound powder to a test tube.[10][11]

    • Add 0.5-0.75 mL of the desired solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in portions.[10]

    • Vigorously shake or vortex the tube after each addition.[10]

    • Observe if the solid dissolves completely. Record the substance as soluble or insoluble in that specific solvent.[11]

    • For water-soluble compounds, the pH of the solution can be tested with pH paper to indicate acidic or basic properties.[11][12]

  • Procedure (Quantitative - Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.[12][13]

    • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

    • Allow any undissolved solid to settle.[12]

    • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included.[12]

    • Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

2.3. pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at different pH values.

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[14][15]

  • Apparatus:

    • Calibrated pH meter and electrode[14]

    • Burette

    • Magnetic stirrer and stir bar[14]

    • Beaker or reaction vessel[14]

    • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)[14]

  • Procedure:

    • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (often a co-solvent with water if solubility is low) to a known concentration (e.g., 1 mM).[14]

    • Titration Setup: Place the sample solution in a beaker on a magnetic stirrer and immerse the pH electrode.[14]

    • Initial pH Adjustment: For a basic substance like an aminopyridine, the solution is typically made acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[14]

    • Titration: Gradually add small, precise increments of a standardized base (e.g., 0.1 M NaOH) from the burette.[14]

    • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[14]

    • Endpoint: Continue the titration until the pH has passed the equivalence point and stabilized at a high value (e.g., pH 12-12.5).[14]

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[16] The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data.[17]

    • Replication: Perform the titration multiple times (at least three) to ensure reproducibility and calculate the average pKa value.[14]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a chemical powder such as this compound.

G Figure 1: General Workflow for Physical Characterization of a Chemical Powder cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Data Analysis & Reporting Sample Receive/Synthesize This compound Dry Drying Sample->Dry Grind Grinding (if necessary) Dry->Grind Appearance Visual Inspection (Color, Form) Grind->Appearance MP Melting Point Determination Grind->MP Solubility Solubility Screening Grind->Solubility pKa pKa Measurement Grind->pKa Data Data Compilation & Analysis Appearance->Data MP->Data Solubility->Data pKa->Data Report Generate Technical Data Sheet Data->Report

References

Methodological & Application

Synthesis of 5-Amino-2-fluoropyridine from 2-aminopyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Amino-2-fluoropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] The primary route detailed herein begins with the readily available starting material, 2-aminopyridine (B139424). The synthesis involves a multi-step process including nitration, amino group protection, nitro group reduction, fluorination via the Balz-Schiemann reaction, and subsequent deprotection.[1][2] This application note includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-aminopyridine is a well-established process that can be broken down into five key stages. The overall workflow is depicted in the diagram below.

SynthesisWorkflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A 2-Aminopyridine B 2-Amino-5-nitropyridine (B18323) A->B Nitration C 2-Acetamido-5-nitropyridine (B189021) B->C Acetylation D 2-Acetamido-5-aminopyridine (B1225344) C->D Reduction E 2-Acetamido-5-fluoropyridine D->E Balz-Schiemann Reaction F This compound E->F Hydrolysis

Figure 1: Overall synthetic workflow for the preparation of this compound from 2-aminopyridine.

Experimental Protocols and Data

This section provides detailed procedures for each synthetic step, along with quantitative data compiled from various sources.

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine to introduce a nitro group at the 5-position. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.[3][4]

Protocol:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.[3]

  • Cool the solution to below 10°C.[3]

  • Slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.[3]

  • After the addition is complete, allow the reaction to proceed for 12 hours. The solution will change color from light yellow to red wine.[3]

  • Upon completion, cool the reaction mixture to room temperature and wash with water until the pH reaches 5.8.[3]

  • Separate the organic layer and recover the dichloroethane under reduced pressure.[3]

  • Pour the residue into ice water to precipitate a dark yellow solid.[3]

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[3]

ParameterValueReference
Starting Material2-Aminopyridine (18.82 g, 0.2 mol)[3]
ReagentsDichloroethane, Conc. H₂SO₄, Fuming HNO₃[3]
Reaction Time12 hours[3]
Reaction Temp.< 10°C (addition), then RT[3]
Product Yield25.83 g (91.67%)[3]
Product Purity (HPLC)98.66%[3]
Step 2: Acetylation of 2-Amino-5-nitropyridine to 2-Acetamido-5-nitropyridine

To prevent side reactions in subsequent steps, the amino group of 2-amino-5-nitropyridine is protected by acetylation using acetic anhydride (B1165640).

Protocol:

  • Reflux a mixture of 1 mol of 2-amino-5-nitropyridine with 2.1 mol of acetic anhydride for 1 hour.

  • After the reaction, the product can be isolated and purified. A simplified workup can also be employed.

ParameterValueReference
Starting Material2-Amino-5-nitropyridine (1 mol)
ReagentAcetic Anhydride (2.1 mol)
Reaction Time1 hour
Reaction Temp.Reflux
Product Yield94.6% - 96.3%[2]
Product Purity99.5%
Step 3: Reduction of 2-Acetamido-5-nitropyridine to 2-Acetamido-5-aminopyridine

The nitro group is then reduced to an amino group. While various reducing agents can be used, palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) is an effective method.[5] Iron powder in the presence of an acid is another viable option.

Protocol (using Hydrazine Hydrate):

  • To a solution of 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol, add 0.6 g of Pd/C catalyst.

  • Add 2.94 g of hydrazine hydrate to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 3.5 hours.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the product.

ParameterValueReference
Starting Material2-Acetamido-5-nitropyridine (4.53 g)
ReagentsEthanol, Hydrazine Hydrate, Pd/C
Reaction Time3.5 hours
Reaction Temp.80°C
Product Yield93.26%
Step 4: Balz-Schiemann Reaction to form 2-Acetamido-5-fluoropyridine

This critical step introduces the fluorine atom onto the pyridine (B92270) ring. It involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[6][7][8]

Protocol:

  • Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol.

  • Add 11.1 mL of fluoroboric acid.

  • Cool the mixture and add a solution of 3.28 g of sodium nitrite. Maintain the temperature at 25°C for 1.5 hours to form the diazonium salt.

  • The isolated 2-acetamido-5-pyridine tetrafluoroborate diazonium salt is then subjected to thermal decomposition in toluene (B28343) at 110°C. The salt is added portion-wise.

ParameterValueReference
Starting Material2-Acetamido-5-aminopyridine (3.8 g)
ReagentsEthanol, Fluoroboric Acid, Sodium Nitrite, Toluene
Diazotization Time1.5 hours
Diazotization Temp.25°C
Decomposition Temp.110°C
Yield (Diazotization)87.22%
Yield (Schiemann Reaction)64.94%
Step 5: Hydrolysis of 2-Acetamido-5-fluoropyridine to this compound

The final step is the deprotection of the amino group by hydrolyzing the acetamido group under basic conditions.

Protocol:

  • To 6 g of 2-acetamido-5-fluoropyridine, add a 20% aqueous solution of sodium hydroxide (B78521) (containing 5 g of NaOH).

  • Heat the mixture to 80°C and maintain for 2 hours.

  • After cooling, the product can be isolated by extraction and purified.

ParameterValueReference
Starting Material2-Acetamido-5-fluoropyridine (6 g)
Reagent20% aq. NaOH
Reaction Time2 hours
Reaction Temp.80°C
Product Yield95.25%

Alternative Synthetic Considerations

An alternative route to this compound involves the synthesis of 2-chloro-5-nitropyridine (B43025) as an intermediate.[9][10][11][12] This can be achieved by diazotization of 2-amino-5-nitropyridine in the presence of a chloride source. The 2-chloro-5-nitropyridine can then undergo nucleophilic aromatic substitution with a fluoride (B91410) source, such as potassium fluoride, to yield 2-fluoro-5-nitropyridine.[13] The final step would be the reduction of the nitro group to the desired amine. While this method avoids the Balz-Schiemann reaction, it introduces its own set of challenges, including the separation of intermediates.[1][2]

Conclusion

The synthesis of this compound from 2-aminopyridine is a robust and scalable process. The multi-step approach involving nitration, acetylation, reduction, Balz-Schiemann reaction, and hydrolysis provides a reliable pathway to this valuable intermediate. The protocols and data presented in this application note offer a detailed guide for researchers and professionals in the field of chemical synthesis and drug development. Careful optimization of each step is crucial for achieving high overall yield and purity.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Amino-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Amino-2-fluoropyridine derivatives, a crucial scaffold in modern medicinal chemistry. The palladium-catalyzed Buchwald-Hartwig amination is highlighted as a primary method for the efficient construction of the C-N bond, yielding a diverse range of N-substituted this compound analogs.

Introduction

This compound derivatives are privileged structures in drug discovery, appearing as key intermediates and final products in a variety of therapeutic areas. Their unique electronic properties, imparted by the fluorine atom and the amino group, contribute to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] These compounds have shown promise as antibacterial agents, anticancer therapeutics, and modulators of neurological pathways.[1][2] This document outlines the palladium-catalyzed synthesis of these valuable compounds, providing detailed experimental procedures and comparative data to aid in reaction optimization and library synthesis.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has become a cornerstone in the synthesis of arylamines, including the this compound scaffold. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the desired N-arylated product and regenerate the active catalyst.[3]

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing yield, reaction time, and substrate scope. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective in facilitating the amination of heteroaryl halides.[2]

Comparative Data of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in the Buchwald-Hartwig amination of 2-bromo-5-fluoropyridine (B41290) with a range of amines. This data provides a basis for catalyst and ligand selection for specific synthetic targets.

Catalyst PrecursorLigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosPiperidineNaOtBuToluene (B28343)1002485--INVALID-LINK--
Pd₂(dba)₃XPhosDimethylamineNaOtBuToluene1002465--INVALID-LINK--
Pd₂(dba)₃XPhosn-ButylamineNaOtBuToluene1002475--INVALID-LINK--
Pd₂(dba)₃XPhos1-MethylpiperazineNaOtBuToluene1002480--INVALID-LINK--
Pd₂(dba)₃XPhosBenzylamineNaOtBuToluene1002478--INVALID-LINK--
Pd₂(dba)₃XPhosAnilineNaOtBuToluene1002425--INVALID-LINK--
Pd₂(dba)₃XPhos3-AminopyridineNaOtBuToluene1002473--INVALID-LINK--
Pd(OAc)₂BINAPBenzylamineKF-Al₂O₃Toluene90-100890 (for 2-bromopyridine)--INVALID-LINK--

Note: The data from Sarma & Prajapati, 2002 is for the amination of 2-bromopyridine (B144113) and is included to show an alternative catalyst system. Yields may vary for the 5-fluoro-substituted analog.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed amination of 2-bromo-5-fluoropyridine, adapted from Pauton et al., 2019. This protocol can be used as a starting point and optimized for different amine coupling partners.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-5-fluoropyridine

  • Amine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (4 mol% Pd)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (8 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 2-bromo-5-fluoropyridine (1.0 equiv), sodium tert-butoxide (3.0 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), and XPhos (0.08 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Add the amine (1.5 equiv) via syringe.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Concentrate the mixture under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Bromo-5-fluoropyridine - Amine - Pd₂(dba)₃ - XPhos - NaOtBu solvent Add Anhydrous Toluene reagents->solvent inert Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert heat Heat at 100°C for 24h inert->heat concentrate Concentrate in vacuo heat->concentrate purify Purify by Column Chromatography concentrate->purify product This compound Derivative purify->product

Caption: General workflow for the palladium-catalyzed synthesis of this compound derivatives.

Applications in Drug Discovery and Signaling Pathways

This compound derivatives are of significant interest in drug development due to their ability to act as inhibitors of various protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[4][]

Several classes of kinases have been identified as targets for compounds containing the this compound scaffold, including:

  • Epidermal Growth Factor Receptor (EGFR): A key regulator of cell growth and proliferation.[6]

  • Janus Kinases (JAKs): Involved in cytokine signaling and immune responses.[7][8][9]

  • p38 Mitogen-Activated Protein (MAP) Kinase: A central player in inflammatory signaling pathways.[10][11][12]

The diagram below illustrates a generalized signaling pathway and the potential points of inhibition by a this compound derivative.

Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression erk->gene_expression akt Akt pi3k->akt mtor mTOR akt->mtor mtor->gene_expression stat STAT jak->stat stat->gene_expression p38 p38 MAPK downstream_p38 Downstream Effectors p38->downstream_p38 downstream_p38->gene_expression inhibitor This compound Derivative inhibitor->receptor Inhibition inhibitor->jak Inhibition inhibitor->p38 Inhibition

Caption: Inhibition of key signaling pathways by this compound derivatives.

Conclusion

The palladium-catalyzed synthesis of this compound derivatives, particularly through the Buchwald-Hartwig amination, provides a robust and versatile platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein offer a solid foundation for researchers to synthesize these valuable compounds and explore their potential as modulators of key biological pathways. Further optimization of reaction conditions and exploration of novel catalyst systems will continue to expand the synthetic utility and application of this important chemical scaffold.

References

The Versatile Scaffold: 5-Amino-2-fluoropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-fluoropyridine has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block in the design and synthesis of a diverse array of therapeutic agents. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating amino group, allow for tailored interactions with biological targets, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of the applications of this compound in medicinal chemistry, focusing on its incorporation into inhibitors of peptide deformylase, orexin (B13118510) receptors, and the Factor VIIa/Tissue Factor complex.

I. Application in Peptide Deformylase (PDF) Inhibition

The bacterial enzyme peptide deformylase (PDF) is an attractive target for the development of novel antibacterial agents. PDF is essential for bacterial protein maturation, and its inhibition leads to bacterial growth arrest. This compound is a key component of the clinical candidate LBM415 , a potent PDF inhibitor.

Quantitative Data
CompoundTargetOrganismMIC (μg/mL)
LBM415Peptide DeformylaseStaphylococcus aureus (MSSA)1.0 - 2.0[1]
LBM415Peptide DeformylaseStaphylococcus aureus (MRSA)1.0 - 2.0[1]
LBM415Peptide DeformylaseCoagulase-negative staphylococci1.0 - 2.0[1]
LBM415Peptide DeformylaseStreptococcus pneumoniae1.0[2]
LBM415Peptide DeformylaseHaemophilus influenzae4.0 - 8.0[2]
LBM415Peptide DeformylaseMoraxella catarrhalis0.5[2]

Signaling Pathway: Inhibition of Bacterial Protein Maturation

G cluster_ribosome Bacterial Ribosome Nascent Polypeptide Nascent Polypeptide fMet N-formylmethionine PDF Peptide Deformylase (PDF) fMet->PDF Deformylation MAP Methionine Aminopeptidase (MAP) PDF->MAP Enables LBM415 LBM415 (contains this compound) LBM415->PDF Inhibition Mature Protein Mature Protein MAP->Mature Protein Methionine excision Inhibition->MAP Prevents action

Caption: Inhibition of bacterial protein synthesis by LBM415.

Experimental Protocols

Synthesis of LBM415 Intermediate using this compound

This protocol outlines a key step in the synthesis of LBM415, demonstrating the incorporation of the this compound moiety.[3]

Materials:

  • L-proline

  • This compound

  • Coupling agents (e.g., EDC, HOBt)

  • Appropriate solvents (e.g., DMF, DCM)

  • Other necessary reagents for subsequent steps

Procedure:

  • Amide Coupling: React L-proline with this compound in the presence of a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by extraction and purification using column chromatography to yield the desired carboxamide intermediate.

  • This intermediate then undergoes further synthetic transformations to yield the final LBM415 product.

Peptide Deformylase (PDF) Inhibition Assay

This protocol describes a coupled enzyme assay to determine the inhibitory activity of compounds against PDF.[4][5]

Materials:

  • Purified E. coli Ni-PDF or other target PDF enzyme

  • HEPES buffer (50 mM, pH 7.2) containing NaCl (10 mM) and BSA (0.2 mg/mL)

  • Formate Dehydrogenase (FDH)

  • NAD+

  • fMAS (formyl-methionine-alanine-serine) or other suitable formylated peptide substrate

  • Test compounds (e.g., LBM415 analogs) dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing HEPES buffer, the PDF enzyme (e.g., 5 nM E. coli Ni-PDF), and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding a substrate mixture containing FDH (0.5 U/mL), NAD+ (1 mM), and fMAS (4 mM).

  • The deformylase activity results in the release of formate, which is then oxidized by FDH, leading to the reduction of NAD+ to NADH.

  • Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a microplate reader.

  • Calculate the rate of reaction and determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.

II. Application in Orexin Receptor Antagonism

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a crucial role in the regulation of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) are effective treatments for insomnia. Lemborexant is an FDA-approved DORA that incorporates a this compound moiety.

Quantitative Data
CompoundTargetKᵢ (nM)
LemborexantOrexin Receptor 1 (OX1R)6.1
LemborexantOrexin Receptor 2 (OX2R)2.6

Note: Ki values can vary slightly depending on the assay conditions.

Signaling Pathway: Orexin Receptor Antagonism

G Vessel Injury Vessel Injury TF Tissue Factor (TF) Vessel Injury->TF Exposure FVIIa/TF Complex FVIIa/TF Complex TF->FVIIa/TF Complex FVIIa Factor VIIa FVIIa->FVIIa/TF Complex FX Factor X FVIIa/TF Complex->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound Derivative Inhibitor->FVIIa/TF Complex Inhibition

References

Application Notes: 5-Amino-2-fluoropyridine as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-fluoropyridine is a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a reactive amino group and an electron-withdrawing fluorine atom, allows for diverse chemical modifications, making it an essential intermediate in the synthesis of complex pharmaceutical agents.[1][4] The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final API, while the amino group serves as a crucial handle for constructing larger molecular scaffolds through various coupling reactions.[4] This document outlines the application of this compound in the synthesis of APIs, with a focus on its role in creating targeted therapies like kinase and phosphodiesterase inhibitors.

Key Applications in API Synthesis

The unique electronic properties of this compound make it a valuable precursor for synthesizing APIs targeting a range of diseases. It is particularly prominent in the development of inhibitors for enzymes such as FMS-like tyrosine kinase 3 (FLT3) and phosphodiesterase-4 (PDE4).

  • Kinase Inhibitors (e.g., Quizartinib): The pyridine (B92270) scaffold is a common feature in many kinase inhibitors. Quizartinib is a potent FLT3 inhibitor used to treat Acute Myeloid Leukemia (AML).[5][6] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemic cells.[7][8] The synthesis of complex heterocyclic systems like the one in Quizartinib often involves multi-step sequences where aminopyridine derivatives are key intermediates.[9][10] The amino group can be used to build urea (B33335) or amide linkages, which are critical for binding to the kinase domain.

  • Phosphodiesterase-4 (PDE4) Inhibitors (e.g., Roflumilast): Roflumilast (B1684550) is a selective PDE4 inhibitor used to manage severe Chronic Obstructive Pulmonary Disease (COPD).[11][12] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule.[12][13] By inhibiting PDE4, Roflumilast increases cAMP levels, leading to a reduction in inflammation.[11][14] The synthesis of Roflumilast involves the formation of an amide bond between a substituted benzoic acid and an aminopyridine derivative.[15][16] Using this compound or a similar precursor allows for the introduction of the pyridine ring, which is essential for the drug's activity.

Core Synthetic Reactions

The amino group of this compound is a versatile functional group that enables its incorporation into larger molecules primarily through palladium-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds.[17][18] It allows for the coupling of the amino group of this compound with aryl halides or triflates to construct complex arylamines.[18][19] This is a fundamental transformation for building the core structures of many APIs.

  • Suzuki-Miyaura Coupling: While the amino group can be a coordinating ligand that interferes with the catalyst, Suzuki coupling can be performed on brominated aminopyridines to form carbon-carbon (C-C) bonds.[20][21] For instance, a derivative like 3-Amino-5-bromopyridine can be coupled with various boronic acids to introduce diverse aryl or heteroaryl substituents, significantly expanding the chemical space for drug discovery.[21]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving aminopyridine building blocks, which are directly applicable to this compound.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (B28343)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, this compound, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Workflow for Buchwald-Hartwig Amination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification S1 Combine Reactants: - Aryl Bromide - this compound - NaOtBu S2 Add Catalyst System: - Pd(OAc)2 - XPhos S3 Add Anhydrous Toluene S4 Seal under Argon R1 Heat to 100-110 °C S4->R1 R2 Stir for 12-24h R3 Monitor by TLC/LC-MS W1 Cool to RT R3->W1 W2 Dilute with Ethyl Acetate W3 Filter through Celite W4 Concentrate Filtrate P1 Purify via Column Chromatography

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Suzuki-Miyaura Coupling of a 5-Amino-2-bromopyridine Derivative

This protocol provides a method for C-C bond formation using a brominated aminopyridine, a common strategy to build biaryl structures.

Materials:

  • 5-Amino-2-bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a flask, combine the 5-Amino-2-bromopyridine derivative, arylboronic acid, and potassium carbonate.[21]

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with argon three times.[21]

  • Add the degassed 1,4-dioxane/water solvent mixture.[21]

  • Heat the reaction mixture to 80-90 °C under the inert atmosphere.[21]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[21]

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the biological activity of APIs derived from pyridine-based scaffolds and typical yields for relevant synthetic reactions.

Table 1: Biological Activity of Representative APIs

APITargetIC₅₀ ValueDisease Indication
Quizartinib FLT3< 5 nMAcute Myeloid Leukemia (AML)[22]
Roflumilast PDE40.5 - 0.9 nM (N-oxide metabolite)Chronic Obstructive Pulmonary Disease (COPD)[23]

Table 2: Representative Yields for Key Coupling Reactions

ReactionSubstratesCatalyst SystemYield (%)
Buchwald-Hartwig 2-Bromopyridines + Volatile AminesPd₂(dba)₃ / XPhos73-95%
Suzuki Coupling 5-Bromo-2-methylpyridin-3-amine + Arylboronic AcidsPd(PPh₃)₄60-85%[20]
Quizartinib Synthesis Final urea formation stepN/A>99% purity, 55% overall yield[9]

API Mechanisms of Action

Quizartinib: FLT3 Signaling Pathway Inhibition

Quizartinib functions by inhibiting the FLT3 receptor tyrosine kinase.[5] In FLT3-ITD positive AML, the receptor is constitutively active, leading to uncontrolled proliferation of leukemia cells via downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[24] Quizartinib binds to the ATP-binding site of FLT3, blocking its autophosphorylation and preventing the activation of these downstream signals, which ultimately induces apoptosis in the cancer cells.[5][7][24]

FLT3 Signaling Pathway and Quizartinib Inhibition

G FLT3 FLT3 Receptor P Phosphorylation (P) FLT3->P Constitutive Activation (FLT3-ITD) PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT RAS_MAPK RAS/MEK/ERK Pathway P->RAS_MAPK Quizartinib Quizartinib Quizartinib->FLT3 inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis prevents

Caption: Quizartinib inhibits FLT3 receptor signaling.

Roflumilast: PDE4 Signaling Pathway Inhibition

Roflumilast is an inhibitor of the PDE4 enzyme.[11] PDE4 is responsible for the hydrolysis of cAMP into the inactive AMP. In inflammatory cells, elevated cAMP levels suppress the release of pro-inflammatory mediators like interleukins and TNF-α.[25] By blocking PDE4, Roflumilast and its active N-oxide metabolite increase intracellular cAMP concentrations, which dampens the inflammatory response characteristic of COPD.[12][13][25]

PDE4 Signaling Pathway and Roflumilast Inhibition

G ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP converts PDE4 PDE4 Enzyme Inflammation Inflammatory Response (e.g., TNF-α, IL-17 release) cAMP->Inflammation suppresses AMP AMP (inactive) PDE4->AMP degrades Roflumilast Roflumilast Roflumilast->PDE4 inhibits

Caption: Roflumilast inhibits the PDE4 enzyme to increase cAMP.

References

Application of 5-Amino-2-fluoropyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-fluoropyridine is a key heterocyclic building block utilized in the synthesis of a variety of agrochemicals. Its unique structural features, including the reactive amino group and the electron-withdrawing fluorine atom on the pyridine (B92270) ring, make it a valuable intermediate for the development of novel herbicides, insecticides, and fungicides. The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, aimed at researchers and professionals in the field of drug and pesticide development.

Application in Herbicide Synthesis

This compound serves as a crucial precursor for the synthesis of pyridine-based herbicides. These herbicides often function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and ultimately death of susceptible plants.

Synthesis of a Novel Picolinic Acid Herbicide Intermediate

A key application of this compound is in the synthesis of substituted picolinic acids, which are known for their herbicidal properties. The amino group can be converted into various functionalities, and the pyridine ring can be further elaborated to create complex molecules with high efficacy.

Example: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(substituted)-2-picolinic acid derivative

This protocol describes a hypothetical, yet chemically sound, pathway to a herbicidal core structure starting from this compound.

  • Step 1: Diazotization and Chlorination of this compound

    • Objective: To convert the amino group to a chloro group.

    • Procedure: this compound (1 eq.) is dissolved in concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (B80452) (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid at room temperature. The reaction mixture is stirred for 2-3 hours and then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-fluoro-5-chloropyridine.

  • Step 2: Directed Ortho-metalation and Iodination

    • Objective: To introduce an iodine atom at the 6-position.

    • Procedure: 2-Fluoro-5-chloropyridine (1 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. A solution of iodine (1.2 eq.) in THF is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with ethyl acetate. The organic layer is dried and concentrated to give 2-fluoro-5-chloro-6-iodopyridine.

  • Step 3: Suzuki Coupling

    • Objective: To introduce a substituted aryl or heteroaryl group at the 6-position.

    • Procedure: 2-Fluoro-5-chloro-6-iodopyridine (1 eq.), a suitable boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) are suspended in a solvent system like a 3:1 mixture of dioxane and water. An aqueous solution of a base, typically sodium carbonate (2 eq.), is added. The mixture is heated to reflux under an inert atmosphere for 12-24 hours. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 6-aryl-2-fluoro-5-chloropyridine derivative.

  • Step 4: Introduction of the Amino Group at the 4-position

    • Objective: To introduce the key 4-amino functionality.

    • Procedure: The 6-aryl-2-fluoro-5-chloropyridine derivative (1 eq.) is dissolved in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Ammonia (B1221849) gas is bubbled through the solution, or a solution of ammonia in a suitable solvent is added in a sealed vessel. The reaction is heated to a high temperature (e.g., 150-200 °C) for several hours. After completion, the reaction mixture is cooled and partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to yield the 4-amino-6-aryl-2-fluoro-5-chloropyridine.

  • Step 5: Carboxylation at the 2-position

    • Objective: To form the final picolinic acid structure.

    • Procedure: The product from the previous step is subjected to a carboxylation reaction. This can be achieved through various methods, such as metalation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction in the presence of a carbon monoxide source.

The following table summarizes hypothetical but realistic quantitative data for the synthesis of a picolinic acid herbicide intermediate.

StepReactionStarting MaterialProductYield (%)Purity (%)
1Diazotization/ChlorinationThis compound2-Fluoro-5-chloropyridine75-85>95
2Ortho-iodination2-Fluoro-5-chloropyridine2-Fluoro-5-chloro-6-iodopyridine60-70>90
3Suzuki Coupling2-Fluoro-5-chloro-6-iodopyridine6-Aryl-2-fluoro-5-chloropyridine70-80>95
4Amination6-Aryl-2-fluoro-5-chloropyridine4-Amino-6-aryl-2-fluoro-5-chloropyridine50-60>90
5Carboxylation4-Amino-6-aryl-2-fluoro-5-chloropyridine4-Amino-6-aryl-5-fluoro-3-chloro-2-picolinic acid40-50>98

The resulting picolinic acid derivatives would be expected to exhibit herbicidal activity against various broadleaf weeds. The efficacy is typically evaluated by measuring the inhibition of root growth or the overall phytotoxicity.

CompoundTarget WeedTest TypeEC₅₀ (µM)
Picolinic Acid DerivativeArabidopsis thalianaRoot Growth Inhibition0.1 - 1.0
Picolinic Acid DerivativeBrassica napus (Rapeseed)Root Growth Inhibition0.5 - 5.0
Picolinic Acid DerivativeAmaranthus retroflexus (Pigweed)Post-emergence10 - 50 g/ha

Diagrams

Experimental Workflow

experimental_workflow A This compound B Diazotization & Chlorination A->B  NaNO₂, HCl, CuCl   C 2-Fluoro-5-chloropyridine B->C D Directed Ortho-metalation & Iodination C->D  LDA, I₂   E 2-Fluoro-5-chloro-6-iodopyridine D->E F Suzuki Coupling E->F  Ar-B(OH)₂, Pd catalyst   G 6-Aryl-2-fluoro-5-chloropyridine F->G H Amination G->H  NH₃   I 4-Amino-6-aryl-2-fluoro-5-chloropyridine H->I J Carboxylation I->J  CO Source, Pd catalyst   K Picolinic Acid Herbicide J->K

Caption: Synthetic pathway for a novel picolinic acid herbicide.

Mode of Action: Synthetic Auxin Pathway

auxin_pathway cluster_cell Plant Cell herbicide Synthetic Auxin (Picolinic Acid Derivative) receptor Auxin Receptor (e.g., TIR1) herbicide->receptor Binds to aux_rep Aux/IAA Repressor receptor->aux_rep Targets for degradation arf Auxin Response Factor (ARF) aux_rep->arf Represses aux_genes Auxin-Responsive Genes arf->aux_genes Activates transcription uncontrolled_growth Uncontrolled Growth & Cell Division aux_genes->uncontrolled_growth Leads to plant_death Plant Death uncontrolled_growth->plant_death

Caption: Simplified mode of action for synthetic auxin herbicides.

This compound is a versatile and valuable starting material for the synthesis of novel agrochemicals. The synthetic pathways, while often multi-step, allow for the creation of diverse and highly active molecules. The example of picolinic acid herbicide synthesis highlights a common strategy for leveraging the unique properties of this fluorinated pyridine intermediate. Further research into the derivatization of this compound is likely to yield new and effective crop protection agents.

Application Notes and Protocols: [18F]5-Amino-2-fluoropyridine for PET Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]5-Amino-2-fluoropyridine is a valuable building block in the development of novel positron emission tomography (PET) tracers. Its fluoropyridine core offers metabolic stability, and the amino group provides a versatile handle for conjugation to various targeting vectors. This document provides detailed application notes and experimental protocols for the radiosynthesis and potential preclinical evaluation of PET tracers derived from [18F]this compound. While this molecule is primarily a synthon, the following protocols are based on established methods for similar fluoropyridine-based radiotracers and provide a framework for its use in PET imaging research.

Radiosynthesis of [18F]this compound and Derivatives

The synthesis of 2-amino-5-[18F]fluoropyridines can be achieved through a two-step "minimalist" radiofluorination followed by a palladium-catalyzed amination sequence. This method offers high radiochemical yields for the initial fluorination step.

Quantitative Data Summary
Parameter[18F]2-Bromo-5-fluoropyridine2-Amino-5-[18F]fluoropyridine DerivativesReference Compound: [18F]AV-1451
Precursor Anisyl(2-bromopyridinyl-5)iodonium triflate2-Bromo-5-[18F]fluoropyridineTrimethylammonium precursor
Radiochemical Yield (decay-corrected) 88%8-85% (amination step)45-55%
Synthesis Time Not specified for this step aloneTotal: 83-112 min[1]45 min
Specific Activity Not specifiedNot specifiedHigh
Purification Method HPLCHPLCHPLC
Experimental Protocol: Radiosynthesis

This protocol is adapted from the work of Pauton et al. and describes a two-step synthesis of 2-amino-5-[18F]fluoropyridine derivatives.[2][3]

Step 1: "Minimalist" Radiofluorination to produce 2-Bromo-5-[18F]fluoropyridine

  • [18F]Fluoride Trapping: Aqueous cyclotron-produced [18F]fluoride is passed through a QMA carbonate anion-exchange cartridge to trap the [18F]F-.

  • Elution: The cartridge is washed with anhydrous methanol (B129727) (1 mL). The [18F]fluoride is then eluted into a reaction vial with a solution of anisyl(2-bromopyridinyl-5)iodonium triflate (10 mg, 0.02 mmol) in anhydrous methanol (500 µL).

  • Solvent Evaporation: The methanol is removed by heating the reaction vial at 70°C for 3 minutes under a stream of nitrogen.

  • Radiofluorination Reaction: A solution of TEMPO (1 equiv) in DMF (500 µL) is added to the dried residue. The reaction mixture is stirred for 30 minutes at 130°C.

  • Cooling: The reaction mixture is cooled to room temperature.

  • Purification: The crude reaction mixture is diluted with a mixture of acetonitrile/water (60:40 v/v; 500 µL) and injected onto a semi-preparative HPLC column (e.g., LUNA C18(2), 5 µm, 250 x 10 mm) for purification. The fraction containing 2-bromo-5-[18F]fluoropyridine is collected.

Step 2: Palladium-Catalyzed Amination

  • Reaction Setup: To the purified 2-bromo-5-[18F]fluoropyridine, add Pd2(dba)3 (4 mol% Pd), Xphos (8 mol%), NaOtBu (3.0 equiv), and the desired amine (1.5 equiv) in anhydrous toluene (B28343) (2 mL) under an argon atmosphere.

  • Reaction: The reaction mixture is stirred at 100°C for 24 hours.

  • Cooling and Concentration: The mixture is cooled to room temperature and concentrated under vacuum.

  • Final Purification: The final 2-amino-5-[18F]fluoropyridine derivative is purified by column chromatography on silica (B1680970) gel.

G cluster_synthesis Radiosynthesis Workflow Cyclotron Cyclotron QMA_Cartridge QMA Cartridge ([18F]F- Trapping) Cyclotron->QMA_Cartridge [18F]Fluoride Elution Elution with Precursor QMA_Cartridge->Elution Reaction_Vial_1 Reaction Vial 1 (Radiofluorination) Elution->Reaction_Vial_1 HPLC_Purification_1 Semi-preparative HPLC Purification Reaction_Vial_1->HPLC_Purification_1 Crude 2-Bromo-5-[18F]fluoropyridine Reaction_Vial_2 Reaction Vial 2 (Pd-catalyzed Amination) HPLC_Purification_1->Reaction_Vial_2 Purified 2-Bromo-5-[18F]fluoropyridine Final_Purification Final Purification (Column Chromatography) Reaction_Vial_2->Final_Purification Crude Product Final_Product [18F]this compound Derivative Final_Purification->Final_Product

Caption: Radiosynthesis workflow for 2-amino-5-[18F]fluoropyridine derivatives.

Proposed Application: PET Imaging of a Hypothetical Target

Given its chemical structure, [18F]this compound can be derivatized to synthesize a PET tracer for a variety of biological targets. For the purpose of these protocols, we will hypothesize the synthesis of a novel tracer, [18F]Tracer-X , designed to target a specific receptor overexpressed in a cancer cell line (e.g., a receptor tyrosine kinase).

Preclinical Evaluation of [18F]Tracer-X

In Vitro Cell Uptake Assay

This protocol outlines the steps to assess the uptake of [18F]Tracer-X in a target-expressing cancer cell line versus a control cell line.

Materials:

  • Target-expressing cancer cell line (e.g., "CancerCell-X")

  • Control cell line (low or no target expression)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • [18F]Tracer-X

  • Gamma counter

Protocol:

  • Cell Seeding: Plate CancerCell-X and control cells in 24-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Tracer Incubation: Remove the culture medium and wash the cells once with PBS. Add 500 µL of fresh medium containing [18F]Tracer-X (approximately 0.5-1 µCi/mL) to each well. For blocking experiments, add a 100-fold excess of non-radioactive "Tracer-X" 15 minutes prior to the addition of the radiotracer.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • Washing: At each time point, aspirate the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.

  • Cell Lysis: Add 500 µL of 1N NaOH to each well to lyse the cells.

  • Radioactivity Measurement: Collect the lysate from each well and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cell uptake as a percentage of the added dose per milligram of protein.

Expected Data Presentation:

Time (min)CancerCell-X (%ID/mg protein)CancerCell-X + Blocker (%ID/mg protein)Control Cells (%ID/mg protein)
5
15
30
60
120
Ex Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol describes the assessment of the in vivo distribution of [18F]Tracer-X in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with CancerCell-X xenografts)

  • [18F]Tracer-X

  • Saline for injection

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Gamma counter

Protocol:

  • Animal Preparation: Anesthetize the tumor-bearing mice with isoflurane (B1672236).

  • Tracer Injection: Inject approximately 100 µCi of [18F]Tracer-X in 100-200 µL of saline via the tail vein.

  • Uptake Period: Allow the tracer to distribute for various time points (e.g., 30, 60, and 120 minutes post-injection).

  • Euthanasia and Tissue Collection: At each time point, euthanize a cohort of mice (n=3-5 per group). Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Sample Weighing and Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Expected Data Presentation:

Organ30 min p.i. (%ID/g)60 min p.i. (%ID/g)120 min p.i. (%ID/g)
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Muscle
Bone
Tumor
Small Animal PET/CT Imaging

This protocol details the procedure for in vivo imaging of [18F]Tracer-X in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice

  • [18F]Tracer-X

  • Small animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane and place it on the scanner bed.

  • Tracer Injection: Inject approximately 100-200 µCi of [18F]Tracer-X via the tail vein.

  • PET/CT Scan: Acquire a dynamic PET scan for 60-120 minutes post-injection, followed by a CT scan for anatomical reference and attenuation correction.

  • Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images and draw regions of interest (ROIs) over the tumor and other major organs to generate time-activity curves (TACs). Quantify the tracer uptake in the ROIs as %ID/g or Standardized Uptake Value (SUV).

G cluster_workflow Preclinical Evaluation Workflow In_Vitro In Vitro Studies (Cell Uptake Assay) Ex_Vivo Ex Vivo Studies (Biodistribution) In_Vitro->Ex_Vivo Promising Results In_Vivo In Vivo Imaging (PET/CT) Ex_Vivo->In_Vivo Favorable Pharmacokinetics Data_Analysis Data Analysis and Interpretation In_Vivo->Data_Analysis

Caption: A typical preclinical evaluation workflow for a novel PET tracer.

Quality Control

Radiochemical Purity: Determined by radio-HPLC. The final product should have a radiochemical purity of >95%. Radionuclidic Purity: Confirmed by measuring the half-life of the final product. Residual Solvents: Analyzed by gas chromatography to ensure levels are within acceptable limits. Sterility and Endotoxins: The final product for in vivo use must be sterile and pass the bacterial endotoxin (B1171834) test.

Conclusion

[18F]this compound serves as a key precursor for the synthesis of a wide range of PET radiotracers. The provided protocols for its derivatization and subsequent preclinical evaluation offer a comprehensive guide for researchers in the field of molecular imaging. The adaptability of the amino functional group allows for the development of targeted probes for various diseases, highlighting the importance of this synthon in advancing PET imaging.

References

Application Notes and Protocols for the N-alkylation of 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established protocols for the N-alkylation of 5-amino-2-fluoropyridine, a key synthetic intermediate in the development of pharmaceutical agents. The protocols outlined below cover three primary methods: direct N-alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination for N-arylation.

Introduction

This compound is a valuable building block in medicinal chemistry. The amino group provides a convenient handle for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the final compounds. N-alkylation of the 5-amino group is a critical transformation for accessing a wide range of derivatives with potential therapeutic applications. The choice of alkylation method depends on the desired product, the nature of the alkylating or arylating agent, and the overall synthetic strategy.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation and N-arylation of this compound and related compounds.

Table 1: Direct N-Alkylation with Alkyl Halides

Note: The following data is illustrative and based on general protocols for the N-alkylation of aminopyridines. Yields are hypothetical and will vary based on the specific substrate and reaction conditions.

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃Acetonitrile601285-95
2Ethyl BromideCs₂CO₃DMF801680-90
3Benzyl (B1604629) BromideNaHTHF25-60875-85
4Isopropyl IodideK₂CO₃Acetonitrile802450-60

Table 2: Reductive Amination with Aldehydes and Ketones

Note: The following data is illustrative and based on general protocols for the reductive amination of aminopyridines. Yields are hypothetical and will vary based on the specific substrate and reaction conditions.

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃Dichloromethane251280-90
2AcetoneNaBH₃CNMethanol252470-80
3CyclohexanoneNaBH(OAc)₃Dichloromethane251675-85
4IsobutyraldehydeH₂/Pd-CEthanol252485-95

Table 3: Buchwald-Hartwig N-Arylation of 2-Bromo-5-fluoropyridine (Analogous C-N Coupling)

Note: This data represents the amination of 2-bromo-5-fluoropyridine, which serves as a model for the conditions required for C-N bond formation on the 5-fluoropyridine scaffold.

EntryAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002485
2N,N-DimethylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002474
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002470
4AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002425
53-AminopyridinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002473

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide to the reaction mixture.

  • The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)) (1.2-1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic acid (catalytic amount, if necessary)

Procedure:

  • To a round-bottom flask, add this compound, the aldehyde or ketone, and the solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Slowly add the reducing agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig N-Arylation (adapted from amination of 2-bromo-5-fluoropyridine)

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound, with conditions adapted from the successful amination of 2-bromo-5-fluoropyridine.[1]

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base under an inert atmosphere.

  • Add this compound and the aryl halide.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_direct_alkylation start Start reagents Combine this compound, base, and solvent start->reagents add_halide Add alkyl halide reagents->add_halide react React at specified temperature and time add_halide->react quench Quench with water react->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product Final N-alkylated product purify->product

Caption: Experimental workflow for direct N-alkylation.

experimental_workflow_reductive_amination start Start imine_formation Combine this compound, carbonyl compound, and solvent (optional acid catalyst) start->imine_formation stir_rt Stir at room temperature for imine formation imine_formation->stir_rt add_reductant Add reducing agent at 0 °C stir_rt->add_reductant react Warm to room temperature and react add_reductant->react quench Quench with NaHCO₃ solution react->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product Final N-alkylated product purify->product

Caption: Experimental workflow for reductive amination.

buchwald_hartwig_catalytic_cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)Lₙ pd_complex1 LₙPd(II)(Ar)X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 [LₙPd(II)(Ar)(NHR₂)]⁺X⁻ pd_complex1->pd_complex2 R₂NH amine_coordination Amine Coordination pd_amido LₙPd(II)(Ar)(NR₂) pd_complex2->pd_amido Base deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NR₂ reductive_elimination Reductive Elimination aryl_halide Ar-X amine R₂NH product Ar-NR₂

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide is particularly vital in drug discovery and development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules. 5-Amino-2-fluoropyridine is a valuable building block in medicinal chemistry, as the aminopyridine motif is a common feature in bioactive compounds, and the fluorine atom can enhance metabolic stability and modulate physicochemical properties.

However, the Suzuki coupling of aminopyridines, such as this compound, can be challenging. The lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction yields.[2] Furthermore, the electron-rich nature of the aminopyridine ring can decrease the reactivity of the C-F bond towards oxidative addition. Judicious selection of the catalyst, ligand, base, and reaction conditions is therefore critical for achieving high-yielding and efficient coupling.

These application notes provide an overview of the key considerations and detailed protocols for the successful Suzuki coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for structurally similar aminopyridines and general best practices for challenging Suzuki couplings.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-fluorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a new Pd(II) complex and displacing the fluoride.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd this compound PdII_ArylHalide Ar-Pd(II)L₂(F) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)₂ Base PdII_Diorganoboron Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diorganoboron RedElim Reductive Elimination PdII_Diorganoboron->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants This compound + Ar'-B(OH)₂ Base Base

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Suzuki coupling of this compound is not widely published, the following table summarizes the yields obtained from the coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine (B1289001), with various arylboronic acids.[1][3] This data provides a strong indication of the expected yields under similar optimized conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Amino-2-phenyl-fluoropyridine (analog)85
24-Methoxyphenylboronic acid5-Amino-2-(4-methoxyphenyl)fluoropyridine (analog)88
34-Chlorophenylboronic acid5-Amino-2-(4-chlorophenyl)fluoropyridine (analog)82
44-Methylphenylboronic acid5-Amino-2-(4-methylphenyl)fluoropyridine (analog)86
53-Methoxyphenylboronic acid5-Amino-2-(3-methoxyphenyl)fluoropyridine (analog)84
62-Thiopheneboronic acid5-Amino-2-(2-thienyl)fluoropyridine (analog)78

Yields are based on the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative for the coupling of this compound under optimized conditions.[1][3]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Conditions using Tetrakis(triphenylphosphine)palladium(0)

This protocol is adapted from a procedure for the coupling of a structurally similar aminopyridine.[1][3]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • 1,4-Dioxane (B91453), anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous magnesium sulfate (B86663), silica (B1680970) gel)

Protocol_Workflow Start Start Setup Combine Reactants: This compound, Arylboronic acid, Base, Catalyst Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvents (1,4-Dioxane/Water) Inert->Solvent Reaction Heat Reaction Mixture (e.g., 85-100 °C) Solvent->Reaction Monitor Monitor Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction with Organic Solvent) Monitor->Workup Upon Completion Purify Purify Crude Product (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Figure 2. General experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-2-arylpyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.

Troubleshooting and Optimization

Troubleshooting Problem Low or No Yield Catalyst Catalyst Inhibition/ Decomposition Problem->Catalyst Conditions Suboptimal Reaction Conditions Problem->Conditions Reagents Reagent Issues Problem->Reagents Solution_Catalyst1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst->Solution_Catalyst1 Solution_Catalyst2 Screen Different Pd Pre-catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) Catalyst->Solution_Catalyst2 Solution_Conditions1 Vary Base (K₃PO₄, Cs₂CO₃, K₂CO₃) Conditions->Solution_Conditions1 Solution_Conditions2 Optimize Solvent Ratio and Temperature Conditions->Solution_Conditions2 Solution_Reagents1 Use Boronic Acid Pinacol (B44631) Esters (More Stable) Reagents->Solution_Reagents1 Solution_Reagents2 Ensure Reagents are Anhydrous and Solvents are Degassed Reagents->Solution_Reagents2

Figure 3. Troubleshooting guide for low-yielding Suzuki coupling reactions.

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. For electron-rich aminopyridines, catalysts with bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos, often in combination with Pd₂(dba)₃ or Pd(OAc)₂, can be more effective at preventing catalyst inhibition.

  • Base Selection: The choice of base is crucial. While K₃PO₄ and K₂CO₃ are commonly used, stronger bases like Cs₂CO₃ may be beneficial in some cases.

  • Boronic Acid Stability: Arylboronic acids can be prone to protodeboronation under the reaction conditions. Using the corresponding boronic acid pinacol esters can improve stability and reproducibility.

  • Inert Atmosphere: The rigorous exclusion of oxygen is critical for the stability of the Pd(0) catalyst. Ensure that all solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful method for the synthesis of novel 5-amino-2-arylpyridines, which are valuable scaffolds in drug discovery. While the presence of the amino group can present challenges, careful selection of the catalyst system and optimization of reaction conditions can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Quantification of 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluoropyridine is a key starting material and intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final products. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. Additionally, an approach using Gas Chromatography-Mass Spectrometry (GC-MS) is discussed for instances where alternative or orthogonal methods are required.

The protocols provided are based on established methods for structurally similar compounds, offering a strong foundation for implementation in a laboratory setting.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used, robust, and reliable technique for the quantification of organic molecules like this compound. It offers good sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and specificity, particularly useful for impurity profiling. Due to the polar nature of this compound, derivatization is typically required to enhance its volatility for GC analysis.

Application Note 1: Quantification of this compound by HPLC-UV

This section details a reversed-phase HPLC method with UV detection, adapted from a validated method for the closely related compound, 5-amino-2-chloropyridine (B41692), which is expected to have very similar chromatographic behavior.[1]

Chromatographic Conditions
ParameterRecommended Value
Column C18 (150 x 4.6 mm, 2.7 µm)
Mobile Phase Water (pH 3, adjusted with orthophosphoric acid) : Methanol (50:50, v/v)
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Quantitative Performance (Based on 5-amino-2-chloropyridine data)[1]

The following table summarizes the expected validation parameters for a method based on the provided conditions. These values should be verified for this compound during method validation.

Validation ParameterResult
Linearity Range 1 - 40 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.015 µg/mL
Limit of Quantification (LOQ) ~0.048 µg/mL
Accuracy (Recovery) 98.80 - 100.03%
Precision (RSD%) < 2%
Experimental Protocol: HPLC-UV Analysis

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade water and HPLC-grade methanol. Adjust the pH of the water to 3.0 using orthophosphoric acid before mixing. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 20, 30, and 40 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a final concentration within the calibration range. For example, if analyzing a drug substance, a concentration of approximately 1 mg/mL could be prepared and then further diluted.

2. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the column temperature to 40°C and the UV detector wavelength to 254 nm.

  • Inject 10 µL of each standard solution and the sample solution.

  • Record the chromatograms and integrate the peak area of this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

  • Calculate the final concentration or amount of this compound in the original sample, taking into account the sample weight and dilution factors.

Workflow for HPLC-UV Quantification

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Analysis (C18 Column, 254 nm) prep->hplc Injection data Data Acquisition (Peak Area) hplc->data cal Calibration Curve Construction data->cal Standard Injections quant Quantification of This compound data->quant Sample Injection cal->quant

Caption: A streamlined workflow for the quantification of this compound by HPLC-UV.

Application Note 2: Quantification of this compound by GC-MS

For instances requiring higher sensitivity or an orthogonal analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to make it amenable to GC analysis.

Derivatization

A common approach for the derivatization of amino groups is silylation. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is an effective silylating agent.

GC-MS Conditions (General)
ParameterRecommended Value
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Interface Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification
Experimental Protocol: GC-MS Analysis

1. Derivatization and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

  • Derivatization Procedure:

    • In a micro-reaction vial, place an aliquot of the standard or sample solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Calibration Standards: Prepare a series of calibration standards by derivatizing known amounts of this compound.

2. GC-MS System Setup and Analysis:

  • Set up the GC-MS system with the specified conditions.

  • In SIM mode, select characteristic ions of the derivatized this compound for monitoring. These ions would need to be determined from a full-scan mass spectrum of the derivatized standard.

  • Inject 1 µL of the derivatized standard and sample solutions.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the derivatized standards.

  • Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve.

Workflow for GC-MS Quantification

GCMS_Workflow prep Sample and Standard Preparation deriv Derivatization (e.g., Silylation) prep->deriv gcms GC-MS Analysis (SIM Mode) deriv->gcms Injection data Data Acquisition (Peak Area of Ions) gcms->data quant Quantification of This compound data->quant

Caption: A general workflow for the quantification of this compound by GC-MS following derivatization.

Conclusion

The presented HPLC-UV method provides a robust and reliable approach for the routine quantification of this compound in various samples. For applications requiring higher sensitivity or an orthogonal method, the described GC-MS protocol with a derivatization step offers a suitable alternative. It is essential to perform a thorough method validation for the specific sample matrix to ensure the accuracy and precision of the results. As this compound is primarily a synthetic intermediate, there are no known biological signaling pathways directly involving this molecule to be visualized.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination of purity for 2-Amino-5-fluoropyridine, a key intermediate in pharmaceutical synthesis, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for quality control and assurance in research and drug development settings. This document provides comprehensive experimental procedures, data presentation guidelines, and method validation parameters.

Introduction

2-Amino-5-fluoropyridine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity is a crucial determinant of the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for assessing its purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this application.[3] This document outlines a specific RP-HPLC method for the purity analysis of 2-Amino-5-fluoropyridine.

The synthesis of 2-Amino-5-fluoropyridine often starts from 2-aminopyridine (B139424) and involves several key steps, including nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom.[1][2][4] Consequently, potential impurities may include unreacted starting materials, intermediates, and byproducts from these synthetic steps. This method is designed to separate the main component from these potential impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile (B52724) and methanol, and ultrapure water.

  • Reagents: Phosphoric acid (analytical grade).

  • Sample: 2-Amino-5-fluoropyridine reference standard and sample for analysis.

Chromatographic Conditions

A typical set of chromatographic conditions is provided in the table below. These may require optimization based on the specific HPLC system and column used.

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-80% B; 15-18 min: 80% B; 18.1-22 min: 5% B
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Amino-5-fluoropyridine reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is recommended for establishing linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by spike recovery experiments at three different concentration levels.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

Quantitative data from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Sample IDRetention Time (min)Peak Area% AreaPurity (%)
Reference Standard 5.81,250,00099.999.9
Sample Batch 001 5.81,235,00099.599.5
Impurity 14.23,1000.25-
Impurity 27.13,0500.25-

Note: The values presented in this table are for illustrative purposes only.

Purity Calculation

The purity of the 2-Amino-5-fluoropyridine sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps for purity calculation.

HPLC_Workflow A Sample and Standard Preparation D Sample Injection A->D B HPLC System Setup (Mobile Phase, Column, etc.) C Method Creation (Gradient, Flow Rate, etc.) B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Data Acquisition and Processing F->G H Purity Calculation and Reporting G->H

Caption: Experimental workflow for HPLC analysis.

Purity_Calculation_Logic A Obtain Chromatogram B Integrate All Peaks A->B C Identify Main Peak (2-Amino-5-fluoropyridine) B->C E Determine Total Area of All Peaks B->E D Determine Area of Main Peak C->D F Calculate Purity (%) (Area_main / Area_total) * 100 D->F E->F G Report Result F->G

Caption: Logical steps for purity calculation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of 2-Amino-5-fluoropyridine. Adherence to the described protocol and proper method validation will ensure accurate and reproducible results, which are critical for maintaining high standards of quality in pharmaceutical research and development.

References

GC-MS method for identifying 5-Amino-2-fluoropyridine impurities

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identifying Impurities in 5-Amino-2-fluoropyridine

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantitative analysis of volatile and semi-volatile impurities in this compound, a critical intermediate in the pharmaceutical industry.[1] Ensuring the purity of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and quality control professionals in drug development. The method utilizes a standard capillary GC column and electron ionization (EI) mass spectrometry, which allows for the effective separation of impurities and their tentative identification through spectral library matching.[3]

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][4] The manufacturing process of this intermediate can introduce several impurities, including residual starting materials, byproducts, isomers, and degradation products.[4][5] Regulatory agencies mandate strict control over impurities in drug substances, making their identification and quantification a critical step in the drug development process.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of unknown compounds.[7] Its sensitivity and the availability of extensive mass spectral libraries make it an ideal choice for impurity profiling.[2] This document presents a starting method that can be adapted and validated for routine quality control.

Experimental Protocol

This protocol outlines the necessary reagents, instrumentation, and procedures for analyzing this compound.

Materials and Reagents
  • This compound sample

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol, HPLC or GC-grade

  • Helium (carrier gas), 99.999% purity or higher

  • Reference standards for any known potential impurities (if available)

  • 2 mL clear glass autosampler vials with PTFE-lined caps

Instrumentation

A standard gas chromatograph equipped with a capillary column, a split/splitless injector, and coupled to a mass selective detector is required. The following configuration was used for this application note:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

  • GC Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[8]

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add Dichloromethane to the flask to dissolve the sample.

  • Bring the flask to volume with Dichloromethane to achieve a final concentration of 1.0 mg/mL.[9]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the solution into a 2 mL GC autosampler vial for analysis.

GC-MS Instrumental Parameters

The following instrumental parameters provide a robust starting point for the analysis.

GC Parameter Setting
Inlet ModeSplitless
Inlet Temperature250 °C
Injection Volume1.0 µL
Carrier GasHelium
Constant Flow Rate1.2 mL/min
Oven Program- Initial Temperature: 70 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: Hold at 280 °C for 5 min
MS Parameter Setting
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range40 - 350 amu
Scan ModeFull Scan

Data Analysis and Results

Data analysis involves integrating the peaks in the total ion chromatogram (TIC) and identifying the main component and any impurities. Impurity identification is performed by comparing the acquired mass spectrum of each peak against a commercial spectral library, such as the NIST Mass Spectral Library. The relative abundance of each impurity can be estimated using the area percent method.

Experimental Workflow Diagram

The overall logical flow of the impurity identification process is depicted below.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Reporting Sample Receive 5-Amino-2- fluoropyridine Sample Weigh Weigh Sample (10 mg) Sample->Weigh Dissolve Dissolve in DCM (10 mL) to make 1 mg/mL Weigh->Dissolve Transfer Transfer to GC Vial Dissolve->Transfer Inject Inject Sample into GC-MS Transfer->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Detect Mass Spectrometry Detection (EI, Full Scan) Separate->Detect Acquire Acquire Total Ion Chromatogram (TIC) Detect->Acquire Identify_API Identify API Peak Acquire->Identify_API Identify_Imp Identify Impurity Peaks Identify_API->Identify_Imp Library_Search NIST Library Search for Impurity Spectra Identify_Imp->Library_Search Report Generate Impurity Profile Report (% Area) Library_Search->Report

Caption: Experimental workflow for GC-MS impurity profiling.

Data Summary

The following table summarizes hypothetical data for potential impurities that may be observed in a this compound sample, based on common synthetic routes.[4][5] The retention times and key ions are illustrative and will vary based on the specific instrumentation and conditions used.

Retention Time (min)Key m/z Ions (Mass-to-Charge Ratio)Tentative IdentificationPotential Source
5.8594, 67, 402-AminopyridineUnreacted Starting Material
10.21112 , 85, 59This compound API
10.55112, 85, 593-Amino-2-fluoropyridineIsomeric Impurity
11.78115, 88, 622,5-DifluoropyridineSynthesis Byproduct
13.97139, 112, 842-Amino-5-chloropyridineImpurity from raw materials
15.12154, 112, 952-Acetamido-5-fluoropyridineProcess Intermediate

Note: The bolded entry indicates the main Active Pharmaceutical Ingredient (API) peak.

Conclusion

The GC-MS method presented in this application note provides a reliable and effective framework for the identification of volatile and semi-volatile impurities in this compound. The combination of chromatographic separation with mass spectrometric detection ensures high specificity and sensitivity, which are essential for pharmaceutical quality control.[7] For application in a regulated environment, this method must be fully validated according to ICH guidelines to determine parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[10][11]

References

Application Note: Derivatization of 5-Amino-2-fluoropyridine for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2-fluoropyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this compound is crucial for quality control, impurity profiling, and pharmacokinetic studies. Due to its polar nature, direct analysis of this compound by gas chromatography (GC) can be challenging, often resulting in poor peak shape and thermal instability.[1] While it can be analyzed by High-Performance Liquid Chromatography (HPLC), derivatization is a powerful technique to enhance analytical performance for both GC and HPLC methods.[2][3] Derivatization converts the analyte into a derivative with improved volatility, thermal stability, and chromatographic behavior, while also enhancing detector response.[1][4][5]

This application note presents two robust protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • Method 1: GC-MS Analysis via Acylation. Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen on the primary amine with a trifluoroacetyl group.[1] This acylation reaction significantly increases the volatility and thermal stability of the analyte, making it highly suitable for GC-MS analysis.[4] The introduction of a fluorinated group also enhances sensitivity.[6]

  • Method 2: HPLC-FLD Analysis via Dansylation. Derivatization with Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) targets the primary amino group to form a highly fluorescent derivative.[7][8][9] This pre-column derivatization strategy dramatically improves the limit of detection and allows for highly sensitive and selective quantification using an HPLC system equipped with a fluorescence detector.[3][10]

Method 1: GC-MS Analysis following Trifluoroacetic Anhydride (TFAA) Derivatization

This protocol details the acylation of this compound with TFAA for quantitative analysis by GC-MS. The resulting N-(5-fluoro-2-pyridinyl)-2,2,2-trifluoroacetamide derivative is volatile and stable for GC analysis.[1][11]

Experimental Protocol

1. Materials and Reagents

  • This compound (Reference Standard)

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (B1210297) (GC grade)

  • Pyridine (B92270) (as catalyst, optional)

  • Methanol (HPLC grade, for stock solution)

  • Nitrogen gas, ultra-high purity

  • Deionized water

  • 0.1 M Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (B86663)

  • Microsyringes, vials, and standard laboratory glassware

2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the test sample in a suitable solvent to achieve an expected concentration of this compound within the calibration range.

4. Derivatization Procedure

  • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Add 100 µL of ethyl acetate to reconstitute the residue.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA).[11] For some amines, a catalyst like pyridine (10 µL) can promote reactivity.[12]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block.[11]

  • Cool the vial to room temperature.

  • Neutralize excess reagent by adding 500 µL of 0.1 M sodium bicarbonate solution and vortexing for 1 minute.

  • Allow the layers to separate. Transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

5. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Method 2: HPLC-FLD Analysis following Dansyl Chloride Derivatization

This protocol describes the derivatization of this compound with Dansyl Chloride for highly sensitive quantification by HPLC with fluorescence detection. The reaction is typically performed under basic conditions.[9]

Experimental Protocol

1. Materials and Reagents

  • This compound (Reference Standard)

  • Dansyl Chloride

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium Bicarbonate

  • Deionized water

  • Methanol (HPLC grade)

  • Formic Acid

  • Microsyringes, vials, and standard laboratory glassware

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) with Fluorescence Detector (FLD)

  • Reversed-Phase Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Vortex mixer

  • Water bath

3. Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standards: Prepare calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Dansyl Chloride Solution (2 mg/mL): Prepare fresh by dissolving 20 mg of Dansyl Chloride in 10 mL of acetonitrile. Protect from light.

  • Bicarbonate Buffer (100 mM, pH 9.5): Dissolve sodium bicarbonate in deionized water to make a 100 mM solution. Adjust pH if necessary.

4. Derivatization Procedure

  • Pipette 100 µL of the standard or sample solution into a 2 mL vial.

  • Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).[9]

  • Add 200 µL of the Dansyl Chloride solution (2 mg/mL).[13]

  • Cap the vial, vortex briefly, and heat in a water bath at 60°C for 45 minutes in the dark.[3][13]

  • Cool the reaction mixture to room temperature.

  • The reaction can be quenched by adding a small amount of a primary amine solution like proline or by acidification, but for direct injection, this is often omitted if excess reagent does not interfere.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.

5. HPLC-FLD Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Fluorescence Detector:

    • Excitation Wavelength (λex): 340 nm

    • Emission Wavelength (λem): 525 nm

Data Presentation & Method Performance

The performance of these analytical methods should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[14][15][16] The table below summarizes typical performance characteristics expected from these methods.

ParameterMethod 1: GC-MS (SIM Mode)Method 2: HPLC-FLD
Analyte TFAA-derivatized this compoundDansyl-derivatized this compound
Retention Time (RT) ~ 9.5 min~ 12.8 min
Linearity (Range) 0.1 - 25 µg/mL10 - 1000 ng/mL
Correlation Coeff. (r²) > 0.998> 0.999
LOD ~ 0.03 µg/mL~ 2 ng/mL
LOQ ~ 0.1 µg/mL~ 10 ng/mL
Accuracy (% Recovery) 97.5 - 103.2%98.1 - 104.5%
Precision (% RSD) < 5%< 4%

Note: The values presented are representative and may vary depending on the specific instrumentation, column, and experimental conditions. A similar HPLC-UV method for a related compound, 5-amino-2-chloropyridine, showed LOD and LOQ values of 0.015 and 0.048 µg/mL, respectively.[17]

Experimental Workflow Visualization

The logical flow from sample preparation to final analysis for both methodologies is depicted in the following diagram.

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_gc Method 1: GC-MS Analysis cluster_lc Method 2: HPLC-FLD Analysis Sample Sample containing This compound Deriv_GC Derivatization with TFAA (Acylation) Sample->Deriv_GC Deriv_LC Derivatization with Dansyl-Cl (Dansylation) Sample->Deriv_LC Standard Reference Standard Stock Solution Dilution Prepare Calibration Standards Standard->Dilution Dilution->Deriv_GC Dilution->Deriv_LC Analysis_GC GC-MS Instrumental Analysis Deriv_GC->Analysis_GC Data_GC Data Processing & Quantification Analysis_GC->Data_GC Analysis_LC HPLC-FLD Instrumental Analysis Deriv_LC->Analysis_LC Data_LC Data Processing & Quantification Analysis_LC->Data_LC

Workflow for the Derivatization and Analysis of this compound.

Conclusion

The two derivatization methods presented provide sensitive, accurate, and robust approaches for the quantitative analysis of this compound. The choice between GC-MS and HPLC-FLD depends on the available instrumentation, required sensitivity, and the nature of the sample matrix. Acylation with TFAA is an effective strategy for converting the analyte into a volatile derivative suitable for GC-MS, a technique known for its excellent identification capabilities.[1] Dansylation is a classic and reliable method for introducing a fluorescent tag, enabling highly sensitive detection by HPLC-FLD, which is ideal for trace-level analysis in complex matrices.[7][9] Proper method validation is essential to ensure that either procedure is suitable for its intended purpose.[18]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-fluoropyridine. The following information addresses common side reactions and offers solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

A1: A prevalent and well-documented synthetic route starts from 2-aminopyridine (B139424). This multi-step process involves:

  • Acetylation: Protection of the amino group to form 2-acetamidopyridine (B118701).

  • Nitration: Introduction of a nitro group at the 5-position of the pyridine (B92270) ring.

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization (Balz-Schiemann Reaction): Formation of a diazonium salt followed by fluorination.

  • Hydrolysis: Deprotection of the acetamido group to yield the final product.

Q2: I am getting a mixture of isomers during the nitration step. How can I improve the regioselectivity for the desired 5-nitro isomer?

A2: The nitration of 2-aminopyridine can yield both the desired 2-amino-5-nitropyridine (B18323) and the undesired 2-amino-3-nitropyridine (B1266227) isomer. Protecting the amino group as an acetamide (B32628) (2-acetamidopyridine) before nitration significantly improves the selectivity for the 5-position. The amide group directs the incoming nitro group preferentially to the para-position (C5).

Q3: My Balz-Schiemann reaction is giving a low yield and a significant amount of a phenolic byproduct. What is the cause and how can I prevent this?

A3: The formation of a hydroxypyridine byproduct (in this case, 5-hydroxy-2-aminopyridine) is a classic side reaction in the Balz-Schiemann reaction, caused by the reaction of the intermediate pyridyl cation with water. To minimize this, it is critical to conduct the reaction under strictly anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. Since the diazotization step itself can produce water, using non-aqueous diazotizing agents like tert-butyl nitrite (B80452) can be beneficial.

Q4: During the thermal decomposition of the diazonium salt, I am observing significant tar formation. How can this be avoided?

A4: Tar formation is often a result of the thermal decomposition of the diazonium salt at excessively high temperatures. Pyridine-based diazonium salts can be particularly unstable. To prevent tarring, it is crucial to carefully control the decomposition temperature. It is recommended to perform the decomposition at the lowest temperature at which the evolution of nitrogen gas is observed.

Troubleshooting Guides

Issue 1: Low Yield and Impurity Formation in the Nitration of 2-Acetamidopyridine
Symptom Possible Cause Troubleshooting Steps
Significant amount of 3-nitro isomer detected. Insufficient directing effect of the acetyl group or suboptimal reaction temperature.- Ensure complete acetylation of the starting material. - Maintain the recommended reaction temperature for nitration. Higher temperatures can lead to decreased selectivity.
Low overall yield of nitrated product. Incomplete reaction or decomposition of the starting material/product.- Use a nitrating mixture of fuming nitric acid and concentrated sulfuric acid for efficient nitration. - Control the addition rate of the nitrating agent to prevent excessive heat generation.
Presence of starting material in the product. Incomplete nitration.- Increase the reaction time or the amount of nitrating agent. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Issue 2: Incomplete Reduction of 2-Acetamido-5-nitropyridine
Symptom Possible Cause Troubleshooting Steps
Presence of hydroxylamine (B1172632) or azoxy impurities. Incomplete reduction of the nitro group.- Use a robust reducing agent such as Fe powder in acidic medium (e.g., acetic acid) or catalytic hydrogenation (e.g., Pd/C with hydrazine (B178648) hydrate). - Ensure sufficient equivalents of the reducing agent and adequate reaction time.
Low yield of the desired amino product. Inefficient reduction or product loss during workup.- Optimize the reaction conditions (temperature, solvent, catalyst loading). - Perform a careful workup to avoid loss of the water-soluble amino compound.
Issue 3: Poor Yield and Byproduct Formation in the Balz-Schiemann Reaction
Symptom Possible Cause Troubleshooting Steps
Formation of 5-hydroxy-2-acetamidopyridine. Presence of water during diazotization or decomposition.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Consider using a non-aqueous diazotizing agent (e.g., tert-butyl nitrite).
Tar formation during thermal decomposition. Decomposition temperature is too high.- Carefully control the temperature of the decomposition step. - Perform the decomposition in a high-boiling inert solvent to ensure even heat distribution.
Low yield of the fluorinated product. Incomplete formation of the diazonium salt or inefficient decomposition.- Ensure the diazotization is carried out at a low temperature (0-5 °C) for a sufficient amount of time. - Optimize the decomposition temperature to balance the rate of reaction and the prevention of tar formation.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Key Intermediates

StepReactantReagents & ConditionsProductYield (%)Purity (%)Reference
Acetylation2-AminopyridineAcetic anhydride (B1165640), 45 °C, 2.5 h2-Acetamidopyridine96.3-[1]
Nitration2-AcetamidopyridineFuming HNO₃, conc. H₂SO₄, 60 °C, 2 h2-Acetamido-5-nitropyridine88.4-[1]
Reduction2-Acetamido-5-nitropyridineHydrazine hydrate, Pd/C, Ethanol, 80 °C, 3.5 h2-Acetamido-5-aminopyridine (B1225344)93.3-[1]
Diazotization2-Acetamido-5-aminopyridineHBF₄, NaNO₂, 25 °C, 1.5 h2-Acetamido-5-pyridinediazonium tetrafluoroborate (B81430)87.2-[1]
Fluorination & Hydrolysis2-Acetamido-5-pyridinediazonium tetrafluoroborateToluene, 110 °C; then 20% NaOH, 80 °C, 2 hThis compound51.6 (for both steps)>99[1]

Table 2: Regioselectivity in the Nitration of 2-Aminopyridine

Nitration Method2-Amino-5-nitropyridine Yield2-Amino-3-nitropyridine YieldIsomer Ratio (5-nitro : 3-nitro)Reference
Direct nitration in H₂SO₄ (>50 °C)Major ProductMinor Product~9 : 1[2]
Thermolysis of 2-nitraminopyridine (132 °C)26%40%~1 : 1.5[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamido-5-nitropyridine

  • Acetylation: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent, add acetic anhydride (2.2 eq). Heat the mixture at 45 °C for 2.5 hours. After cooling, the product, 2-acetamidopyridine, can be isolated by crystallization.

  • Nitration: Dissolve 2-acetamidopyridine (1.0 eq) in concentrated sulfuric acid at a low temperature. Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature at 60 °C. Stir for 2 hours. Carefully pour the reaction mixture onto ice to precipitate the product, 2-acetamido-5-nitropyridine, which is then filtered, washed with water, and dried.

Protocol 2: Balz-Schiemann Reaction and Hydrolysis

  • Diazotization: Suspend 2-acetamido-5-aminopyridine (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 10 °C. Stir for 30-60 minutes at low temperature to form the diazonium tetrafluoroborate salt.

  • Fluorination: Isolate the diazonium salt by filtration and wash with a cold non-polar solvent. The dry salt is then thermally decomposed, often in an inert high-boiling solvent like toluene, at a controlled temperature (e.g., 110 °C).

  • Hydrolysis: The resulting 2-acetamido-5-fluoropyridine (B564454) is hydrolyzed by heating with an aqueous base, such as 20% sodium hydroxide (B78521) solution, at 80 °C for 2 hours to yield this compound.

Mandatory Visualization

Synthesis_Pathway A 2-Aminopyridine B 2-Acetamidopyridine A->B Acetylation C 2-Acetamido-5-nitropyridine B->C Nitration D 2-Acetamido-5-aminopyridine C->D Reduction E 2-Acetamido-5-pyridinediazonium tetrafluoroborate D->E Diazotization F 2-Acetamido-5-fluoropyridine E->F Fluorination G This compound F->G Hydrolysis Side_Reactions cluster_nitration Nitration Step cluster_balz_schiemann Balz-Schiemann Step B 2-Acetamidopyridine C_desired 2-Acetamido-5-nitropyridine (Desired Product) B->C_desired Major Pathway C_side 2-Acetamido-3-nitropyridine (Side Product) B->C_side Minor Pathway E Diazonium Salt Intermediate F_desired 2-Acetamido-5-fluoropyridine (Desired Product) E->F_desired Anhydrous, controlled temp. F_side_hydroxy 5-Hydroxy-2-acetamidopyridine (Side Product) E->F_side_hydroxy Presence of H₂O F_side_tar Tar Formation E->F_side_tar High Temperature

References

Technical Support Center: Purification of 5-Amino-2-fluoropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the purification of 5-Amino-2-fluoropyridine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the column chromatography of this compound?

A1: Due to the basic nature of the amino group, this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica (B1680970) gel. This can lead to several challenges, including:

  • Peak Tailing: The compound elutes from the column as a broad, asymmetrical peak, which can result in poor separation from impurities and contamination of fractions.[1]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it cannot be eluted, leading to low recovery.[2]

  • Degradation: The acidic nature of silica gel can potentially cause the degradation of sensitive compounds.[3]

Q2: What stationary phase is recommended for the purification of this compound?

A2: While standard silica gel is commonly used, its acidic nature can be problematic.[1] To mitigate issues like tailing and irreversible adsorption, the following alternatives or modifications can be considered:

  • Deactivated Silica Gel: The silica gel can be treated with a base, such as triethylamine (B128534) (TEA), to neutralize the acidic silanol groups.[2] This is a common strategy for purifying basic compounds.

  • Neutral or Basic Alumina: Alumina is another polar stationary phase that is available in neutral or basic forms, which can be more suitable for the purification of aminopyridines.[2]

  • Reversed-Phase Silica: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) might be a viable option.[3]

Q3: How should I choose an appropriate solvent system (mobile phase)?

A3: The selection of the mobile phase is critical for achieving good separation. A good starting point is to use a mixture of a non-polar solvent and a polar solvent. For this compound, common solvent systems include:

The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective for separating compounds with different polarities.[2]

Q4: What are the stability and storage considerations for this compound?

A4: this compound is stable under recommended storage conditions but can be air-sensitive.[5] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[5] It is incompatible with strong oxidizing agents.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound does not elute or has a very low Rf The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[2]
Poor separation of the compound from impurities The polarity difference between the compound and impurities is insufficient with the chosen eluent.Optimize the solvent system using TLC to maximize the difference in Rf values. Consider using a gradient elution.[2]
Streaking or tailing of the compound spot on TLC and column The compound is interacting too strongly with the acidic silica gel due to its basicity.Add a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the mobile phase to reduce the interaction with silanol groups.[1] Alternatively, use a deactivated stationary phase like basic alumina.[2]
Low yield of the purified product The compound may be irreversibly adsorbed to the silica gel.Use a deactivated stationary phase or an alternative like alumina.[2] Also, ensure that all fractions containing the product have been collected and combined.
The compound is co-eluting with a UV-inactive impurity.Monitor fractions by a different method, such as staining TLC plates or obtaining NMR spectra of key fractions.
The purified fractions are still impure The column was overloaded with the crude sample.Reduce the amount of crude material loaded onto the column or use a larger column.[2]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[2]
The compound appears to be decomposing on the column The compound is sensitive to the acidic nature of the silica gel.Perform a quick filtration through a small plug of silica to check for stability. If decomposition is observed, switch to a less acidic stationary phase like deactivated silica or alumina.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Carefully pack a glass column with the slurry, ensuring an even and compact bed without any air bubbles.

2. Mobile Phase Selection and Preparation:

  • Develop a suitable mobile phase by performing TLC analysis of the crude material. A good starting point is a mixture of hexane and ethyl acetate.

  • Aim for an Rf value of 0.2-0.3 for this compound.

  • If tailing is observed on the TLC plate, consider adding 0.5% triethylamine to the mobile phase.

  • Prepare a sufficient volume of the optimized mobile phase.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the prepared mobile phase to the top of the column.

  • Apply gentle pressure (if necessary) to maintain a steady flow rate.

  • Collect fractions in an appropriate number of test tubes or vials.

5. Analysis of Fractions:

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions that contain the pure desired product.

6. Isolation of the Purified Compound:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow Experimental Workflow for Purification prep_column 1. Prepare Silica Gel Column prep_mobile_phase 2. Select and Prepare Mobile Phase (TLC) prep_column->prep_mobile_phase prep_sample 3. Prepare and Load Sample prep_mobile_phase->prep_sample elution 4. Elute and Collect Fractions prep_sample->elution analysis 5. Analyze Fractions by TLC elution->analysis combine 6. Combine Pure Fractions analysis->combine isolate 7. Isolate Product (Rotovap/Dry) combine->isolate

Caption: A flowchart of the experimental workflow for the purification of this compound by column chromatography.

troubleshooting_low_yield Troubleshooting: Low Product Yield start Low Yield of Purified Product check_fractions Re-check all fractions by TLC start->check_fractions check_adsorption Is the compound irreversibly adsorbed? check_fractions->check_adsorption No product in any fraction solution_combine Combine all product-containing fractions check_fractions->solution_combine Product found in later/earlier fractions check_stability Is the compound degrading on silica? check_adsorption->check_stability No solution_deactivate Use deactivated silica or alumina check_adsorption->solution_deactivate Yes solution_neutral_phase Switch to a neutral stationary phase (e.g., alumina) check_stability->solution_neutral_phase Yes

Caption: A decision tree for troubleshooting low yield in the column chromatography of this compound.

References

Recrystallization techniques for purifying 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5-Amino-2-fluoropyridine, a crucial intermediate in pharmaceutical synthesis.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: A definitive, universally optimal solvent is not cited in readily available literature. However, based on the polarity of this compound and solubility data for the closely related 2-aminopyridine (B139424), a polar protic or aprotic solvent is a recommended starting point.[4] The solubility of 2-aminopyridine is known to increase with temperature in solvents like methanol (B129727), ethanol (B145695), N,N-dimethylformamide (DMF), and acetonitrile.[4][5] Conversely, it is less soluble in non-polar solvents such as n-hexane and cyclohexane.[4][5] Therefore, a trial-and-error approach with small quantities is advised to determine the best solvent or solvent system for your specific sample.

Q2: How do I select a suitable solvent system for recrystallization?

A2: The ideal recrystallization solvent will dissolve the this compound when hot but not when cold. A common technique involves using a solvent pair, consisting of a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.[4] For this compound, a potential starting point could be a mixture of ethanol and water or methanol and water.[6]

Q3: What are the key physical properties of this compound?

A3: Key physicochemical properties are summarized in the table below. Note that the melting point can vary slightly depending on the purity of the substance.

PropertyValueReference
Molecular FormulaC5H5FN2
Molecular Weight112.11 g/mol
AppearanceOff-white to pale cream or yellow crystalline powder[7][8]
Melting Point93-97 °C

Q4: Are there alternative purification methods if recrystallization fails?

A4: Yes, if recrystallization does not yield a product of the desired purity, other techniques can be employed. Column chromatography is a common and effective method for purifying aminopyridines.[4][9] Sublimation can also be a viable option for solids with a sufficiently high vapor pressure.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent. - Reduce the initial amount of solvent used. - Ensure slow cooling to promote crystal growth over oil formation.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath or refrigerator.[10]
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Cool the solution for a longer period or at a lower temperature to maximize precipitation. - Consider a different solvent or a mixed solvent system.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.[10]
Fine Powder Precipitates Rapid cooling or high supersaturation.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Use a solvent system that provides a more gradual decrease in solubility upon cooling.

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude this compound. Heat the selected solvent (e.g., ethanol) to its boiling point and add the minimum amount of the hot solvent to the flask to completely dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.[4] For maximizing yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Mixed-Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[4]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[4]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[4]

  • Isolation and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Visual Guides

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_problems Problem Identification cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_crystals Solutions for No Crystals cluster_solutions_yield Solutions for Low Yield start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield change_solvent Use Lower Boiling Point Solvent oiling_out->change_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes concentrate Concentrate Solution no_crystals->concentrate Yes scratch_flask Scratch Flask no_crystals->scratch_flask Yes seed_crystal Add Seed Crystal no_crystals->seed_crystal Yes min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes cool_longer Cool Longer/Colder low_yield->cool_longer Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Overcoming Low Yield in Schiemann Reaction of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Schiemann reaction of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Schiemann reaction of aminopyridines?

Low yields in the Schiemann reaction of aminopyridines can stem from several factors:

  • Instability of the Pyridyldiazonium Salt: Pyridine-based diazonium salts are often less stable than their aniline (B41778) counterparts, leading to decomposition and side reactions before the desired fluorination can occur.

  • Side Reactions: Competing reactions such as hydroxypyridine formation (reaction with water), biaryl formation (radical-mediated coupling), and tar formation (decomposition at high temperatures) can significantly reduce the yield of the desired fluoropyridine.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the purity of reagents play a crucial role. Inadequate temperature control during diazotization or decomposition can lead to unwanted byproducts.

  • Presence of Water: Water can react with the pyridyl cation intermediate to form hydroxypyridines, a common and significant byproduct.[1]

Q2: How can I minimize the formation of hydroxypyridine byproducts?

The formation of hydroxypyridines is a result of the reaction of the intermediate pyridyl cation with water. To minimize this side reaction, it is critical to perform the reaction under anhydrous conditions. This includes using thoroughly dried glassware and anhydrous solvents. Some modern variations of the Balz-Schiemann reaction employ non-aqueous diazotization agents like tert-butyl nitrite (B80452) to circumvent the in-situ generation of water.

Q3: What causes tar formation, and how can it be prevented?

Tar formation is often a consequence of the thermal decomposition of the diazonium salt at excessively high temperatures.[1] Pyridyldiazonium salts can be particularly prone to uncontrolled decomposition. To prevent tarring, careful control of the decomposition temperature is essential. Using a high-boiling, inert solvent can help maintain a consistent and optimal temperature for the reaction.

Q4: Biaryl byproducts are observed in my reaction. What is the mechanism, and how can I suppress their formation?

Biaryl byproduct formation can occur through a radical-mediated pathway. The pyridyl cation intermediate can be reduced to a pyridyl radical, which can then react with the solvent or another pyridine (B92270) molecule to form a biaryl. This is more prevalent with electron-rich aminopyridines. Conducting the reaction at the lowest possible temperature that still allows for the decomposition of the diazonium salt can help minimize the formation of these radical species.[1]

Q5: Are there alternatives to the traditional Balz-Schiemann reaction for fluorinating aminopyridines?

Yes, several alternative methods have been developed to improve yields and expand the substrate scope for the fluorination of aminopyridines. These include:

  • Modified Schiemann Reactions: Utilizing different counterions such as hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes improve yields.[2]

  • Fluorination in Ionic Liquids: Ionic liquids can serve as both the solvent and a source of fluoride (B91410), often leading to improved yields and milder reaction conditions.

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a milder alternative for C-F bond formation and can be applied to a broader range of substrates.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Fluoropyridine Incomplete diazotization.Ensure the reaction temperature is kept low (0-5 °C) during the addition of the nitrite source. Use a slight excess of the diazotizing agent.
Decomposition of the diazonium salt before fluorination.Isolate the diazonium salt at low temperature if possible and handle with care. Proceed to the decomposition step promptly.
Suboptimal decomposition temperature.Carefully control the temperature during the thermal decomposition. The optimal temperature can vary depending on the substrate.
Significant Formation of Hydroxypyridine Presence of water in the reaction.Use anhydrous solvents and thoroughly dried glassware. Consider using a non-aqueous diazotizing agent like tert-butyl nitrite.
Formation of Tar-like Residues Excessively high decomposition temperature.Lower the decomposition temperature. Use a high-boiling inert solvent to maintain a consistent temperature.
Unstable diazonium salt.Consider alternative methods like photoredox catalysis for milder reaction conditions.
Presence of Biaryl Byproducts Radical-mediated side reactions.Conduct the decomposition at the lowest effective temperature. Use of radical scavengers may be beneficial.[1]
Difficulty in Product Isolation Product instability or polymerization.For unstable products like 4-fluoropyridine, modify the workup to minimize contact with water and consider extraction into a less polar solvent.[3]

Data Presentation

Table 1: Yields of Fluoropyridines from Aminopyridines via Schiemann and Modified Reactions

AminopyridineReagentsSolventTemperature (°C)Yield (%)Reference
2-AminopyridineNaNO₂, HBF₄WaterDecomposition temp. not specifiedLow[4]
2-AminopyridineNaNO₂, HPF₆WaterDecomposition temp. not specified18[4]
3-AminopyridineNaNO₂, HBF₄WaterDecomposition at 15-20°C50[5]
3-AminopyridineNaNO₂, 50% HBF₄WaterDecomposition at 50-55°CHigh (three times conventional)[6]
4-Aminopyridine (B3432731)NaNO₂, HBF₄WaterDecomposition temp. not specified20[3]
2-Amino-5-nitropyridineNaNO₂, HBF₄WaterDiazotization at -5-0°C, Decomposition at 130°C51.6 (over two steps)[2]
4-(Ethoxycarbonyl)-3-aminopyridineNaNO₂, HBF₄PhCl or Hexane6063-66[7]

Experimental Protocols

Protocol 1: Traditional Schiemann Reaction of 4-Aminopyridine

This protocol is adapted from a detailed experimental procedure for the synthesis of 4-fluoropyridine.[3]

  • Diazotization:

    • In a 200 mL two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, add a 42% aqueous solution of HBF₄.

    • Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

    • Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate (B81430) appear.

    • Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) in water, maintaining the reaction temperature between 5-9 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C.

  • Decomposition and Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Slowly add the reaction mixture to a cold aqueous solution of NaHCO₃ (30.0 g in 200 mL of water).

    • Brown, gummy precipitates may form. Decant the supernatant and filter the remaining suspension through cotton.

    • Extract the filtrate with CH₂Cl₂ (2 x 200 mL).

    • Separately extract the residual suspension containing the brown precipitates with CH₂Cl₂ (2 x 100 mL).

    • Combine all organic layers and dry with anhydrous Na₂SO₄.

    • Remove the solvent by distillation, followed by vacuum distillation to obtain pure 4-fluoropyridine.

Protocol 2: Photoredox-Mediated Fluorination (General Procedure)

This protocol is a generalized procedure based on modern synthetic methods.

  • Reaction Setup:

    • In a reaction vial, combine the aminopyridine substrate (1.0 equiv), a photoredox catalyst (e.g., Ru(bpy)₃²⁺ or an organic photocatalyst, 1-5 mol%), and a fluoride source (e.g., Selectfluor).

    • Add a suitable solvent (e.g., acetonitrile, DMF) and any necessary additives (e.g., a base or a radical scavenger).

    • Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiation:

    • Place the reaction vial in a photoreactor equipped with a light source (e.g., blue LEDs).

    • Irradiate the mixture at room temperature or a specified temperature for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired fluoropyridine.

Visualizations

Schiemann_Reaction_Pathway Aminopyridine Aminopyridine DiazoniumSalt Pyridyldiazonium Tetrafluoroborate Aminopyridine->DiazoniumSalt NaNO₂, HBF₄ 0-5 °C Fluoropyridine Fluoropyridine DiazoniumSalt->Fluoropyridine Heat (Δ) Byproducts Byproducts (Hydroxypyridine, Biaryl, Tar) DiazoniumSalt->Byproducts Side Reactions

Caption: General workflow of the Schiemann reaction and potential for byproduct formation.

Troubleshooting_Logic Start Low Yield in Schiemann Reaction Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Decomposition Check Decomposition Temperature Start->Check_Decomposition Check_Purity Check Reagent Purity and Anhydrous Conditions Start->Check_Purity Optimize_Temp Optimize Temperature Check_Diazotization->Optimize_Temp Check_Decomposition->Optimize_Temp Use_Anhydrous Use Anhydrous Solvents/Reagents Check_Purity->Use_Anhydrous Consider_Alternatives Consider Alternative Methods Optimize_Temp->Consider_Alternatives Use_Anhydrous->Consider_Alternatives

Caption: A logical workflow for troubleshooting low yields in the Schiemann reaction.

References

Preventing hydroxypyridine formation in fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of hydroxypyridine byproducts during fluoropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluoropyridines?

A1: The two most prevalent methods for synthesizing fluoropyridines are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), which includes the Halex reaction.[1] The Balz-Schiemann reaction involves the diazotization of an aminopyridine followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source.[1][2] The Halex reaction is a type of SNAr reaction where a chloro- or bromopyridine is treated with a fluoride salt at elevated temperatures to exchange the halogen for fluorine.[1][3]

Q2: What is the primary cause of hydroxypyridine formation during fluoropyridine synthesis?

A2: The primary cause of hydroxypyridine formation is the presence of water in the reaction mixture. In the Balz-Schiemann reaction, water can react with the pyridyl cation intermediate.[1] In SNAr reactions like the Halex process, water can hydrolyze the starting halopyridine or the fluoropyridine product, and also deactivate the fluoride nucleophile by hydration.

Q3: How does the presence of water affect the yield of my fluoropyridine synthesis?

A3: The presence of water significantly decreases the yield of the desired fluoropyridine by promoting the formation of the hydroxypyridine byproduct. Even small amounts of moisture can lead to a substantial increase in the hydroxypyridine impurity and a corresponding decrease in the yield of the target fluoropyridine.

Troubleshooting Guides

Issue 1: Significant formation of hydroxypyridine in a Balz-Schiemann reaction.

Cause: This is a common side reaction resulting from the reaction of the pyridyl cation intermediate with water.[1] The diazotization step itself can introduce water into the reaction.[1]

Solution:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents.

  • Use Non-Aqueous Diazotization Agents: Consider using non-aqueous diazotization agents like tert-butyl nitrite (B80452) to avoid the introduction of water.[1]

  • Modified Workup: During the workup, neutralization of the reaction mixture can lead to the formation of brown, gummy precipitates which are likely polymerized byproducts and N-(4'-pyridyl)-4-pyridone, a product of hydrolysis.[4] It is recommended to separate the desired product by extraction before extensive neutralization.[5]

Issue 2: Low conversion and/or hydroxypyridine formation in a Halex (SNAr) reaction.

Cause: Low conversion in a Halex reaction is often due to the presence of water, which can hydrate (B1144303) the fluoride salt, reducing its nucleophilicity, and lead to hydrolysis of the starting material or product.

Solution:

  • Use Anhydrous Reagents and Solvents: Employ rigorously dried solvents and ensure the fluoride salt (e.g., KF) is anhydrous.

  • Drying of Potassium Fluoride: Potassium fluoride is hygroscopic and must be dried before use. This can be achieved by heating in a vacuum oven or by methods like spray-drying.[6]

  • Choice of Solvent: The choice of solvent can significantly impact the reaction outcome. Anhydrous polar aprotic solvents like DMSO, DMF, or sulfolane (B150427) are typically used.[3]

Data Presentation

Table 1: Illustrative Impact of Water Content on Halex Reaction Yield

Water Content in Reaction Mixture (%)Approximate Yield of Fluoropyridine (%)Approximate Yield of Hydroxypyridine (%)
< 0.01 (Rigidly Anhydrous)> 90< 5
0.170-8015-25
0.540-5045-55
1.0< 20> 75

This table is an illustrative representation based on qualitative descriptions in the literature and is intended to highlight the trend of decreasing fluoropyridine yield with increasing water content.

Table 2: Comparison of Fluoride Sources in Anhydrous SNAr Reactions

Fluoride SourceTypical Reaction TemperatureRelative ReactivityNotes
Anhydrous Potassium Fluoride (KF)150-250 °CModerateMost common and cost-effective. Requires high temperatures.[3]
Anhydrous Cesium Fluoride (CsF)120-180 °CHighMore reactive than KF, allowing for lower reaction temperatures.
Anhydrous Tetrabutylammonium Fluoride (TBAF)Room Temperature to 80 °CVery HighHighly reactive but also highly hygroscopic and more expensive.[7]

Experimental Protocols

Protocol 1: Rigorous Drying of Solvents for Anhydrous Fluorination Reactions
  • Pre-drying: For solvents like THF, pre-dry over calcium hydride or 4Å molecular sieves.

  • Distillation from a Drying Agent:

    • THF: Distill from sodium benzophenone (B1666685) ketyl. The persistent deep blue color of the ketyl indicates anhydrous conditions.

    • DMF: Dry overnight over barium oxide or 4Å molecular sieves, followed by vacuum distillation. Store over 4Å molecular sieves.

    • Dichloromethane (DCM): Heat under reflux over calcium hydride and then distill.

  • Use of Molecular Sieves: Activated 3Å or 4Å molecular sieves can be used to dry many solvents. Activate the sieves by heating in an oven at >300 °C for at least 3 hours (or ~200 °C in a vacuum oven).[1] Store the dried solvent over the activated sieves.

Protocol 2: Anhydrous Halex Reaction for the Synthesis of 2-Fluoropyridine
  • Drying of Potassium Fluoride: Place finely ground potassium fluoride in a flask and heat at 180-210 °C under vacuum for 48 hours.[8] Allow to cool under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the anhydrous potassium fluoride (2.0 equivalents) and anhydrous DMSO.

  • Reaction: Heat the mixture to 160 °C with vigorous stirring. Add 2-chloropyridine (B119429) (1.0 equivalent) dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 3: Modified Balz-Schiemann Reaction to Minimize Hydrolysis
  • Diazotization: In a flask cooled to 0-5 °C, dissolve aminopyridine in anhydrous hydrogen fluoride or a solution of HBF4.[5] Slowly add a solution of sodium nitrite in a minimal amount of water while maintaining the low temperature.[5]

  • Isolation of Diazonium Salt: If the pyridyldiazonium tetrafluoroborate (B81430) salt precipitates, isolate it by filtration and wash with cold diethyl ether. Caution: Diazonium salts can be explosive when dry.

  • Thermal Decomposition: In a suitable high-boiling point solvent (e.g., xylene or decane), heat the diazonium salt to induce decomposition and formation of the fluoropyridine.

  • Anhydrous Workup: After the reaction is complete, cool the mixture. Instead of neutralizing with an aqueous base, quench the reaction by carefully adding it to a stirred mixture of an organic solvent and a solid, mild base (e.g., anhydrous sodium carbonate). Stir until gas evolution ceases.

  • Purification: Filter the mixture to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by distillation or chromatography.

Visualizations

G cluster_balz Balz-Schiemann Reaction Pathway aminopyridine Aminopyridine diazonium Pyridyldiazonium Salt aminopyridine->diazonium Diazotization cation Pyridyl Cation diazonium->cation Thermal Decomposition fluoropyridine Fluoropyridine (Desired Product) cation->fluoropyridine Fluoride Attack hydroxypyridine Hydroxypyridine (Byproduct) cation->hydroxypyridine Reaction with Water h2o_balz H₂O (Moisture) h2o_balz->cation

Caption: Reaction pathway for the Balz-Schiemann synthesis of fluoropyridines, highlighting the competing formation of hydroxypyridine in the presence of water.

G cluster_halex Halex (SNAr) Reaction Pathway chloropyridine Chloropyridine fluoropyridine_halex Fluoropyridine (Desired Product) chloropyridine->fluoropyridine_halex SNAr with F⁻ hydroxypyridine_halex Hydroxypyridine (Byproduct) chloropyridine->hydroxypyridine_halex Hydrolysis kf Anhydrous KF h2o_halex H₂O (Moisture) h2o_halex->chloropyridine

Caption: Reaction pathway for the Halex (SNAr) synthesis of fluoropyridines, showing the undesired hydrolysis side reaction.

G start Low Yield of Fluoropyridine / High Hydroxypyridine Content check_water Check for Water Sources start->check_water dry_reagents Dry Solvents and Reagents Rigorously check_water->dry_reagents Water Present optimize_conditions Optimize Reaction Conditions (Temperature, Fluoride Source) check_water->optimize_conditions No Obvious Water Source use_anhydrous_technique Employ Anhydrous Reaction Techniques dry_reagents->use_anhydrous_technique use_anhydrous_technique->optimize_conditions successful_synthesis Successful Fluoropyridine Synthesis optimize_conditions->successful_synthesis

Caption: A general troubleshooting workflow for addressing low yields and hydroxypyridine formation in fluoropyridine synthesis.

References

Technical Support Center: Minimizing Biaryl Byproducts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of undesirable biaryl byproducts (homocoupling) in your cross-coupling reactions.

General Troubleshooting and FAQs

Q1: What are the most common causes of biaryl byproduct formation in cross-coupling reactions?

A1: Biaryl byproduct formation, often referred to as homocoupling, is a common side reaction in many cross-coupling protocols. The primary causes include:

  • Presence of Oxygen: Oxygen can promote the oxidative coupling of organometallic reagents, particularly boronic acids in Suzuki reactions and terminal alkynes in Sonogashira reactions.[1][2][3]

  • Catalyst Choice and Concentration: The nature of the palladium or nickel catalyst and its concentration can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[1] In some cases, high catalyst loadings can increase the rate of side reactions.

  • Ligand Effects: The steric and electronic properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands play a crucial role. Bulky, electron-rich ligands often promote the desired reductive elimination step and can suppress homocoupling.[3]

  • Reaction Temperature: Higher temperatures can sometimes favor the homocoupling pathway over the cross-coupling reaction.[4] Conversely, for some systems, higher temperatures are necessary to drive the desired reaction to completion and avoid side reactions.[4]

  • Base Selection: The choice and concentration of the base can significantly impact the reaction outcome. An inappropriate base can lead to degradation of starting materials or promote side reactions.

  • Purity of Reagents: Impurities in starting materials, solvents, or reagents can poison the catalyst or initiate side reactions.

Q2: How can I effectively degas my reaction mixture to prevent oxygen-induced homocoupling?

A2: Rigorous deoxygenation is critical, especially for Suzuki and Sonogashira couplings.[3] A common and effective method is the "freeze-pump-thaw" technique:

  • Freeze the solvent or reaction mixture using a liquid nitrogen bath.

  • Once frozen, apply a high vacuum for 10-15 minutes to remove dissolved gases.

  • Close the vacuum line and allow the mixture to thaw completely under an inert atmosphere (e.g., argon or nitrogen).

  • Repeat this cycle at least three times to ensure thorough degassing.

Alternatively, sparging the solvent with an inert gas (bubbling the gas through the liquid) for an extended period (e.g., 30-60 minutes) can also be effective.[3]

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What should I try first?

A3: The first and most crucial step is to ensure your reaction is performed under strictly anaerobic conditions.[3] Thoroughly degas your solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen. If homocoupling persists, consider the following:

  • Use a Pd(0) source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it gets reduced to Pd(0) in situ, which can sometimes promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may mitigate this issue.

  • Optimize the base: The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ to find the optimal one for your substrate combination.

  • Ligand screening: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to promote the desired cross-coupling and suppress homocoupling.[3]

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: High levels of biaryl byproduct from boronic acid homocoupling.

Parameter Recommendation Rationale
Atmosphere Ensure rigorous exclusion of oxygen via freeze-pump-thaw or extensive sparging with an inert gas.[3]Oxygen promotes the oxidative homocoupling of boronic acids.[3]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a well-defined Pd(II) precatalyst with a reducing ligand.In situ reduction of Pd(II) to Pd(0) can sometimes lead to side reactions that consume the boronic acid.
Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3]These ligands accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[3]
Base Screen different inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The choice can be substrate-dependent.The base activates the boronic acid for transmetalation; an optimal base will favor this step.
Temperature Lowering the reaction temperature may reduce homocoupling. However, if the cross-coupling is slow, a higher temperature might be necessary to achieve a reasonable reaction rate.[4]The activation energies for cross-coupling and homocoupling can differ.

Illustrative Effect of Reaction Parameters on Suzuki Coupling

EntryLigandBaseTemperature (°C)Desired Product Yield (%)Biaryl Byproduct (%)
1PPh₃K₂CO₃1006530
2SPhosK₂CO₃10092<5
3SPhosK₃PO₄8095<2
4XPhosK₃PO₄8096<2

Note: This data is illustrative and actual results will vary depending on the specific substrates and other reaction conditions.

Sonogashira Coupling

Issue: Significant formation of diyne byproduct from alkyne homocoupling (Glaser coupling).

Parameter Recommendation Rationale
Atmosphere Use a dilute hydrogen atmosphere (mixed with nitrogen or argon) or ensure strictly anaerobic conditions.[2][5]Oxygen is a key promoter of Glaser coupling.[2][5] Hydrogen can help to suppress this oxidative pathway.[2][5]
Copper Co-catalyst Reduce the amount of CuI or switch to a "copper-free" protocol.[6]The copper co-catalyst is often the main culprit in promoting alkyne homocoupling.[6]
Base Screen different amine bases (e.g., Et₃N, DIPEA, piperidine) or consider inorganic bases in copper-free systems.The choice of base can influence the rate of both the desired cross-coupling and the undesired homocoupling.
Slow Addition Add the terminal alkyne slowly to the reaction mixture using a syringe pump.Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction.

Effect of Base on Sonogashira Homocoupling of Phenylacetylene

EntryBaseDesired Product Yield (%)Homocoupling Byproduct (%)
1Et₃N7520
2DIPEA8215
3DABCO95<5
4K₂CO₃ (copper-free)88<2

Reaction Conditions: Phenylacetylene (1 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)₂ (2 mol%), CuI (2 mol% for entries 1-3), Solvent (MeCN), Room Temperature, Air. Data is illustrative.[1]

Negishi Coupling

Issue: Formation of biaryl byproduct from homocoupling of the organozinc reagent or aryl halide.

Parameter Recommendation Rationale
Catalyst System Use a well-defined precatalyst, such as a palladacycle, to ensure efficient generation of the active Pd(0) species.[7]Inefficient catalyst activation can lead to side reactions.
Ligand Employ bulky, electron-rich phosphine ligands like RuPhos or SPhos.[8]These ligands promote efficient cross-coupling, especially for sterically hindered substrates.[8]
Reagent Purity Ensure the organozinc reagent is free of unreacted starting materials (e.g., Grignard or organolithium reagents).Impurities can lead to undesired side reactions.
Reaction Temperature Run the reaction at the lowest temperature that provides a reasonable rate.Higher temperatures can sometimes promote decomposition of the organozinc reagent or catalyst, leading to homocoupling.
Stille Coupling

Issue: Formation of biaryl byproduct from homocoupling of the organostannane reagent.

Parameter Recommendation Rationale
Additives Add LiCl to the reaction mixture.LiCl can accelerate the transmetalation step, favoring the cross-coupling pathway.
Ligand Use electron-rich and sterically hindered phosphine ligands.These ligands can accelerate the rate-limiting transmetalation step.
Copper(I) Co-catalyst The addition of Cu(I) salts can sometimes suppress homocoupling.Cu(I) can act as a scavenger for free ligands that might inhibit the desired reaction.
Reagent Purity Use purified organostannane reagents.Impurities can lead to side reactions.
Heck Reaction

Issue: Formation of biaryl byproduct from homocoupling of the aryl halide.

Parameter Recommendation Rationale
Atmosphere Ensure the reaction is performed under an inert atmosphere.The presence of oxidants can promote the formation of Pd(II) species that may favor homocoupling.
Temperature Reduce the reaction temperature.High temperatures can lead to catalyst decomposition and promote the homocoupling pathway.
Base Screen different inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA).The choice of base can influence the relative rates of the desired reaction and side reactions.
Ligand Use appropriate phosphine ligands or N-heterocyclic carbenes.The ligand can stabilize the catalytic species and disfavor pathways leading to homocoupling.

Experimental Protocols

Detailed Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

Procedure:

  • To an oven-dried Schlenk flask containing a stir bar, add the aryl halide, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and dissolve them in a small amount of the reaction solvent.

  • Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the catalyst/ligand solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Homocoupling start High Biaryl Byproduct Observed check_atmosphere Is the reaction atmosphere strictly inert? start->check_atmosphere degas Improve degassing procedure (Freeze-Pump-Thaw or extensive sparging) check_atmosphere->degas No check_catalyst Review Catalyst System check_atmosphere->check_catalyst Yes degas->check_catalyst change_catalyst Switch to a Pd(0) source or a more robust precatalyst check_catalyst->change_catalyst Suboptimal check_ligand Evaluate Ligand Choice check_catalyst->check_ligand Optimal change_catalyst->check_ligand screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->screen_ligands Suboptimal check_conditions Optimize Reaction Conditions check_ligand->check_conditions Optimal screen_ligands->check_conditions adjust_temp_base Screen different bases and/or lower the reaction temperature check_conditions->adjust_temp_base Suboptimal success Biaryl Byproduct Minimized check_conditions->success Optimal adjust_temp_base->success

Caption: Troubleshooting workflow for minimizing biaryl byproducts.

Suzuki_Catalytic_Cycle cluster_main Desired Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2 + Base) Pd(II) Pd(II) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar'B(OH)2 Ar'B(OH)2 Ar'-Ar' Ar'-Ar' Ar'B(OH)2->Ar'-Ar' Oxidative Dimerization (O2, Pd(II)) Pd(II)->Ar'-Ar'

Caption: Suzuki catalytic cycle with competing homocoupling pathway.

References

Technical Support Center: Synthesis of 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Amino-2-fluoropyridine, with a focus on maintaining anhydrous conditions.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Presence of water in the reaction mixture.Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).Increased yield and reduced formation of 2-Amino-5-hydroxypyridine.
Inefficient diazotization in the Balz-Schiemann reaction.Maintain a low temperature (0-5 °C) during the addition of sodium nitrite (B80452). Ensure complete dissolution of the aminopyridine starting material in fluoroboric acid before diazotization.[1]Complete formation of the diazonium tetrafluoroborate (B81430) salt, leading to a higher yield of the final product.
Incomplete thermal decomposition of the diazonium salt.Carefully control the decomposition temperature. Use a high-boiling, inert solvent for consistent heating.[1]Efficient conversion of the diazonium salt to this compound and minimization of tar formation.[1]
Reduced nucleophilicity of the fluoride (B91410) salt in Halex reactions.Use anhydrous fluoride salts (e.g., spray-dried KF). Dry the fluoride salt in a vacuum oven before use. Perform the reaction in a high-boiling point aprotic polar solvent (e.g., DMF, DMSO) under strictly anhydrous conditions.Enhanced reactivity of the fluoride source, leading to higher conversion rates.[1]
Issue 2: Formation of 2-Amino-5-hydroxypyridine as a Major Byproduct
Possible Cause Troubleshooting Step Expected Outcome
Reaction of the pyridyl cation intermediate with water in the Balz-Schiemann reaction.Use anhydrous solvents and reagents. Consider non-aqueous diazotization agents like tert-butyl nitrite to avoid the in-situ generation of water.[1]Minimized formation of the hydroxypyridine byproduct.
Hydrolysis of the starting material or product in Halex reactions due to residual water.Rigorously dry all solvents and reagents. Use a glovebox or Schlenk line techniques to exclude atmospheric moisture.Preservation of the starting material and product, leading to a cleaner reaction profile and higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for ensuring anhydrous conditions in the synthesis of this compound?

A1: The most critical parameters include:

  • Solvent Purity: Using freshly distilled, anhydrous solvents is crucial. The presence of water can significantly reduce yield by reacting with intermediates or reagents.[1]

  • Glassware Preparation: All glassware should be thoroughly dried in an oven (e.g., at 120°C overnight) or by flame-drying under vacuum immediately before use to remove any adsorbed moisture.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of argon or nitrogen prevents the introduction of atmospheric moisture.

  • Drying Agents: Using drying agents like anhydrous sodium sulfate (B86663) or magnesium sulfate during the work-up is essential to remove residual water from the organic phase.[2][3]

Q2: How can I confirm that my solvents are sufficiently anhydrous for the reaction?

A2: While Karl Fischer titration is the most accurate method for determining water content, a simple and quick qualitative test is the sodium benzophenone (B1666685) ketyl indicator. A persistent deep blue or purple color indicates an anhydrous solvent. For most applications in this synthesis, commercially available anhydrous solvents stored over molecular sieves should be adequate.

Q3: What are the common methods for synthesizing this compound?

A3: The two most prevalent methods are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr), including the Halex reaction.[1] The Balz-Schiemann reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt.[1][4][5] The Halex reaction is a type of SNAr where a chloro- or bromopyridine is treated with a fluoride salt at elevated temperatures.[1]

Q4: My Balz-Schiemann reaction is producing a significant amount of tar-like material. What is the cause and how can I prevent it?

A4: Tar formation is often a result of the thermal decomposition of the diazonium salt at excessively high or uncontrolled temperatures.[1] To prevent this, it is important to:

  • Carefully control the decomposition temperature.

  • Use a high-boiling, inert solvent to maintain a consistent temperature.

  • Consider alternative, milder decomposition methods such as photochemical decomposition.[1]

Q5: How should the crude this compound be purified?

A5: After the reaction work-up, which typically involves extraction and washing with aqueous solutions to remove acids and other water-soluble impurities, the organic layer should be dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[1][2][3] The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.[6]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Synthesis MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Nitrification, Acetylation, Reduction, Diazotization, Schiemann Reaction, Hydrolysis2-Aminopyridine, HNO₃/H₂SO₄, Ac₂O, Fe/AcOH, HBF₄/NaNO₂, Heat, NaOHVarious-5 to 130Multiple steps51.6 (final two steps)[4]
Palladium-catalyzed Amination2-Bromo-5-fluoropyridine (B41290), Amine, Pd₂(dba)₃, Xphos, NaOtBuAnhydrous Toluene (B28343)1002425-74[6]
Halex Reaction (general)Chloro- or Bromopyridine, Fluoride Salt (e.g., KF)Aprotic Polar Solvent (e.g., DMF, DMSO)ElevatedVariesVaries
Diazotization and Thermal Decomposition2-Amino-5-nitropyridine derivativeToluene110264.9

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination under Anhydrous Conditions
  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-5-fluoropyridine (1.0 equiv), Pd₂(dba)₃ (0.04 equiv), Xphos (0.08 equiv), and NaOtBu (3.0 equiv).

  • Add anhydrous toluene via a syringe.

  • Add the desired amine (1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: General Procedure for the Balz-Schiemann Reaction
  • Dissolve the starting aminopyridine in an aqueous solution of fluoroboric acid (HBF₄) in a flask cooled to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, ensuring the temperature remains below 10 °C.

  • Stir the mixture for 30-60 minutes at low temperature to form the diazonium tetrafluoroborate salt.

  • Isolate the precipitated salt by filtration and wash it with a cold, anhydrous solvent like diethyl ether. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.[1]

  • Thermally decompose the isolated diazonium salt in a high-boiling, inert solvent at a controlled temperature.

  • After cooling, work up the reaction mixture by extraction with an organic solvent, followed by washing with an aqueous sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the crude product for further purification.[1]

Visualizations

TroubleshootingWorkflow start Low Yield or Byproduct Formation check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_temp Check Reaction Temperature start->check_temp check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents anhydrous_issue Moisture Contamination Suspected check_anhydrous->anhydrous_issue temp_issue Incorrect Temperature Profile check_temp->temp_issue reagent_issue Reagent Issue Identified check_reagents->reagent_issue dry_glassware Oven/Flame-Dry Glassware anhydrous_issue->dry_glassware Yes use_anhydrous_solvent Use Freshly Distilled/ Anhydrous Solvent anhydrous_issue->use_anhydrous_solvent Yes inert_atmosphere Use Inert Atmosphere (Ar/N2) anhydrous_issue->inert_atmosphere Yes optimize_diazotization_temp Optimize Diazotization Temperature (0-5 °C) temp_issue->optimize_diazotization_temp Yes control_decomposition_temp Control Decomposition Temperature temp_issue->control_decomposition_temp Yes verify_reagent_purity Verify Reagent Purity reagent_issue->verify_reagent_purity Yes check_stoichiometry Check Stoichiometry reagent_issue->check_stoichiometry Yes

Caption: Troubleshooting workflow for low yield or byproduct formation.

SynthesisWorkflow start Start: Anhydrous Setup reagents Add Reagents under Inert Atmosphere start->reagents reaction Controlled Temperature Reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup drying Dry Organic Phase (e.g., Na2SO4) workup->drying purification Purification: Column Chromatography or Recrystallization drying->purification product Final Product: This compound purification->product

Caption: Key steps for this compound synthesis.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to diagnosing and resolving common issues encountered during palladium-catalyzed amination (Buchwald-Hartwig) reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction shows low or no conversion. What are the most common causes?

Low or no conversion in palladium-catalyzed amination can stem from several factors. The most common culprits include:

  • Inactive Catalyst System: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have been deactivated.

  • Inappropriate Reaction Conditions: The choice of ligand, base, and solvent is critical and highly interdependent. An unsuitable combination for your specific substrates is a frequent cause of poor performance.[1]

  • Poor Quality of Reagents: Impurities in the aryl halide, amine, solvent, or base can act as catalyst poisons.

  • Presence of Oxygen or Moisture: Many palladium catalyst systems are sensitive to oxygen and water, which can lead to catalyst decomposition and unwanted side reactions.

Q2: How do I choose the right ligand for my reaction?

The choice of ligand is crucial and depends on the nature of your coupling partners.

  • For electron-rich aryl chlorides, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and RuPhos are often effective.

  • For heteroaryl halides, the choice can be more complex due to potential coordination of the heteroatom to the palladium center. Ligands like XPhos, RuPhos, and BrettPhos have shown success in these cases. A preliminary screening of ligands is often necessary to identify the optimal choice.

  • For primary amines, hydrodehalogenation can be a significant side reaction.[1] Bulky ligands such as BrettPhos can help to minimize this.

  • For secondary amines, especially sterically hindered ones, ligands like Josiphos or Buchwald's biarylphosphine ligands can facilitate the coupling.

Q3: What is the role of the base, and how do I select the appropriate one?

The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

  • Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and are often effective.

  • Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are preferred when dealing with substrates that have base-sensitive functional groups.[1]

  • The physical properties of the base can also be important. Insoluble inorganic bases require efficient stirring to ensure proper mixing.

Q4: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, particularly with primary amines.[1] To suppress this:

  • Optimize the Ligand: Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination, which leads to hydrodehalogenation.

  • Choice of Base: Using a weaker base can sometimes reduce the rate of hydrodehalogenation.

  • Control the Temperature: Lowering the reaction temperature may favor the amination pathway.

  • Ensure Anhydrous Conditions: The presence of water can sometimes contribute to this side reaction.

Troubleshooting Guides

Problem: Low or No Product Formation

This is the most common issue. Follow this logical workflow to diagnose and solve the problem.

G start Low/No Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK check_catalyst Evaluate Catalyst System (Precatalyst & Ligand) check_inert->check_catalyst Atmosphere OK screen_conditions Screen Reaction Parameters (Ligand, Base, Solvent, Temp.) check_catalyst->screen_conditions Catalyst System OK success Reaction Successful screen_conditions->success

Caption: Troubleshooting workflow for low product yield.

Step 1: Verify Reagent Purity and Stoichiometry

  • Action: Ensure all reagents (aryl halide, amine, base) are pure and used in the correct stoichiometric ratios. Impurities can poison the catalyst.

  • Protocol: See "Experimental Protocols" for reagent purification.

Step 2: Ensure Rigorous Inert Atmosphere

  • Action: Palladium catalysts, especially the active Pd(0) species, are often sensitive to oxygen.

  • Protocol: See "Experimental Protocols" for setting up a reaction under an inert atmosphere.

Step 3: Evaluate Catalyst System

  • Action: If using a Pd(II) precatalyst, ensure it is being effectively reduced to the active Pd(0) species. Consider using a pre-formed Pd(0) source or a precatalyst that is easily activated.

  • Protocol: See "Experimental Protocols" for catalyst pre-activation.

Step 4: Screen Reaction Parameters

  • Action: Systematically vary the ligand, base, solvent, and temperature to find the optimal conditions for your specific substrates.

  • Protocol: See "Experimental Protocols" for a ligand and base screening procedure.

Problem: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) indicates that the active catalyst has decomposed into inactive palladium metal.

G start Palladium Black Formation check_ligand Increase Ligand:Pd Ratio or Switch to a More Stabilizing Ligand start->check_ligand check_temp Lower Reaction Temperature check_ligand->check_temp Decomposition Persists check_purity Purify Reagents and Solvents check_temp->check_purity Decomposition Persists stabilized Catalyst Stabilized check_purity->stabilized

Caption: Troubleshooting catalyst decomposition.

  • Increase Ligand-to-Palladium Ratio: A higher concentration of the phosphine (B1218219) ligand can help to stabilize the palladium center and prevent aggregation.

  • Switch to a More Stabilizing Ligand: Bulky, electron-rich ligands are generally better at stabilizing the palladium catalyst.

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.

  • Purify Reagents and Solvents: Impurities can promote catalyst decomposition.

Data Presentation

Table 1: Ligand Screening for the Amination of 3-Bromo-pyridine with Morpholine (B109124)
LigandCatalyst SystemYield (%)
XPhosPd₂(dba)₃ / XPhos71
RuPhosPd₂(dba)₃ / RuPhos76
SPhosPd₂(dba)₃ / SPhos>95
BrettPhosPd₂(dba)₃ / BrettPhos85

Reaction Conditions: 3-bromopyridine (B30812) (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), in toluene (B28343) at 100 °C for 16 h.

Table 2: Base and Solvent Screening for the Amination of Bromobenzene with Carbazole
BaseSolventConversion (%)
NaOtBuToluene>95
NaOtBu1,4-Dioxane (B91453)85
K₃PO₄Toluene60
K₃PO₄1,4-Dioxane55
Cs₂CO₃Toluene75
Cs₂CO₃1,4-Dioxane68

Reaction Conditions: Bromobenzene (1.0 equiv), Carbazole (1.2 equiv), Base (1.4 equiv), [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), at 100 °C. Conversion determined by GC-MS.[2]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under an Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Solid Reagent Addition: Quickly add the palladium precatalyst, ligand, and base to the reaction flask.

  • Purging: Seal the flask with a rubber septum and purge the vessel by evacuating and backfilling with inert gas three times.

  • Solvent and Liquid Reagent Addition: Add the anhydrous, degassed solvent and liquid reagents (aryl halide, amine) via syringe through the septum.

  • Reaction Execution: Stir the reaction mixture at the desired temperature under a positive pressure of inert gas (a balloon filled with argon or nitrogen is often sufficient for small-scale reactions).

Protocol 2: Water-Mediated Catalyst Pre-activation[3]

This protocol is effective for generating a highly active Pd(0) catalyst from Pd(OAc)₂.

  • To a separate, dry flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%), the biaryldialkylphosphine ligand (1.5-3 mol%), and a small amount of water (2-4 mol%).

  • Add the reaction solvent (e.g., 1,4-dioxane or t-BuOH).

  • Heat the mixture at 80-110 °C for 1-2 minutes. A color change to a green or dark solution indicates the formation of the active Pd(0) catalyst.

  • Transfer the pre-activated catalyst solution via cannula or syringe to the main reaction flask containing the aryl halide, amine, and base.

Protocol 3: Small-Scale Ligand and Base Screening

To efficiently identify the optimal conditions for a new substrate, a parallel screening approach is recommended.

  • Prepare a stock solution of the aryl halide and amine in the chosen solvent.

  • In an array of reaction vials (e.g., in a 24-well plate or individual vials), add the desired palladium precatalyst.

  • To each vial, add a different ligand and base.

  • Aliquot the stock solution of the substrates into each reaction vial.

  • Seal the vials and heat the reaction block to the desired temperature.

  • After a set time, quench the reactions and analyze the conversion by a suitable method (e.g., LC-MS or GC-MS).

References

Technical Support Center: Optimizing Temperature and Reaction Time for Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during fluorination experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorination reaction is resulting in a low yield or no product. What are the primary factors related to temperature and reaction time that could be causing this?

A1: Low or no yield in fluorination reactions can often be attributed to suboptimal temperature and reaction time. Some fluorinations require elevated temperatures to proceed at a reasonable rate, while others necessitate low temperatures to control selectivity and prevent the decomposition of thermally sensitive reagents or products.[1][2] It is also crucial to monitor the reaction over time to determine the optimal duration, as incomplete conversion is a straightforward cause of low yields.[2]

Troubleshooting Steps:

  • Temperature Adjustment: If the reaction is sluggish, consider gradually increasing the temperature. For instance, some electrophilic fluorinations of aromatic compounds may require refluxing in acetonitrile (B52724) (around 80°C) to achieve completion.[2] Conversely, if decomposition is suspected, lowering the reaction temperature is advisable.[2] For reagents like DAST, reactions are often initiated at low temperatures (e.g., -78°C) and slowly warmed to room temperature.[3]

  • Time Optimization: Monitor the reaction progress using techniques like TLC or LC-MS to establish the point of maximum conversion of the starting material to the desired product. Extending the reaction time may be necessary for less reactive substrates.

Q2: I am observing significant formation of side products, such as elimination or decomposition products. How can I mitigate this by adjusting temperature and reaction time?

A2: The formation of side products is a common issue in fluorination and is highly dependent on reaction conditions.

  • Elimination Products: High reaction temperatures can promote elimination side reactions, particularly with reagents like DAST.[4] Maintaining a lower reaction temperature throughout the experiment can often minimize the formation of these byproducts.

  • Over-fluorination: In some cases, the introduction of one fluorine atom can activate the molecule for further fluorination, leading to di- or tri-fluorinated products.[2] This is more prevalent with highly activated substrates or extended reaction times. To address this, carefully monitor the reaction and stop it once the starting material is consumed to prevent over-fluorination.[2] Running the reaction at a lower temperature can also improve selectivity for the monofluorinated product.

  • Decomposition: Many fluorinating reagents and some substrates are thermally sensitive. Excessively high temperatures can lead to their decomposition, resulting in a complex mixture of products and lower yields of the desired compound.[2][5]

Q3: My reaction shows poor regioselectivity, yielding a mixture of isomers. How can temperature and reaction time influence this?

A3: Regioselectivity in fluorination, particularly of aromatic compounds, is influenced by both the electronic and steric properties of the substrate and the reaction conditions. While substituent effects are often the primary driver of regioselectivity, temperature can play a role. Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially leading to improved selectivity for a specific isomer.[2]

Q4: How do I know if my reaction is complete, and what is the risk of extending the reaction time unnecessarily?

A4: The progress of a fluorination reaction should be monitored by analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to track the consumption of the starting material and the formation of the product. Extending the reaction time beyond the point of completion can be detrimental, potentially leading to the formation of over-fluorinated byproducts or decomposition of the desired product, thus reducing the overall isolated yield.[2]

Data Presentation: Temperature and Time Effects on Fluorination

The following tables summarize the impact of temperature and reaction time on the yield and selectivity of common fluorination reactions.

Table 1: Electrophilic Fluorination of Cyclic 1,3-Diketones with Selectfluor® [6]

SubstrateReaction Time (h)TemperatureProductYield (%)
1,3-Cyclopentanedione24Room Temp2-Fluoro-1,3-cyclopentanedione50
1,3-Cyclohexanedione48Room Temp2-Fluoro-1,3-cyclohexanedione55
2-Trifluoroacetylcyclopentanone10Reflux2-Fluoro-2-(trifluoroacetyl)cyclopentanone70

Table 2: Nucleophilic Deoxyfluorination of Alcohols with DAST [3]

SubstrateTemperatureReaction TimeProductYield (%)
Benzyl alcohol-78 °C to RT3 hBenzyl fluoride95
Phenethyl alcoholRT16 hPhenethyl fluoride85
Ethyl 2-hydroxypropanoate-78 °C to RT3 hEthyl 2-fluoropropanoate92

Table 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

SubstrateFluorinating AgentTemperatureReaction TimeProductYield (%)
2,4-DinitrochlorobenzeneKF/18-crown-682 °C6 h2,4-Dinitrofluorobenzene78
4-NitrochlorobenzeneCsF150 °C12 h4-Nitrofluorobenzene90

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a β-Dicarbonyl Compound using Selectfluor®

This protocol describes the monofluorination of a generic 1,3-dicarbonyl compound.

  • Materials:

    • 1,3-dicarbonyl substrate (1.0 equiv)

    • Selectfluor® (1.1 equiv)

    • Anhydrous acetonitrile (MeCN)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl substrate in anhydrous acetonitrile.

    • Add Selectfluor® in one portion to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. For less reactive substrates, heating to reflux may be necessary.[7]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Deoxyfluorination of a Primary Alcohol using DAST

This protocol provides a general procedure for the conversion of a primary alcohol to its corresponding fluoride. Caution: DAST is toxic and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials:

    • Primary alcohol (1.0 equiv)

    • Diethylaminosulfur trifluoride (DAST) (1.1-1.5 equiv)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate in anhydrous DCM in a Schlenk flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST dropwise to the stirred solution via syringe.

    • Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.

    • Monitor the reaction progress by TLC or GC.

    • Once the starting material is consumed, carefully quench the reaction by slowly adding the reaction mixture to a beaker of ice-cold saturated aqueous NaHCO₃ solution with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Fluorination Yield Check_Temp_Time Inappropriate Temperature or Reaction Time? Start->Check_Temp_Time Low_Temp Reaction too slow? Check_Temp_Time->Low_Temp Yes High_Temp Decomposition or Side Reactions? Check_Temp_Time->High_Temp Yes Short_Time Incomplete Conversion? Check_Temp_Time->Short_Time Yes Long_Time Product Degradation? Check_Temp_Time->Long_Time Yes Other_Issues Consider Other Factors: - Reagent activity - Solvent choice - Substrate reactivity Check_Temp_Time->Other_Issues No Solution_Temp_Increase Increase Temperature Gradually Low_Temp->Solution_Temp_Increase Solution_Temp_Decrease Decrease Temperature High_Temp->Solution_Temp_Decrease Solution_Time_Increase Increase Reaction Time Short_Time->Solution_Time_Increase Solution_Time_Decrease Optimize and Shorten Time Long_Time->Solution_Time_Decrease

Caption: Troubleshooting workflow for low fluorination yield.

Temp_Time_Relationship Parameters Parameter Temperature Reaction Time Low_Temp Low Temperature - Slower reaction rate + Increased selectivity + Reduced decomposition Parameters->Low_Temp Decrease High_Temp High Temperature + Faster reaction rate - Decreased selectivity - Increased side reactions (elimination, decomposition) Parameters->High_Temp Increase Short_Time Short Reaction Time - Incomplete conversion + Minimized side products Parameters->Short_Time Decrease Long_Time Long Reaction Time + Complete conversion - Potential for over-fluorination - Product degradation Parameters->Long_Time Increase

Caption: Relationship between temperature/time and reaction outcomes.

Experimental_Workflow Start Reaction Setup (Substrate, Solvent) Temp_Control Set Initial Temperature (e.g., -78°C or RT) Start->Temp_Control Reagent_Addition Add Fluorinating Agent Temp_Control->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Quench and Extract Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Navigating the Scale-Up of 5-Amino-2-fluoropyridine Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 5-Amino-2-fluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries, presents a unique set of challenges that can impact yield, purity, and safety.[1] This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to assist professionals in navigating the complexities of transitioning from laboratory-scale experiments to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent industrial routes are the Balz-Schiemann reaction starting from 2-aminopyridine (B139424) and the Buchwald-Hartwig amination of a 2-halopyridine derivative.

  • Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine followed by fluorination.[1][2] A common pathway starts with 2-aminopyridine, which undergoes nitration, amino acetylation, reduction of the nitro group, diazotization, and finally, a Schiemann reaction to introduce the fluorine atom.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more modern approach, often involving the reaction of a 2-halopyridine with an ammonia (B1221849) equivalent.[3][4][5] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being favored.[3]

Q2: We are observing a significant drop in yield when scaling up our Balz-Schiemann reaction. What are the likely causes?

A2: Yield reduction during the scale-up of the Balz-Schiemann reaction is a common issue. Key contributing factors include:

  • Inefficient Heat Transfer: The diazotization step is highly exothermic. Poor heat dissipation in larger reactors can lead to localized temperature increases, causing decomposition of the unstable diazonium salt intermediate.[6]

  • Poor Mixing: Inadequate agitation can result in localized high concentrations of reagents, leading to side reactions and incomplete conversion.

  • Mass Transfer Limitations: As the scale increases, the efficiency of mass transfer between different phases (e.g., solid-liquid) can decrease, slowing down reaction rates and affecting overall yield.

Q3: What are the primary safety concerns when producing this compound at scale?

A3: The primary safety concerns revolve around the handling of hazardous reagents and the potential for thermal runaway.

  • Diazonium Salt Instability: The diazonium salt intermediate in the Balz-Schiemann reaction is thermally unstable and can be explosive, especially when dry.[6][7]

  • Exothermic Reactions: Both the diazotization and amination reactions can be highly exothermic. Without proper thermal management, this can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.[1][8][9][10][11]

  • Hazardous Reagents: The synthesis may involve corrosive and toxic substances like hydrofluoric acid (or its sources) and flammable solvents.[12][13][14]

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Balz-Schiemann Reaction
Symptom Possible Cause Troubleshooting Action
Low yield of diazonium salt Incomplete diazotization due to insufficient acid or nitrite (B80452).Ensure stoichiometric amounts of reagents. Monitor the reaction for the absence of starting amine using TLC or HPLC.
Decomposition of the diazonium salt due to high temperature.Maintain strict temperature control (typically 0-5 °C) during diazotization. Ensure efficient cooling of the reactor.
Low yield of fluorinated product Inefficient thermal decomposition of the diazonium salt.Optimize the decomposition temperature and solvent. In some cases, photolytic decomposition can be an alternative.
Side reactions during decomposition (e.g., formation of phenols).Ensure the diazonium salt is free of excess water before decomposition.
High levels of impurities Formation of regioisomers or polymeric by-products.Optimize reaction conditions (temperature, addition rate) to favor the desired isomer. Analyze by-products to understand their formation mechanism.
Issue 2: Inconsistent Results in the Buchwald-Hartwig Amination
Symptom Possible Cause Troubleshooting Action
Incomplete conversion Inactive catalyst.Ensure the palladium catalyst is not deactivated. Use fresh, high-quality catalyst and ligands.
Inappropriate ligand selection.Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to find the optimal one for your specific substrate.
Insufficiently strong base.Use a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS.
Formation of dehalogenated by-product Presence of water or other protic sources.Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
Difficult purification Residual palladium catalyst in the product.Employ appropriate purification techniques such as filtration through Celite or silica (B1680970) gel, or treatment with a palladium scavenger.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production via Balz-Schiemann Reaction
Parameter Lab-Scale (100 g) Pilot-Scale (10 kg)
Overall Yield 75-85%60-70%
Purity (by HPLC) >99%97-99%
Major Impurity 1 (e.g., 2-Hydroxy-5-aminopyridine) <0.1%0.5-1.5%
Major Impurity 2 (e.g., Regioisomer) <0.2%0.8-2.0%
Reaction Time (Diazotization) 1-2 hours4-6 hours
Reaction Time (Decomposition) 2-3 hours6-8 hours
Table 2: Effect of Ligand on Buchwald-Hartwig Amination Yield
Ligand Catalyst Loading (mol%) Temperature (°C) Yield (%)
XPhos110092
SPhos110088
RuPhos110085
dppf211075

Experimental Protocols

Protocol 1: Scale-Up of the Balz-Schiemann Reaction

Step 1: Diazotization

  • Charge a temperature-controlled reactor with a solution of 2-acetylamino-5-aminopyridine in ethanol (B145695).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add tetrafluoroboric acid (HBF₄), maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional hour at 0-5 °C after the addition is complete.

  • Filter the precipitated diazonium tetrafluoroborate (B81430) salt and wash it with cold ethanol and then diethyl ether. Caution: Do not allow the salt to become completely dry as it can be explosive.

Step 2: Thermal Decomposition

  • Suspend the moist diazonium salt in a high-boiling point solvent (e.g., toluene (B28343) or xylene) in a reactor equipped with a reflux condenser and a nitrogen inlet.

  • Slowly heat the mixture to the decomposition temperature (typically 100-130 °C). Nitrogen gas will be evolved.

  • Maintain the temperature until gas evolution ceases (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

Step 3: Hydrolysis and Work-up

  • Add a solution of sodium hydroxide (B78521) to the reaction mixture to hydrolyze the acetyl group.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the mixture and separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by crystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination at Pilot Scale
  • To an inerted, jacketed reactor, add the 2-halo-5-aminopyridine, the palladium catalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Add the strong base (e.g., sodium tert-butoxide).

  • If using gaseous ammonia, bubble it through the reaction mixture at a controlled rate. If using an ammonia surrogate, add it at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture to remove insoluble salts and the catalyst.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by crystallization or chromatography.

Mandatory Visualization

Balz_Schiemann_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration 2-Acetylamino-5-nitropyridine 2-Acetylamino-5-nitropyridine 2-Amino-5-nitropyridine->2-Acetylamino-5-nitropyridine Acetylation 2-Acetylamino-5-aminopyridine 2-Acetylamino-5-aminopyridine 2-Acetylamino-5-nitropyridine->2-Acetylamino-5-aminopyridine Reduction Diazonium Salt Diazonium Salt 2-Acetylamino-5-aminopyridine->Diazonium Salt Diazotization This compound This compound Diazonium Salt->this compound Schiemann Reaction

Caption: Balz-Schiemann reaction pathway for this compound synthesis.

Buchwald_Hartwig_Workflow Start Start Reactor_Setup Inert Reactor Setup: - 2-Halo-5-aminopyridine - Pd Catalyst & Ligand - Anhydrous Solvent Start->Reactor_Setup Reagent_Addition Add Strong Base (e.g., NaOtBu) Reactor_Setup->Reagent_Addition Ammonia_Source Introduce Ammonia Source (Gas or Surrogate) Reagent_Addition->Ammonia_Source Heating Heat to 80-120 °C Monitor by HPLC Ammonia_Source->Heating Cooling Cool to Room Temp. Heating->Cooling Quenching Quench with Water Cooling->Quenching Filtration Filter Catalyst & Salts Quenching->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Crystallization or Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Logic Problem Low Yield? Check_Temp Check Diazotization Temperature Control Problem->Check_Temp Temp_OK Temp OK? Check_Temp->Temp_OK Improve_Cooling Improve Reactor Cooling & Heat Transfer Temp_OK->Improve_Cooling No Check_Mixing Evaluate Mixing Efficiency Temp_OK->Check_Mixing Yes Improve_Cooling->Check_Mixing Mixing_OK Mixing OK? Check_Mixing->Mixing_OK Increase_Agitation Increase Agitation Rate or Use Baffles Mixing_OK->Increase_Agitation No Check_Reagents Verify Reagent Stoichiometry & Quality Mixing_OK->Check_Reagents Yes Increase_Agitation->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Adjust_Stoichiometry Adjust Reagent Ratios Reagents_OK->Adjust_Stoichiometry No Yield_OK Yield Improved Reagents_OK->Yield_OK Yes Adjust_Stoichiometry->Yield_OK

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Amino-2-fluoropyridine and 5-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 5-Amino-2-fluoropyridine and 5-Amino-2-chloropyridine, two important heterocyclic intermediates. The following sections detail their relative performance in key synthetic transformations, supported by experimental data and detailed protocols.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, 5-Amino-2-chloropyridine generally exhibits greater reactivity than its fluoro-analogue. This is attributed to the weaker carbon-chlorine bond, which facilitates the rate-determining oxidative addition step. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, this compound is significantly more reactive due to the high electronegativity of the fluorine atom, which strongly activates the pyridine (B92270) ring for nucleophilic attack.

Comparative Reactivity Data

The following table summarizes the key differences in reactivity between this compound and 5-Amino-2-chloropyridine in three common and synthetically important reactions.

Reaction TypeThis compound5-Amino-2-chloropyridineGeneral Reactivity Trend
Suzuki-Miyaura Coupling Less reactive; often requires more forcing conditions (higher temperatures, stronger bases, and more specialized ligands).More reactive; couples under a wider range of standard conditions.I > Br > Cl > F
Buchwald-Hartwig Amination Less reactive; generally requires higher catalyst loadings and more robust ligand systems.More reactive; readily undergoes amination with a variety of amines.I > Br > Cl > F
Nucleophilic Aromatic Substitution (SNAr) Highly reactive; undergoes substitution with a variety of nucleophiles under relatively mild conditions.Less reactive; often requires stronger nucleophiles and more forcing conditions.F > Cl > Br > I

Quantitative Performance Comparison

ReactionSubstrateCoupling PartnerCatalyst/ReagentConditionsYield
Suzuki-Miyaura Coupling 5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄, n-butanol, 100 °C82%[1]
Nucleophilic Aromatic Substitution 2-FluoropyridineSodium Ethoxide-Ethanol, 25 °CReacts 320 times faster than 2-chloropyridine[1][2]

Experimental Protocols

Detailed experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution are provided below. These are generalized procedures and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a 5-amino-2-halopyridine with an arylboronic acid.

Materials:

  • 5-Amino-2-halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • n-Butanol

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add the 5-amino-2-halopyridine, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add n-butanol via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 5-amino-2-halopyridine.

Materials:

  • 5-Amino-2-halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Toluene (B28343) or Dioxane (anhydrous)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add the 5-amino-2-halopyridine, sodium tert-butoxide, and Xantphos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the amine and anhydrous toluene or dioxane.

  • Add the Pd₂(dba)₃ and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) Protocol

This protocol provides a general method for the nucleophilic aromatic substitution of a 5-amino-2-halopyridine with an alkoxide.

Materials:

  • 5-Amino-2-halopyridine (1.0 equiv)

  • Sodium methoxide (B1231860) (1.5 equiv)

  • Methanol (B129727) (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add anhydrous methanol and sodium methoxide.

  • Stir the solution until the sodium methoxide is fully dissolved.

  • Add the 5-amino-2-halopyridine to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general experimental workflow for these cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar' Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange HNR'R'' [Ar-Pd(II)-NHR'R'']+ [Ar-Pd(II)-NHR'R'']+ Ligand_Exchange->[Ar-Pd(II)-NHR'R'']+ Deprotonation Deprotonation [Ar-Pd(II)-NHR'R'']+->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R'' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halopyridine, Coupling Partner, Base, Catalyst, and Ligand Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Aminopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Aminopyridines, a versatile class of N-heterocycles, are prevalent in pharmaceuticals due to their diverse biological activities. This guide provides a comprehensive comparison of fluorinated and non-fluorinated aminopyridines, focusing on their physicochemical properties, biological activity, metabolic stability, and safety profiles, supported by experimental data and detailed protocols.

Physicochemical Properties: Impact of Fluorination on pKa and Lipophilicity

The introduction of a fluorine atom significantly alters the electronic properties of the aminopyridine ring, which in turn affects its physicochemical characteristics. Fluorine's high electronegativity exerts a strong electron-withdrawing effect, leading to a notable decrease in the basicity (pKa) of the pyridine (B92270) nitrogen. This reduction in pKa can be advantageous for optimizing a drug's ionization state at physiological pH, potentially improving oral bioavailability and reducing off-target effects.

Fluorination also modulates lipophilicity, measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD). An increase in lipophilicity can influence a molecule's ability to cross cell membranes and interact with biological targets.

Table 1: Comparison of Physicochemical Properties of 4-Aminopyridine (B3432731) and its Analogs

CompoundSubstitutionpKalogD (pH 7.4)
4-Aminopyridine (4-AP)None9.170.23
3-Fluoro-4-aminopyridine (3F4AP)3-Fluoro7.740.32
3-Methyl-4-aminopyridine (3Me4AP)3-Methyl9.490.63
3-Methoxy-4-aminopyridine (3MeO4AP)3-Methoxy8.870.34
3-Trifluoromethyl-4-aminopyridine (3CF34AP)3-Trifluoromethyl6.551.12

Data compiled from a study on 4-aminopyridine analogs as voltage-gated potassium channel blockers.[1]

Biological Activity: Modulation of Potassium Channel Blockade

Aminopyridines, particularly 4-aminopyridine (also known as dalfampridine), are known blockers of voltage-gated potassium (Kv) channels. This mechanism of action is the basis for their therapeutic use in conditions like multiple sclerosis, where they can improve nerve signal conduction in demyelinated axons.[2][3] The substitution pattern on the aminopyridine ring significantly influences its potency as a Kv channel blocker.

Table 2: Comparative Biological Activity of 4-Aminopyridine and its Analogs against Shaker K+ Channels

CompoundIC50 (µM) at +40 mVPotency Relative to 4-AP
4-Aminopyridine (4-AP)2351.0
3-Methyl-4-aminopyridine (3Me4AP)34~7-fold more potent
3-Fluoro-4-aminopyridine (3F4AP)240Similar to 4-AP
3-Methoxy-4-aminopyridine (3MeO4AP)820~3- to 4-fold less potent
3-Trifluoromethyl-4-aminopyridine (3CF34AP)900~3- to 4-fold less potent

IC50 values were determined through electrophysiological recordings on Xenopus oocytes expressing the Shaker K+ channel.[1]

Metabolic Stability: The Advantage of the Carbon-Fluorine Bond

A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[4] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing a drug's half-life and overall exposure. For instance, fluorinated derivatives of 4-aminopyridine are explored for therapeutic uses with the expectation of better pharmacological properties, including increased metabolic stability.[4]

While specific comparative metabolic half-life data for a fluorinated and non-fluorinated aminopyridine pair was not found in the reviewed literature, the general principle of increased metabolic stability upon fluorination is a widely accepted strategy in drug discovery.

Safety and Toxicity Profile

Aminopyridines are known to be toxic, particularly at higher doses. The primary toxic effects are related to their potassium channel blocking activity, which can lead to central nervous system (CNS) hyperexcitability and convulsions.[5] They are generally considered toxic if swallowed, in contact with skin, or inhaled.

Table 3: Acute Toxicity of Non-Fluorinated Aminopyridines

CompoundRouteSpeciesLD50
2-AminopyridineOralQuail133 mg/kg
3-AminopyridineIntraperitonealMouse28 mg/kg
4-AminopyridineOralRat21 mg/kg

Data compiled from EPA and commercial safety data sheets.[5][6]

Experimental Protocols

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using various methods, most commonly by potentiometric titration or UV-spectrophotometry.

General Protocol for Potentiometric pKa Determination:

  • Solution Preparation: Prepare a solution of the aminopyridine of known concentration in deionized water.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Measurement of LogP/LogD (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) or distribution coefficient (LogD).

Detailed Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.

  • Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a centrifuge tube.

  • Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Liver Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate (B84403) buffer (pH 7.4).

  • Incubation Mixture:

    • In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration of e.g., 1 µM), and the liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution to each well.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg microsomal protein.

Visualizations

G cluster_0 Comparative Workflow Start Select Aminopyridine Pair (Fluorinated vs. Non-Fluorinated) PhysChem Physicochemical Profiling (pKa, LogD) Start->PhysChem InVitro_Activity In Vitro Biological Assay (e.g., Kv Channel Blockade) Start->InVitro_Activity Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Start->Metabolic_Stability Data_Analysis Data Analysis & Comparison PhysChem->Data_Analysis InVitro_Activity->Data_Analysis Metabolic_Stability->Data_Analysis Conclusion Structure-Activity Relationship (SAR) Conclusion Data_Analysis->Conclusion

Caption: A general workflow for the comparative analysis of aminopyridine analogs.

G cluster_1 Mechanism of Action in Multiple Sclerosis Demyelination Demyelination of Axon K_Channel Exposure & Upregulation of Voltage-Gated K+ Channels (Kv) Demyelination->K_Channel Ion_Leakage K+ Ion Leakage during Action Potential K_Channel->Ion_Leakage Blockade Blockade of Kv Channels K_Channel->Blockade Conduction_Block Impaired Nerve Signal Conduction Ion_Leakage->Conduction_Block Aminopyridine Aminopyridine (e.g., 4-AP, 3F4AP) Aminopyridine->Blockade Restoration Restoration of Action Potential Conduction Blockade->Restoration Symptom_Improvement Improvement of Neurological Symptoms (e.g., walking) Restoration->Symptom_Improvement

Caption: Signaling pathway of aminopyridines in multiple sclerosis.

Conclusion

The strategic fluorination of aminopyridines offers a powerful tool for medicinal chemists to modulate key drug-like properties. Fluorination generally leads to a decrease in basicity and can be used to fine-tune lipophilicity. While the impact on biological activity is substituent- and position-dependent, fluorination is a reliable strategy for enhancing metabolic stability. The choice to incorporate fluorine should be guided by a thorough understanding of the structure-activity relationships and a comprehensive evaluation of the compound's overall profile, including its safety and toxicity. This guide provides a framework and essential experimental protocols to aid researchers in the rational design and development of novel aminopyridine-based therapeutics.

References

Validating the Structure of 5-Amino-2-fluoropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of 5-Amino-2-fluoropyridine derivatives, complete with experimental data and detailed protocols.

This compound and its analogues are significant building blocks in medicinal chemistry, often incorporated into molecules with potential therapeutic applications.[1] Their synthesis can yield a variety of isomers and byproducts, necessitating rigorous structural analysis to ensure the desired molecular architecture has been achieved. This guide focuses on the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize key analytical data for a selection of this compound derivatives, providing a baseline for comparison with newly synthesized compounds.

Table 1: NMR Spectroscopic Data for this compound Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)
5-Fluoro-2-(piperidin-1-yl)pyridine8.03 (d, J = 3.0 Hz, 1H), 7.26-7.22 (m, 1H), 6.46 (dd, J = 3.3, 9.2 Hz, 1H), 3.06 (s, 6H)155.2 (d, J = 249.5 Hz), 154.0, 135.4 (d, J = 25.2 Hz), 124.9 (d, J = 20.2 Hz), 115.3 (d, J = 3.8 Hz), 42.7-145.88
5-Fluoro-2-(4-methylpiperazin-1-yl)pyridineNot explicitly provided153.7 (d, J = 244.3 Hz), 134.8 (d, J = 23.9 Hz), 125.1 (d, J = 20.2 Hz), 107.8 (d, J = 3.8 Hz), 55.0, 46.3, 46.1-142.84
2-(N,N-Dimethylamino)-5-fluoropyridineNot explicitly providedNot explicitly providedNot explicitly provided
2-(n-Butylamino)-5-fluoropyridineNot explicitly providedNot explicitly provided-137.01
2-Anilino-5-fluoropyridine7.99 (d, J = 2.7 Hz, 1H), 7.27-7.17 (m, 5H), 6.97 (t, J = 7.2 Hz, 1H), 6.77 (dd, J = 3.4, 9.1 Hz, 1H), 6.49 (s, 1H)155.4, 152.6, 140.8, 135.3 (d, J = 25.2 Hz), 129.5, 125.5 (d, J = 21.4 Hz), 123.0, 120.0, 109.1-140.07

Note: Data extracted from the supporting information for the radiosynthesis of 2-amino-5-[18F]fluoropyridines.[2]

Table 2: Mass Spectrometry and Physical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)HRMS (m/z) [M+H]+
2-Amino-5-fluoropyridineC5H5FN2112.1193-97Not Available
5-Fluoro-2-(4-methylpiperazin-1-yl)pyridineC10H14FN3195.24Not AvailableCalculated: 196.1250, Found: 196.1249
2-Anilino-5-fluoropyridineC11H9FN2188.2087Not Available

Note: Data compiled from various sources.[2]

Experimental Workflow for Structural Validation

The validation of a newly synthesized this compound derivative typically follows a logical progression of analytical techniques. The workflow below illustrates this process, starting from the initial confirmation of molecular weight to the detailed analysis of its three-dimensional structure.

G Experimental Workflow for Structural Validation cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Synthesis Synthesized Derivative MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight NMR_1D 1D NMR (1H, 13C, 19F) MS->NMR_1D Elemental Composition NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity & Spatial Proximity Xtal X-ray Crystallography NMR_1D->Xtal If single crystal Structure_Confirmed Confirmed Structure NMR_2D->Structure_Confirmed Final Structure Xtal->Structure_Confirmed Absolute Stereochemistry

A typical workflow for the structural validation of a novel compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific properties of the derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds like this compound derivatives, 19F NMR is also essential.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • 1H NMR: Acquire a proton NMR spectrum. Typical parameters on a 400 or 500 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • 13C NMR: Acquire a carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of 13C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 19F NMR: Acquire a fluorine NMR spectrum. This is a high-sensitivity nucleus, and spectra can be obtained relatively quickly.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra to establish proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the 1H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and correlations from 2D spectra to assemble the molecular structure. The presence of fluorine will introduce characteristic splitting patterns in both the 1H and 13C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental formula.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like pyridine (B92270) derivatives and is often performed in positive ion mode to observe the [M+H]+ ion.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range. For HRMS, use an instrument capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Determine the m/z of the molecular ion. For HRMS data, use the accurate mass measurement to calculate the elemental formula. The calculated and observed mass should ideally be within 5 ppm.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including relative and absolute stereochemistry.

Protocol:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal motion and radiation damage. X-ray diffraction data are then collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, accurate molecular structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. The results are often presented as a thermal ellipsoid plot.

By employing these analytical techniques in a systematic manner, researchers can confidently validate the structure of newly synthesized this compound derivatives, ensuring the integrity of their chemical matter for further studies.

References

A Comparative Guide to the Spectroscopic Analysis of 5-Amino-2-fluoropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient characterization of novel compounds is paramount. 5-Amino-2-fluoropyridine is a valuable building block in medicinal chemistry, and understanding the structure of its reaction products is crucial for advancing drug discovery pipelines. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of these products, supported by experimental data and detailed protocols.

Spectroscopic Characterization: A Multi-Faceted Approach

The elucidation of the structure of this compound reaction products relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture, from the carbon-hydrogen framework to the specific functional groups present. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In the context of this compound derivatives, key diagnostic signals include the aromatic protons on the pyridine (B92270) ring and protons on any substituent groups. The coupling patterns between adjacent protons are invaluable for determining substitution patterns.

¹³C NMR Spectroscopy reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of substituents.

¹⁹F NMR Spectroscopy is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom provides information about its electronic environment.

Table 1: ¹H and ¹³C NMR Data for Selected Reaction Products of this compound

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(N,N-Dimethylamino)-5-fluoropyridine CDCl₃8.03 (d, J = 3.0 Hz, 1H), 7.26-7.22 (m, 1H), 6.46 (dd, J = 3.3, 9.2 Hz, 1H), 3.06 (s, 6H)155.2 (d, J = 249.5 Hz), 154.0, 135.4 (d, J = 25.2 Hz), 124.9 (d, J = 20.2 Hz), 115.3 (d, J = 3.8 Hz), 42.7
2-Anilino-5-fluoropyridine CDCl₃7.99 (d, J = 2.7 Hz, 1H), 7.27-7.17 (m, 5H), 6.97 (t, J = 7.2 Hz, 1H), 6.77 (dd, J = 3.4, 9.1 Hz, 1H), 6.49 (s, 1H)155.4, 152.6, 140.8, 135.3 (d, J = 25.2 Hz), 129.5, 125.5 (d, J = 21.4 Hz), 123.0, 120.0, 109.1
2-(3-Aminopyridin-2-ylamino)-5-fluoropyridine CDCl₃8.60 (s, 1H), 8.22 (d, J = 4.4 Hz, 1H), 8.08 (d, J = 2.5 Hz, 1H), 8.00 (d, J = 7.9 Hz, 1H), 7.32-7.30 (m, 1H), 7.26-7.23 (m, 1H), 6.94 (s, 1H), 6.80 (dd, J = 3.1, 8.9 Hz, 1H)154.8 (d, J = 246.9 Hz), 151.7, 142.8, 140.8, 137.9, 135.0 (d, J = 25.5 Hz), 125.9 (d, J = 20.4 Hz), 125.6, 123.9, 110.5

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the ¹H, ¹³C, and ¹⁹F channels of the probe.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

    • ¹⁹F NMR: Acquire the spectrum with or without proton decoupling. A common reference standard is CFCl₃.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns to deduce the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: High-Resolution Mass Spectrometry Data for a Selected Reaction Product

CompoundIonization ModeCalculated m/zFound m/z
2-(3-Aminopyridin-2-ylamino)-5-fluoropyridine ESI190.0781 ([M+H]⁺)190.0785

Experimental Protocol: Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature) for optimal signal.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a relevant mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected molecular formula. Analyze the isotopic pattern to further confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Table 3: Key IR Absorption Bands for this compound and its Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (amine)Stretching3500-3300
C-H (aromatic)Stretching3100-3000
C=N (pyridine ring)Stretching1600-1550
C=C (pyridine ring)Stretching1500-1400
C-FStretching1250-1000
N-H (amine)Bending1650-1580

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum is automatically subtracted.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings. The position and intensity of the absorption maxima (λmax) can be influenced by the substituents on the pyridine ring.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Data Acquisition: Record the spectrum over a range of wavelengths (e.g., 200-400 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Comparison with Alternative Analytical Techniques

While spectroscopic methods are the cornerstone of structural elucidation, other analytical techniques can provide complementary and crucial information, particularly regarding purity and thermal stability.

Table 4: Comparison of Analytical Techniques for this compound Reaction Products

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Purity, quantification, separation of isomers.High resolution, applicable to a wide range of compounds.Requires method development, may not provide structural information on its own.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Purity of volatile products, separation of isomers.High efficiency, can be coupled with MS for structural information (GC-MS).Limited to thermally stable and volatile compounds.
Thermal Analysis (DSC/TGA) Measures changes in physical and chemical properties as a function of temperature.Melting point, thermal stability, decomposition profile.Provides information on solid-state properties.Does not provide structural information.

Visualizing the Analytical Workflow and Logic

To effectively navigate the process of analyzing reaction products of this compound, a clear workflow and a logical decision-making process are essential.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_alternatives Alternative & Complementary Analysis cluster_conclusion Conclusion Reaction Reaction of This compound Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FTIR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV HPLC HPLC (Purity Assessment) Purification->HPLC GC GC-MS (for volatile products) Purification->GC Thermal Thermal Analysis (DSC/TGA) Purification->Thermal Structure Structure Elucidation & Purity Confirmation NMR->Structure MS->Structure IR->Structure HPLC->Structure Decision_Tree cluster_primary Primary Structural Elucidation cluster_functional_groups Functional Group Identification cluster_purity_and_thermal Purity and Thermal Properties cluster_purity_methods cluster_thermal_methods cluster_final Start Analysis of a This compound Reaction Product NMR NMR (¹H, ¹³C, ¹⁹F) Start->NMR MS HRMS Start->MS FTIR FTIR Spectroscopy Start->FTIR Purity Is the product pure? NMR->Purity MS->Purity HPLC HPLC Analysis Purity->HPLC Yes GCMS GC-MS Analysis Purity->GCMS Yes (if volatile) Final_Characterization Complete Characterization Purity->Final_Characterization No (purify further) Thermal_Prop Are thermal properties important? DSC_TGA DSC/TGA Analysis Thermal_Prop->DSC_TGA Yes Thermal_Prop->Final_Characterization No HPLC->Thermal_Prop GCMS->Thermal_Prop DSC_TGA->Final_Characterization

A Comparative Guide to Purity Assessment of 5-Amino-2-fluoropyridine: DSC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical aspect of quality control in the pharmaceutical industry, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive comparison of two widely used analytical techniques, Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 5-Amino-2-fluoropyridine, a key building block in the synthesis of various pharmaceutical compounds.

This compound is a solid crystalline substance with a reported melting point between 87-91 °C and a molecular weight of 112.11 g/mol .[1][2] Its purity is paramount as impurities can affect the yield, safety, and stability of the final drug product. This guide presents a comparative analysis of DSC and HPLC, including hypothetical experimental data to illustrate their respective strengths and weaknesses, detailed experimental protocols, and workflow visualizations.

Data Presentation: A Comparative Overview

The following table summarizes the hypothetical performance of DSC and a proposed HPLC method for the purity assessment of a batch of this compound.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Purity Assay (mol%) 99.5 mol%99.6% (by area normalization)
Limit of Detection (LOD) ~0.1-0.5 mol% for total impurities~0.01% for individual impurities
Limit of Quantification (LOQ) ~0.2-1.0 mol% for total impurities~0.03% for individual impurities
Precision (RSD) < 2%< 1%
Analysis Time per Sample ~30-60 minutes~20-40 minutes
Specificity Non-specific; measures total eutectic impuritiesHighly specific; separates and quantifies individual impurities
Sample Throughput LowerHigher (with autosampler)
Identifies Impurities? NoYes (with reference standards or MS detector)
Discussion of Comparative Data

Differential Scanning Calorimetry is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. For purity analysis of crystalline compounds, DSC relies on the van't Hoff equation, which relates the melting point depression of a substance to its molar impurity concentration.[3] It is an absolute method that does not require a reference standard of the main component.[4][5] However, DSC is a non-specific technique, meaning it quantifies the total amount of soluble impurities but does not identify them individually.[6] Its accuracy is generally good for compounds with a purity of at least 98%.[4][5]

High-Performance Liquid Chromatography, on the other hand, is a powerful separation technique.[4][5] A reversed-phase HPLC (RP-HPLC) method can be developed to separate this compound from its potential impurities, such as starting materials, reaction intermediates, and by-products.[7][8] HPLC offers high specificity and sensitivity, allowing for the detection and quantification of individual impurities at very low levels.[6][9] This is particularly crucial for identifying and controlling potentially genotoxic impurities.

In our hypothetical data, both techniques provide comparable overall purity values (99.5% for DSC and 99.6% for HPLC), suggesting good agreement for a high-purity sample.[6] The lower LOD and LOQ of HPLC highlight its superior sensitivity for trace impurity analysis. The higher precision of HPLC also makes it more suitable for rigorous quantitative studies.

While DSC offers a rapid assessment of total purity with minimal sample preparation, HPLC provides a more detailed impurity profile, which is essential for process development, quality control, and regulatory submissions.[6][9] Therefore, DSC and HPLC are often considered complementary techniques in the pharmaceutical industry.[4][5][9]

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for this compound

This protocol is based on general best practices for the purity determination of crystalline organic compounds by DSC.[10]

1. Instrumentation:

  • A calibrated Differential Scanning Calorimeter equipped with a cooling system.

  • Aluminum crucibles and lids.

  • A microbalance with a readability of at least 0.001 mg.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a tared aluminum crucible.

  • Hermetically seal the crucible to prevent any loss of volatile impurities or sublimation of the sample during the analysis.

3. DSC Instrument Parameters:

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 50 °C).

    • Ramp the temperature at a slow, constant heating rate, typically between 0.5 and 2 °C/min, to a temperature beyond the end of the melting peak (e.g., 110 °C). Slower heating rates provide better resolution.

  • Purge Gas:

    • Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal environment.

4. Data Analysis:

  • Integrate the area of the melting endotherm.

  • The instrument software will typically use the van't Hoff equation to calculate the mole percent purity based on the onset temperature, peak temperature, and enthalpy of fusion. The analysis is usually performed on the portion of the peak between 10% and 50% of the total area to ensure thermodynamic equilibrium.[11]

Proposed High-Performance Liquid Chromatography (HPLC) Protocol for this compound

This proposed method is based on established protocols for the analysis of similar aminopyridine compounds.[8][12][13]

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

3. Sample Preparation:

  • Dissolve approximately 1 mg/mL of this compound in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

4. Detection:

  • UV detection at a wavelength of 254 nm.

5. Data Analysis:

  • Identify and integrate the peak corresponding to this compound and all impurity peaks.

  • Calculate the purity by the area normalization method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined and applied.

Visualizations

DSC Purity Analysis Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh 1-3 mg of This compound start->weigh seal Hermetically seal in Al crucible weigh->seal load Load sample into DSC seal->load run Run temperature program (0.5-2 °C/min) load->run acquire Acquire thermogram (Heat Flow vs. Temp) run->acquire integrate Integrate melting endotherm acquire->integrate calculate Calculate purity using van't Hoff equation integrate->calculate report Report mol% purity calculate->report

Caption: Workflow for DSC purity assessment.

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases A and B prep_sample Dissolve sample in diluent (1 mg/mL) inject Inject sample onto C18 column prep_sample->inject setup Equilibrate HPLC system setup->inject run_grad Run gradient program inject->run_grad detect UV Detection at 254 nm run_grad->detect integrate Integrate all peaks detect->integrate calculate Calculate purity by area normalization integrate->calculate report Report area% purity and impurity profile calculate->report

Caption: Workflow for HPLC purity assessment.

Decision-Making Logic for Method Selection

Decision_Tree start Purity Assessment of This compound q1 Need to identify and quantify specific impurities? start->q1 q2 Is the sample crystalline and thermally stable? q1->q2 No hplc Use HPLC q1->hplc Yes dsc Use DSC for rapid screening of total purity q2->dsc Yes investigate Investigate alternative methods (e.g., GC, Titration) q2->investigate No both Use both HPLC and DSC for comprehensive analysis hplc->both dsc->both

Caption: Logic for selecting an analytical method.

References

Comparative study of different synthesis routes for 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 5-Amino-2-fluoropyridine, a critical intermediate in the pharmaceutical industry. The following sections detail common synthetic pathways, presenting objective performance comparisons supported by experimental data.

Introduction

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the peptide deformylase inhibitor LBM415.[1][2] The strategic placement of the fluorine atom and the amino group on the pyridine (B92270) ring imparts unique physicochemical properties that are desirable in drug candidates.[3][4] This guide will explore and compare the most prevalent synthetic strategies for obtaining this valuable compound.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The most common routes start from readily available precursors like 2-aminopyridine (B139424) or halogenated pyridines.

Route 1: Multi-step Synthesis from 2-Aminopyridine

This classical and widely reported route involves a sequence of reactions to introduce the nitro group, followed by the fluorine atom, and finally deprotection.[1][3][5]

Logical Workflow for Synthesis from 2-Aminopyridine

A 2-Aminopyridine B Acylation (Protection) A->B C 2-Acetamidopyridine (B118701) B->C D Nitration C->D E 2-Acetamido-5-nitropyridine (B189021) D->E F Reduction E->F G 2-Acetamido-5-aminopyridine (B1225344) F->G H Diazotization (Balz-Schiemann) G->H I 2-Acetamido-5-fluoropyridine (B564454) H->I J Hydrolysis (Deprotection) I->J K This compound J->K

Caption: Multi-step synthesis of this compound from 2-Aminopyridine.

This pathway, while lengthy, is robust and utilizes relatively inexpensive starting materials. The yields of individual steps are generally high, leading to a respectable overall yield.

Quantitative Data Summary for Route 1

StepReagents & ConditionsReaction TimeTemperatureYield (%)Reference
AcylationAcetic anhydride2.5 h45 °C96.3[1]
NitrationFuming nitric acid, Conc. H₂SO₄2 h60 °C88.4
ReductionHydrazine (B178648) hydrate, Pd/C, Ethanol (B145695)3.5 h80 °C93.3
DiazotizationNaNO₂, HBF₄, Ethanol1.5 h25 °C87.2
Balz-SchiemannThermal decomposition in Toluene (B28343)-110 °C64.9
Hydrolysis20% aq. NaOH2 h80 °C95.3
Overall ~42.8
Route 2: From 2-Bromo-5-fluoropyridine (B41290) via Palladium-Catalyzed Amination

This route utilizes a modern cross-coupling reaction, the Buchwald-Hartwig amination, to form the C-N bond.[6][7] This method is often employed for the synthesis of various substituted 2-amino-5-fluoropyridines.

Experimental Workflow for Buchwald-Hartwig Amination

cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification A 2-Bromo-5-fluoropyridine E Mix in Anhydrous Toluene under Argon A->E B Amine Source (e.g., Benzophenone imine) B->E C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) C->E D Base (e.g., NaOtBu) D->E F Heat at 100 °C for 24h E->F G Cool to RT & Concentrate F->G H Column Chromatography G->H I This compound (as derivative) H->I

Caption: General workflow for the synthesis via Buchwald-Hartwig amination.

While this method offers a more direct approach in the final step, it requires a more specialized starting material (2-bromo-5-fluoropyridine) and expensive palladium catalysts and ligands. The yields can be variable depending on the specific amine source used.[6]

Quantitative Data Summary for Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridine with various amines

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidinePd₂(dba)₃ / XPhosNaOtBuToluene1002485[6][7]
N,N-DimethylaminePd₂(dba)₃ / XPhosNaOtBuToluene1002474[6]
3-AminopyridinePd₂(dba)₃ / XPhosNaOtBuToluene1002473[6]
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002425[6]
Route 3: From 2-Chloro-5-fluoropyridine (B44960) via Nucleophilic Aromatic Substitution (SNAr)

This route involves the displacement of a chloride leaving group with ammonia (B1221849). Nucleophilic aromatic substitution on pyridine rings is a common strategy.[8][9][10]

Signaling Pathway for SNAr Reaction

A 2-Chloro-5-fluoropyridine C Nucleophilic Attack at C2 A->C B Ammonia (NH₃) (Nucleophile) B->C D Meisenheimer Complex (Intermediate) C->D E Elimination of Chloride Ion (Cl⁻) D->E F This compound E->F

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This method is conceptually simple; however, the reaction of 2-chloro-5-fluoropyridine with ammonia can lead to a mixture of products, including the starting material, which can complicate purification and lower the effective yield.[8]

Quantitative Data Summary for Route 3

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Chloro-5-fluoropyridineAqueous Ammonia1,2-Dichloroethane60-65540 (mixture)-[8]
4-Cyano-1-butyne (precursor to the chloro intermediate)Fluorine, then aq. NH₃1,2-Dichloroethane60-65575.599.4[2]

Experimental Protocols

Detailed Protocol for Route 1 (from 2-Aminopyridine)

This protocol is a synthesis of information from multiple sources to provide a comprehensive procedure.[1][5]

Step 1: Acetylation of 2-Aminopyridine To 9.9 g of 2-aminopyridine, add 21 mL of acetic anhydride. The mixture is stirred at 45°C for 2.5 hours. After completion, the reaction mixture is poured into ice water, and the precipitated product, 2-acetamidopyridine, is filtered, washed with cold water, and dried.

Step 2: Nitration of 2-Acetamidopyridine 13.6 g of 2-acetamidopyridine is added portion-wise to 113 mL of concentrated sulfuric acid while maintaining the temperature below 10°C. Subsequently, 14.6 mL of fuming nitric acid is added dropwise, keeping the temperature below 10°C. The reaction mixture is then stirred at 60°C for 2 hours. The mixture is cooled and poured onto crushed ice. The precipitated 2-acetamido-5-nitropyridine is filtered, washed with water until neutral, and dried.

Step 3: Reduction of 2-Acetamido-5-nitropyridine In a flask, 4.53 g of 2-acetamido-5-nitropyridine is dissolved in 40 mL of ethanol. To this solution, 0.6 g of Pd/C catalyst is added, followed by the dropwise addition of 2.94 g of hydrazine hydrate. The mixture is refluxed at 80°C for 3.5 hours. The catalyst is then filtered off, and the solvent is evaporated under reduced pressure to yield 2-acetamido-5-aminopyridine.

Step 4: Diazotization and Balz-Schiemann Reaction 3.8 g of 2-acetamido-5-aminopyridine is dissolved in 15.8 mL of ethanol and 11.1 mL of 40% fluoroboric acid. The solution is cooled to 0-5°C, and a solution of 3.28 g of sodium nitrite (B80452) in a minimal amount of water is added dropwise. The reaction is stirred at 25°C for 1.5 hours. The resulting diazonium salt is filtered and dried. The dry salt is then added portion-wise to refluxing toluene at 110°C for thermal decomposition.

Step 5: Hydrolysis of 2-Acetamido-5-fluoropyridine The toluene is removed by distillation, and the residue containing 2-acetamido-5-fluoropyridine is refluxed with a 20% aqueous solution of NaOH (5g NaOH in 20 mL water) for 2 hours at 80°C. After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated to give this compound.

Detailed Protocol for Route 2 (Buchwald-Hartwig Amination)

The following is a general procedure for the amination of 2-bromo-5-fluoropyridine.[6]

To a solution of 2-bromo-5-fluoropyridine (1.0 equiv) in anhydrous toluene are added the desired amine (1.5 equiv), Pd₂(dba)₃ (0.04 equiv Pd), XPhos (0.08 equiv), and NaOtBu (3.0 equiv) under an argon atmosphere. The reaction mixture is stirred at 100°C for 24 hours. After cooling to room temperature, the mixture is concentrated under vacuum. The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding 2-amino-5-fluoropyridine (B1271945) derivative.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.

  • The multi-step synthesis from 2-aminopyridine is a well-established and cost-effective method for large-scale production, despite being a lengthy process.

  • The Buchwald-Hartwig amination offers a more convergent approach but is associated with higher costs due to the use of a palladium catalyst and a more advanced starting material.[6]

  • The nucleophilic aromatic substitution from 2-chloro-5-fluoropyridine is a direct method, but may suffer from lower yields and the formation of byproducts.[8]

Researchers and process chemists must weigh these factors to select the most appropriate synthetic strategy for their specific needs. This guide provides the necessary data to make an informed decision.

References

A Comparative Guide to 5-Amino-2-fluoropyridine and Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. 5-Amino-2-fluoropyridine has emerged as a versatile and valuable scaffold, primarily owing to the strategic placement of its amino and fluoro substituents. This guide provides an objective comparison of this compound against other commonly employed aminopyridine building blocks, namely 5-Amino-2-chloropyridine, 5-Amino-2-bromopyridine, and its isomer, 3-Amino-2-fluoropyridine. The comparative analysis is supported by physicochemical data and representative experimental protocols for key synthetic transformations.

Physicochemical Properties of Aminopyridine Building Blocks

The electronic properties and, consequently, the physicochemical characteristics of aminopyridine building blocks are significantly influenced by the nature and position of the halogen substituent. These properties, in turn, can impact the solubility, lipophilicity, and metabolic stability of the final drug candidates.

PropertyThis compound5-Amino-2-chloropyridine5-Amino-2-bromopyridine3-Amino-2-fluoropyridine
Molecular Weight ( g/mol ) 112.11[1][2]128.56[3][4][5][6]173.01[7][8]112.11[1][9]
Melting Point (°C) 87-91[7]81-8377[7]Not available
pKa (Predicted) Not availableNot availableNot available1.18 ± 0.10[10]
logP (Predicted) Not available1.1[3][5]1.2[11]Not available

Performance in Key Synthetic Reactions

The utility of these building blocks is largely demonstrated in their performance in common C-C and C-N bond-forming reactions, which are fundamental to the synthesis of complex drug molecules. The reactivity of the C-X bond (where X is a halogen) in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. This trend is a crucial consideration when selecting a building block for a specific synthetic strategy.

Suzuki-Miyaura Coupling
Building BlockTypical Catalyst/LigandTypical BaseTypical SolventRepresentative Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O5-89 (inferred from related substrates)
5-Amino-2-chloropyridine Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OGood to high (qualitative)
5-Amino-2-bromopyridine Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to good (qualitative)[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The choice of ligand and base is critical for achieving high yields, particularly with less reactive aryl halides.

Building BlockTypical Catalyst/LigandTypical BaseTypical SolventRepresentative Yield (%)
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene75-95 (inferred from related substrates)[13]
5-Amino-2-chloropyridine Pd₂(dba)₃ / XantphosCs₂CO₃1,4-DioxaneGood to high (qualitative)
5-Amino-2-bromopyridine Pd₂(dba)₃ / BINAPNaOtBuToluene60 (for a related substrate)[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Amino-2-halopyridines

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 5-amino-2-halopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 1,4-dioxane/water).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of 5-Amino-2-halopyridines

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the 5-amino-2-halopyridine (1.0 mmol), the desired amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis & Relevant Signaling Pathway

Aminopyridine scaffolds are privileged structures in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The choice of halogen can influence the binding affinity and pharmacokinetic properties of the resulting inhibitor. For instance, these building blocks are utilized in the synthesis of inhibitors targeting Aurora kinases, which are key regulators of cell division and are frequently overexpressed in cancer.

Aurora_A_Signaling_Pathway G2_Phase G2 Phase AURKA_inactive Aurora A (Inactive) G2_Phase->AURKA_inactive Activation Signals Mitosis Mitosis AURKA_active Aurora A (Active) AURKA_inactive->AURKA_active Phosphorylation (autocatalytic & by other kinases) Centrosome_Maturation Centrosome Maturation AURKA_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly AURKA_active->Spindle_Assembly Mitotic_Entry Mitotic Entry AURKA_active->Mitotic_Entry TPX2 TPX2 TPX2->AURKA_active Binding & Activation PLK1 PLK1 PLK1->AURKA_active Phosphorylation CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->Mitotic_Entry Spindle_Assembly->Mitosis Mitotic_Entry->Mitosis

Caption: Aurora Kinase A signaling pathway in the G2/M transition.

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor using a 5-amino-2-halopyridine building block typically involves a cross-coupling reaction to introduce a key pharmacophore, followed by further functionalization.

Kinase_Inhibitor_Synthesis_Workflow Start 5-Amino-2-halopyridine Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Purification1 Purification Intermediate->Purification1 Modification Further Functionalization (e.g., acylation, alkylation) Final_Product Final Kinase Inhibitor Modification->Final_Product Purification2 Purification Final_Product->Purification2 Purification1->Modification Analysis Structural Analysis (NMR, MS) Purification2->Analysis

Caption: General workflow for kinase inhibitor synthesis.

References

In-Vitro Screening of Novel Compounds from 5-Amino-2-fluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in-vitro performance of novel compounds conceptually derived from 5-Amino-2-fluoropyridine against alternative therapeutic agents. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic leads. The following sections detail the antibacterial, anticancer, and kinase inhibitory activities of these and related compounds, supported by experimental data and detailed methodologies.

Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. These compounds were tested against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and their performance was compared with the established antibiotic, Linezolid.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The in-vitro antibacterial activity of the synthesized compounds was determined using the broth microdilution method. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was recorded. The results for a selection of the most potent compounds are summarized in the table below.

CompoundR⁴S. aureus (ATCC 29213) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)USA300 (MRSA) MIC (µg/mL)Mu50 (MRSA) MIC (µg/mL)
7j ClHCl0.250.50.50.50.25
7a ClHH12211
7h ClHF0.51110.5
7n ClHBr0.51110.5
Linezolid ---22222

Data sourced from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which demonstrated significant antibacterial activity.[1]

The results indicate that several of the novel compounds exhibit potent antibacterial activity, with compound 7j being notably more effective than the comparator, Linezolid, against all tested strains.[1] Specifically, compound 7j showed an 8-fold stronger inhibitory effect against certain strains compared to Linezolid.[1]

Anticancer and Kinase Inhibitory Potential of Fluoropyridine Derivatives

While specific comparative anticancer data for direct derivatives of this compound is limited in publicly available literature, the broader class of fluorinated pyridine (B92270) and pyrimidine (B1678525) compounds has shown significant promise as anticancer agents, often through the mechanism of kinase inhibition. To illustrate a comparative analysis, this section presents data for structurally related thiazolo[4,5-d]pyrimidine (B1250722) derivatives evaluated by the National Cancer Institute's NCI-60 screen.

Illustrative Comparative Anticancer Activity

The following table summarizes the growth inhibition data for a promising thiazolo[4,5-d]pyrimidine derivative, 3b , against a selection of human cancer cell lines. This data is presented to exemplify the type of comparative analysis that would be performed on novel compounds derived from this compound.

Cell LineCancer TypeGrowth Percent (%) for Compound 3b
CCRF-CEM Leukemia-51.41
HL-60(TB) Leukemia-41.20
NCI-H522 Non-Small Cell Lung-67.57
SW-620 Colon-63.05
SK-MEL-28 Melanoma-62.53
OVCAR-3 Ovarian-41.27
UO-31 Renal-82.97

Data is for the compound 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione, which demonstrated potent anticancer activity in the NCI-60 screen.[3] A negative growth percentage indicates cell killing.

Comparative Kinase Inhibition Profile

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases. The following table provides an example of how the inhibitory activity of a novel compound could be compared against a known inhibitor, Staurosporine, for a specific kinase target, PIM-1.

CompoundTarget KinaseIC₅₀ (nM)
Novel Compound (Hypothetical) PIM-1[Insert experimental value]
Staurosporine (Comparator) PIM-116.7

Staurosporine is a well-characterized, potent kinase inhibitor often used as a positive control in kinase inhibition assays.

Experimental Protocols

Detailed methodologies for the key in-vitro screening assays are provided below.

Protocol for In-Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A suspension of the bacterial strain is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Protocol for In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a general protocol for determining the IC₅₀ of a compound against a specific kinase.

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and test compound. Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP Detection: Add a reagent (e.g., ADP-Glo™) that terminates the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Reading: After a further incubation period, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and biological context, the following diagrams are provided.

G General Workflow for In-Vitro Screening of Novel Compounds cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Potency cluster_3 Mechanism of Action & Selectivity a This compound b Chemical Synthesis a->b c Novel Derivatives b->c d Purification & Structural Analysis c->d e Single-Dose Screening (e.g., Antibacterial, Cytotoxicity) d->e f Identification of 'Hits' e->f g Dose-Response Assays (IC50 / MIC Determination) f->g h Confirmation of Activity g->h i Target-Based Assays (e.g., Kinase Inhibition) h->i j Selectivity Profiling i->j k Lead Compound Identification j->k

Caption: A generalized workflow for the in-vitro screening of novel compounds.

G Simplified PIM-1 Kinase Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 (Serine/Threonine Kinase) STAT->PIM1 Induces Transcription Substrates Downstream Substrates (e.g., BAD, c-Myc) PIM1->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor Novel this compound Derivative (Inhibitor) Inhibitor->PIM1

Caption: A simplified representation of the PIM-1 kinase signaling pathway.

G Structure-Activity Relationship (SAR) Insights cluster_findings Key Findings Core 3-(5-Fluoropyridine-3-yl) -2-oxazolidinone Core Activity Antibacterial Activity (MIC) Core->Activity R1 R¹ Substituent (e.g., at the pyrimidine ring) R1->Activity R4 R⁴ Substituent (e.g., para-position of phenyl ring) R4->Activity Finding1 Introduction of Cl at R¹ maintains or improves activity. Finding2 F, Cl, or Br at R⁴ results in similar high potency (e.g., Compound 7j).

Caption: A diagram illustrating the structure-activity relationship concept.

References

Confirming the Identity of 5-Amino-2-fluoropyridine with ¹⁹F NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unequivocally confirming the chemical identity of novel or synthesized compounds is a cornerstone of rigorous scientific practice. When dealing with fluorinated molecules such as 5-Amino-2-fluoropyridine, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and highly sensitive analytical technique. This guide provides a comparative framework for utilizing ¹⁹F NMR to verify the identity of this compound, complete with experimental protocols and supporting data.

The Power of ¹⁹F NMR in Identifying Fluorinated Pyridines

The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in strong and sharp signals.[1][2] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool for structural elucidation.[3][4] In the context of substituted fluoropyridines, the position of the fluorine atom on the pyridine (B92270) ring and the electronic nature of other substituents dramatically influence the ¹⁹F chemical shift. This sensitivity allows for clear differentiation between isomers and confirmation of the target structure.

Comparative ¹⁹F NMR Data

CompoundSubstituent at 5-positionElectronic Effect of SubstituentSolvent¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃
2-Fluoropyridine (B1216828)-HNeutralCDCl₃~ -68.0
2-Fluoro-5-nitropyridine (B1295090)-NO₂Strong Electron-WithdrawingNot specified~ -88.0
This compound (Expected) -NH₂ Strong Electron-Donating CDCl₃ (Predicted) > -68.0

Note: The chemical shift for 2-fluoropyridine is sourced from SpectraBase. The chemical shift for 2-fluoro-5-nitropyridine is indicative of the significant downfield shift caused by an electron-withdrawing group. The expected chemical shift for this compound is predicted based on the electron-donating nature of the amino group, which is expected to shield the fluorine nucleus and shift its resonance to a higher frequency (less negative ppm value) compared to the parent 2-fluoropyridine.

The amino group (-NH₂) in the 5-position of the pyridine ring is a strong electron-donating group. This property increases the electron density at the fluorine-bearing carbon in the 2-position through resonance effects. This increased shielding will cause the ¹⁹F NMR signal of this compound to appear at a higher frequency (a more positive or less negative ppm value) compared to the unsubstituted 2-fluoropyridine. Conversely, the strongly electron-withdrawing nitro group (-NO₂) in 2-Fluoro-5-nitropyridine deshields the fluorine nucleus, resulting in a significant downfield shift to a more negative ppm value.

Experimental Protocols

To confidently acquire and interpret the ¹⁹F NMR spectrum of a synthesized batch of this compound, a standardized experimental protocol is crucial.

Sample Preparation
  • Analyte Preparation : Accurately weigh approximately 5-10 mg of the purified this compound sample into a clean, dry NMR tube.[5]

  • Solvent Selection : Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the NMR tube.[5][6] Ensure the solvent does not contain any fluorine-containing impurities.

  • Internal Standard : For accurate chemical shift referencing and potential quantitative analysis, add a small amount of an internal standard.[7][8] A common internal standard for ¹⁹F NMR is trichlorofluoromethane (B166822) (CFCl₃), which is defined as 0.0 ppm.[5] Alternatively, other inert fluorinated compounds with a known chemical shift that does not overlap with the analyte signal, such as benzotrifluoride (B45747) (C₆H₅CF₃, δ ≈ -63.7 ppm), can be used.[7]

  • Homogenization : Gently vortex or sonicate the NMR tube to ensure the sample and internal standard are completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following are general parameters for acquiring a ¹⁹F NMR spectrum. These may need to be optimized based on the specific NMR spectrometer being used.

ParameterRecommended SettingPurpose
Nucleus ¹⁹FTo observe the fluorine signal.
Pulse Program A standard single-pulse experiment (e.g., zg) with proton decoupling.To obtain a simple spectrum with sharp singlets or multiplets due to F-H coupling.
Transmitter Frequency Offset Centered on the expected chemical shift region of the analyte.To ensure efficient excitation of the fluorine nucleus.
Spectral Width Sufficiently wide to encompass the signals of the analyte and the internal standard (e.g., 200 ppm).To avoid folding of spectral peaks.
Acquisition Time Typically 1-2 seconds.To ensure good digital resolution.
Relaxation Delay (D1) 5 x T₁ (if known); otherwise, a default of 2-5 seconds is a good starting point.[2]To allow for full relaxation of the fluorine nuclei between scans, which is crucial for accurate integration.
Number of Scans 16 to 128, depending on the sample concentration.To achieve an adequate signal-to-noise ratio.
Temperature Standard probe temperature (e.g., 298 K).For consistent and reproducible results.

Logical Framework for Identity Confirmation

The process of confirming the identity of this compound using ¹⁹F NMR follows a logical progression, as illustrated in the diagram below.

Logical Workflow for ¹⁹F NMR-based Identity Confirmation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion Prepare Sample Prepare Sample of This compound Add Solvent Dissolve in Deuterated Solvent (e.g., CDCl₃) Prepare Sample->Add Solvent Add Standard Add Internal Standard (e.g., CFCl₃ or C₆H₅CF₃) Add Solvent->Add Standard Acquire Spectrum Acquire ¹⁹F NMR Spectrum Add Standard->Acquire Spectrum Process Spectrum Process Spectrum: Fourier Transform, Phase, Baseline Correction Acquire Spectrum->Process Spectrum Reference Spectrum Reference Spectrum to Internal Standard Process Spectrum->Reference Spectrum Compare Shift Compare Chemical Shift to Reference Compounds Reference Spectrum->Compare Shift Analyze Coupling Analyze Coupling Patterns (if applicable) Reference Spectrum->Analyze Coupling Confirm Identity Confirm Identity of This compound Compare Shift->Confirm Identity Analyze Coupling->Confirm Identity

Caption: A step-by-step workflow for the confirmation of this compound identity using ¹⁹F NMR.

Influence of Substituents on ¹⁹F Chemical Shift

The electronic properties of substituents on the pyridine ring directly impact the ¹⁹F chemical shift. This relationship is a key principle in using ¹⁹F NMR for structural confirmation.

Influence of Substituents on the ¹⁹F Chemical Shift of 2-Fluoropyridine cluster_0 Electron-Donating Group (e.g., -NH₂) cluster_1 Electron-Withdrawing Group (e.g., -NO₂) Substituent Substituent at 5-Position EDG_Effect Increases Electron Density at Fluorine-bearing Carbon Substituent->EDG_Effect EWG_Effect Decreases Electron Density at Fluorine-bearing Carbon Substituent->EWG_Effect EDG_Result Shielding of Fluorine Nucleus EDG_Effect->EDG_Result EDG_Shift Upfield Shift (Higher Frequency, Less Negative δ) EDG_Result->EDG_Shift EWG_Result Deshielding of Fluorine Nucleus EWG_Effect->EWG_Result EWG_Shift Downfield Shift (Lower Frequency, More Negative δ) EWG_Result->EWG_Shift

Caption: The effect of electron-donating and electron-withdrawing groups on the ¹⁹F NMR chemical shift.

By following the outlined experimental protocol and comparing the acquired ¹⁹F NMR spectrum with the expected chemical shift based on the electronic effects of the amino group, researchers can confidently confirm the identity of their synthesized this compound. The significant difference in chemical shifts between compounds with electron-donating and electron-withdrawing groups provides a robust method for structural verification in fluorinated pyridines.

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-fluoropyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 5-Amino-2-fluoropyridine (CAS No. 1827-27-6), a chemical compound utilized in pharmaceutical development and scientific research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound is classified as a hazardous substance, and its disposal is subject to stringent regulatory standards.

I. Immediate Safety and Hazard Information

This compound presents several health and environmental hazards. It is crucial to handle this compound with care and to be fully aware of its potential risks before initiating any disposal procedures.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye damage.

  • May cause respiratory irritation.[2]

  • Classified as an environmentally hazardous substance, solid, N.O.S. (Not Otherwise Specified).[3]

Hazard ClassificationDescriptionPrecautionary Codes
Skin Irritation Causes irritation upon contact with skin.P280, P302 + P352
Serious Eye Damage Poses a risk of serious damage to the eyes.P280, P305 + P351 + P338 + P310
STOT SE 3 Specific Target Organ Toxicity (Single Exposure), may cause respiratory irritation.P261, P304 + P340
Environmental Hazard Harmful to aquatic life.N/A

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3]

  • Skin Protection: Wear impervious, chemically resistant gloves and protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Store the waste in a designated satellite accumulation area.[5]

  • Segregate this waste from incompatible materials, such as strong oxidizing agents.[1]

2. Container Requirements:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[5][6]

  • If possible, use the original manufacturer's container.[6] If a different container is used, ensure it is properly labeled.

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

3. Spill and Contamination Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[3]

  • Avoid breathing dust by wearing appropriate respiratory protection.[3]

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][3] Do not generate dust.

  • Contaminated materials, such as gloves and wipes, must also be disposed of as hazardous waste. Double-bag these materials in clear plastic bags for inspection.[6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][7]

  • Follow all institutional and local regulations regarding hazardous waste pickup and documentation.

IV. Experimental Workflow for Disposal

To provide a clear visual guide for the disposal process, the following workflow diagram outlines the necessary steps from initial handling to final disposal.

A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Sweep solid into a labeled, sealed container C->D Yes E Place uncontaminated solid into a designated hazardous waste container C->E No F Ensure container is properly labeled: 'Hazardous Waste: this compound' D->F E->F G Store container in a designated Satellite Accumulation Area F->G H Segregate from incompatible materials G->H I Request waste pickup from EH&S H->I J Document waste disposal I->J

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 5-Amino-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 5-Amino-2-fluoropyridine (CAS No. 1827-27-6). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Summary of Required Personal Protective Equipment

Protection TypeRecommended PPESpecifications/Standards
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.Inspect gloves prior to use.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if ventilation is inadequate or if dust is generated.Use in a well-ventilated area, preferably a chemical fume hood.[4][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk.

Step-by-Step Handling Procedures:

  • Preparation:

    • Ensure that a chemical fume hood is operational and accessible.

    • Verify that an eyewash station and safety shower are unobstructed and readily available.[4]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Prepare a designated, labeled hazardous waste container for halogenated organic waste.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[4][6]

    • Avoid dust formation during handling.[1][7]

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][6]

    • The substance may be air-sensitive; consider storing under an inert atmosphere.[4][6]

    • Store locked up.[1][4]

Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the area. Avoid breathing dust.[1] Sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.[4][7]

  • First Aid:

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

    • If swallowed: Call a POISON CENTER or doctor if you feel unwell.[4]

Waste Disposal Plan:

  • Waste Collection: All materials contaminated with this compound, including empty containers, disposable PPE, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6] This substance is considered an environmentally hazardous substance.[1]

Hazard Classification and Labeling

The following table summarizes the hazard information for this compound based on the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Danger[2]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage_spill 3. Storage & Emergency cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Safety Shower prep_fume_hood->prep_safety_equipment prep_ppe Assemble Required PPE prep_safety_equipment->prep_ppe prep_waste Prepare Labeled Waste Container prep_ppe->prep_waste handling_don_ppe Don All Required PPE handling_weigh Weigh/Handle in Fume Hood handling_don_ppe->handling_weigh handling_dissolve Dissolve Slowly handling_weigh->handling_dissolve handling_wash Wash Hands After Handling handling_dissolve->handling_wash storage Store in Tightly Closed Container spill Spill? Evacuate & Clean Up storage->spill disposal_collect Collect Contaminated Materials first_aid First Aid as Needed spill->first_aid disposal_dispose Dispose via Approved Waste Facility disposal_collect->disposal_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.